molecular formula C5H11NS B1286124 1,4-Thiazepane CAS No. 101184-85-4

1,4-Thiazepane

Cat. No.: B1286124
CAS No.: 101184-85-4
M. Wt: 117.22 g/mol
InChI Key: OQFUNFPIPRUQAE-UHFFFAOYSA-N
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Description

1,4-Thiazepane is the saturated derivative of the privileged 1,4-thiazepine heterocyclic scaffold, a seven-membered ring containing nitrogen and sulfur atoms . This structure is a key building block in medicinal chemistry for the development of novel pharmaceuticals and biologically active compounds . The 1,4-thiazepine core is widely recognized for its significance in nitrogen- and sulfur-containing heterocycles . Researchers utilize this scaffold and its benzofused derivatives to develop compounds with a wide range of biological activities. These include potential applications as calcium channel blockers for cardiovascular diseases like hypertension and angina , central nervous system (CNS) agents with antidepressant and antipsychotic effects , and antiparasitic agents targeting organisms such as Trypanosoma brucei brucei . Additional research areas explore its derivatives for anticancer , anti-inflammatory , antibacterial , and antioxidant applications . The core structure also serves as an inhibitor for enzymes like Beta-secretase (BACE), relevant in Alzheimer's disease research , and Interleukin-1β Converting Enzyme (ICE) . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFUNFPIPRUQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586342
Record name 1,4-Thiazepane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-85-4
Record name 1,4-Thiazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unassuming Heterocycle: A Deep Dive into the Synthesis and Chemical Nuances of 1,4-Thiazepane

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide offers a comprehensive exploration of the 1,4-thiazepane scaffold. Moving beyond a mere recitation of facts, this document delves into the synthetic strategies, mechanistic underpinnings, and key chemical properties that define this important heterocyclic motif.

The seven-membered ring system of 1,4-thiazepane, containing a sulfur and a nitrogen atom at the 1 and 4 positions, respectively, represents a core structure in a number of biologically active molecules. Its inherent three-dimensionality and the presence of two heteroatoms available for chemical modification make it a compelling scaffold for the design of novel therapeutic agents. This guide will provide a detailed overview of the synthesis and chemical behavior of 1,4-thiazepane, offering insights into the practical application of this versatile heterocycle.

I. The Architectural Blueprint: Synthetic Routes to the 1,4-Thiazepane Core

The construction of the 1,4-thiazepane ring can be approached through several synthetic strategies, each with its own set of advantages and considerations regarding starting material availability, reaction conditions, and achievable molecular diversity.

A. Cyclization of Acyclic Precursors: A Direct Approach

One of the most straightforward methods for the synthesis of the 1,4-thiazepane backbone involves the cyclization of linear precursors containing the requisite nitrogen and sulfur heteroatoms. A prominent example is the reaction of cysteamine with α,β-unsaturated esters.[1] This approach, while direct, has historically been hampered by long reaction times and modest yields.[1]

However, recent advancements have optimized this process. A one-pot synthesis utilizing α,β-unsaturated esters and 1,2-amino thiols has been reported to form 1,4-thiazepanones, which can then be reduced to the corresponding 1,4-thiazepanes.[1] This improved methodology offers reasonable reaction times (0.5–3 hours) and good yields, tolerating a broad scope of α,β-unsaturated esters.[1] The choice of a trifluoroethyl ester derivative of the α,β-unsaturated acid has been shown to be particularly effective, likely due to the increased electrophilicity of the carbonyl group, which facilitates the initial Michael addition of the thiol.

Experimental Protocol: Synthesis of 1,4-Thiazepan-5-one via Cysteamine Cyclization [1]

  • To a solution of an appropriate α,β-unsaturated ester (1.0 eq.) in a suitable solvent such as methanol or ethanol, is added cysteamine (1.1 eq.).

  • A base, for example, a tertiary amine like triethylamine or diisopropylethylamine (1.5 eq.), is added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 1,4-thiazepan-5-one.

Note: The subsequent reduction of the lactam can be achieved using standard reducing agents like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent.

B. Ring Expansion Strategies: Building upon Existing Scaffolds

An alternative and elegant approach to the 1,4-thiazepane core involves the ring expansion of smaller heterocyclic systems. A notable example is the expansion of β-lactam-fused 1,3-thiazinanes.[2] This multi-step synthesis begins with a three-component reaction between a cycloalkene, a thioamide, and an aldehyde to furnish a 5,6-dihydro-4H-1,3-thiazine.[2] Subsequent Staudinger ketene-imine cycloaddition with chloroketene yields a β-lactam-fused 1,3-thiazinane.[2] The final and crucial step is a base-induced ring expansion, typically using sodium methoxide, to yield the 4,5,6,7-tetrahydro-1,4-thiazepine derivative.[2]

The causality behind this ring expansion lies in the strain of the four-membered β-lactam ring fused to the six-membered thiazinane. The methoxide base attacks the carbonyl carbon of the β-lactam, leading to the cleavage of the amide bond and a subsequent rearrangement that incorporates the atoms of the former β-lactam into the newly formed seven-membered thiazepine ring. This method offers excellent control over stereochemistry, with the potential to generate multiple new chiral centers.[2]

Figure 1. A schematic representation of the multi-step synthesis of 1,4-thiazepane derivatives through the ring expansion of β-lactam-fused 1,3-thiazinanes.

C. Domino Reactions: Efficiency in a Single Pot

Domino or cascade reactions offer an efficient and atom-economical route to complex molecular architectures from simple starting materials in a single operation. The synthesis of bicyclic thiazolidinyl-1,4-thiazepines has been achieved through a domino process involving the condensation of azadithianes with Michael acceptors like dimethylacetylenedicarboxylate.[3] This reaction proceeds through a series of intramolecular rearrangements and bond formations to construct the fused ring system in good yields.[3]

II. Chemical Persona: Reactivity and Spectroscopic Signature of 1,4-Thiazepane

The chemical behavior of 1,4-thiazepane is dictated by the presence of the secondary amine and the sulfide moiety within the seven-membered ring. These functional groups are the primary sites for further chemical transformations.

A. Reactivity at the Nitrogen Center: N-Acylation and N-Alkylation

The secondary amine in the 1,4-thiazepane ring is nucleophilic and readily undergoes acylation and alkylation reactions.

  • N-Acylation: The reaction of 1,4-thiazepane with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is a common strategy for introducing a wide variety of functional groups onto the nitrogen atom, which is often crucial for modulating the biological activity of the molecule.

  • N-Alkylation: Similarly, the nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This transformation is fundamental for the synthesis of libraries of substituted 1,4-thiazepanes for screening purposes.

B. Reactivity at the Sulfur Center: S-Oxidation

The sulfide linkage in the 1,4-thiazepane ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide or sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate or a single equivalent of hydrogen peroxide would favor the formation of the sulfoxide, whereas stronger oxidants like m-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide would lead to the sulfone. These oxidized derivatives can exhibit altered physicochemical properties and biological activities compared to the parent sulfide.

Reactivity_of_1_4_Thiazepane cluster_N Reactions at Nitrogen cluster_S Reactions at Sulfur Thiazepane 1,4-Thiazepane N_Acyl_Thiazepane N-Acyl-1,4-thiazepane Thiazepane->N_Acyl_Thiazepane N_Alkyl_Thiazepane N-Alkyl-1,4-thiazepane Thiazepane->N_Alkyl_Thiazepane Sulfoxide 1,4-Thiazepane-1-oxide Thiazepane->Sulfoxide Sulfone 1,4-Thiazepane-1,1-dioxide Thiazepane->Sulfone Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->N_Acyl_Thiazepane Acylation Alkyl_Halide Alkyl Halide Alkyl_Halide->N_Alkyl_Thiazepane Alkylation Oxidant Oxidizing Agent Oxidant->Sulfoxide Mild Oxidation Oxidant->Sulfone Strong Oxidation caption Key Chemical Reactions of the 1,4-Thiazepane Core

Figure 2. A diagram illustrating the primary modes of reactivity of the 1,4-thiazepane scaffold at its nitrogen and sulfur centers.

C. Spectroscopic Characterization

The structural elucidation of 1,4-thiazepane and its derivatives relies on a combination of standard spectroscopic techniques.

Technique 1,4-Thiazepane (Unsubstituted) Key Features for Derivatives
¹H NMR Due to the flexible seven-membered ring, the proton signals are expected to be complex multiplets in the aliphatic region. The protons adjacent to the nitrogen and sulfur atoms will be deshielded and appear at a lower field.The introduction of substituents will lead to predictable shifts in the corresponding proton signals. Aromatic protons, if present, will appear in the downfield region (typically > 7 ppm).
¹³C NMR The carbon atoms adjacent to the heteroatoms (C-S and C-N) will be observed at a lower field compared to the other methylene carbons in the ring.The chemical shifts of the ring carbons will be influenced by the nature and position of the substituents. Carbonyl carbons in lactam derivatives will appear significantly downfield (> 160 ppm).
IR Characteristic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The N-H stretching of the secondary amine should appear as a broad peak in the region of 3300-3500 cm⁻¹. C-N and C-S stretching vibrations will be present in the fingerprint region.N-acylated derivatives will show a strong carbonyl (C=O) absorption band, typically between 1630-1680 cm⁻¹.
MS (EI) The molecular ion peak (M⁺) will be observed. Fragmentation patterns will likely involve the loss of small neutral molecules such as ethylene or thioformaldehyde.The fragmentation pattern will be influenced by the substituents, often leading to characteristic fragment ions that can aid in structure determination.

Table 1. A summary of the expected spectroscopic features of 1,4-thiazepane and its derivatives.

III. Conclusion and Future Outlook

The 1,4-thiazepane scaffold continues to be an area of active investigation in synthetic and medicinal chemistry. While several effective synthetic methods for its derivatives have been established, the development of more efficient and versatile routes to the core, unsubstituted heterocycle remains a worthwhile pursuit. A deeper understanding of the reactivity of the 1,4-thiazepane ring system will undoubtedly facilitate the design and synthesis of novel analogs with tailored biological profiles. As our comprehension of the structure-activity relationships of 1,4-thiazepane-containing molecules grows, so too will their potential to address a wide range of therapeutic challenges.

IV. References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link].

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. Available at: [Link].

  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. RSC Medicinal Chemistry. Available at: [Link].

  • 1,4-thiazepane (C5H11NS) - PubChem. PubChem. Available at: [Link].

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. Available at: [Link].

  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. Royal Society of Chemistry. Available at: [Link].

Sources

Conformational Analysis of the 1,4-Thiazepane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of the 1,4-Thiazepane Ring System Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Chemists

Executive Summary

The 1,4-thiazepane ring system—a seven-membered saturated heterocycle containing sulfur and nitrogen at positions 1 and 4—represents a distinct challenge and opportunity in medicinal chemistry.[1] Unlike the rigid six-membered cyclohexane or the planar aromatic systems, 1,4-thiazepane exhibits significant conformational flexibility, characterized by a low-energy pseudorotation pathway. This flexibility allows the scaffold to adopt unique spatial arrangements, making it a valuable bioisostere for 1,4-diazepanes in peptide mimetics, protease inhibitors, and naturally occurring cytotoxins like verrucosamide .

This guide provides a rigorous analysis of the 1,4-thiazepane conformational landscape, detailing the energetic minima (Twist-Chair and Twist-Boat), the transition barriers, and the experimental protocols required to validate these structures in solution.

Structural Fundamentals & Nomenclature

Before analyzing the dynamics, the static geometry must be defined. The large van der Waals radius of sulfur (1.80 Å) compared to nitrogen (1.55 Å) and carbon (1.70 Å) introduces asymmetry into the ring, distorting the classic cycloheptane puckering parameters.

  • Numbering: Sulfur is assigned position 1.[2] The nitrogen atom is at position 4.

  • Bond Lengths:

    • 
      : 
      
      
      
      (significantly longer than C-C).
    • 
      : 
      
      
      
      .
    • 
      : 
      
      
      
      .
  • Geometry: The long C-S bonds flatten the region around the sulfur atom, lowering the inversion barrier compared to cycloheptane or 1,4-diazepane.

The Conformational Landscape

Seven-membered rings do not flip between two distinct chairs like cyclohexane. Instead, they undergo pseudorotation , a continuous conformational change traversing multiple local minima. For 1,4-thiazepane, the landscape is defined by two primary families of conformers: the Twist-Chair (TC) and the Twist-Boat (TB) .

The Global Minimum: Twist-Chair (TC)

Theoretical calculations (DFT at B3LYP/6-311+G(d,p) level) and X-ray data from derivatives suggest the Twist-Chair (TC) is generally the global minimum.

  • Stability Factors: The TC conformation minimizes transannular interactions (Prelog strain) between the hydrogens at C3/C5 and C6/C7.

  • Lone Pair Orientation: The sulfur lone pairs and the nitrogen lone pair can orient pseudo-equatorially, minimizing electronic repulsion.

The Local Minimum: Twist-Boat (TB)

The Twist-Boat (TB) represents a local minimum, typically 2–5 kcal/mol higher in energy than the TC.[3]

  • Relevance: In sterically crowded derivatives (e.g., Verrucosamide), the TB form may be stabilized by intramolecular hydrogen bonding or specific side-chain packing.

  • Barrier: The interconversion barrier (via a Chair or Boat transition state) is low (

    
    ), implying rapid equilibrium at room temperature unless locked by bulky substituents.
    
Transition States: Chair (C) and Boat (B)

Unlike cyclohexane, the perfect Chair (C) and Boat (B) forms in 1,4-thiazepane are often transition states or high-energy saddle points, not stable minima. The lack of symmetry prevents the perfect staggering of bonds found in cyclohexane chairs.[4]

Visualization of the Pseudorotation Pathway

The following diagram illustrates the energetic relationship between these conformers.

ConformationalLandscape TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) C_TS Chair (C) Transition State (~2-4 kcal/mol) TC->C_TS Ring Inversion TB Twist-Boat (TB) Local Minimum (~3-6 kcal/mol) C_TS->TB Pseudorotation B_TS Boat (B) Transition State (High Energy) TB->B_TS High Barrier

Figure 1: Simplified potential energy surface for 1,4-thiazepane. The Twist-Chair is the thermodynamic ground state, accessible to the Twist-Boat via a low-energy Chair transition state.

Computational Protocol for Analysis

To accurately predict the conformation of a specific 1,4-thiazepane derivative, a robust computational workflow is required.

Protocol Steps
  • Conformer Generation: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to sample the full pseudorotation circuit.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).[5][6]

    • Functional:

      
       (includes dispersion corrections, critical for ring puckering) or B3LYP-D3.
      
    • Basis Set:

      
       or def2-TZVP.
      
  • Solvation: Apply Implicit Solvation (SMD model) matching the experimental solvent (e.g.,

    
     or DMSO).
    
  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
Quantitative Data Summary
ConformerRelative Energy (

)
Population (298 K)Key Geometric Feature
Twist-Chair (TC)


Staggered H-atoms; relieved angle strain.
Chair (C)

TransientEclipsing interactions present.
Twist-Boat (TB)


Flagpole interactions reduced by twisting.
Boat (B)

NegligibleSevere transannular repulsion.

Note: Values are approximate for the unsubstituted parent ring. Substituents can invert these preferences.

Experimental Validation Protocols

Computational predictions must be validated by spectroscopic data.

NMR Spectroscopy ( & NOE)

The rapid interconversion of conformers often results in averaged signals at room temperature.

  • Variable Temperature (VT) NMR: Cooling the sample (to

    
     in 
    
    
    
    ) can freeze the equilibrium, splitting signals into distinct conformer populations.
  • Vicinal Coupling Constants (

    
    ):  Use the Karplus equation.
    
    • Axial-Axial (

      
      ):  Large coupling (
      
      
      
      ) indicates a rigid Chair/Twist-Chair character.
    • Axial-Equatorial (

      
      ):  Small coupling (
      
      
      
      ).
  • NOE (Nuclear Overhauser Effect):

    • Strong NOE between

      
       at C3 and 
      
      
      
      at C5 confirms the Twist-Chair geometry.
    • Cross-ring NOEs (e.g., C2 to C7) can distinguish TB from TC.

X-Ray Crystallography

Solid-state structures often capture the global minimum. For 1,4-thiazepanes, the crystal packing forces can sometimes trap the molecule in a Twist-Boat form if it facilitates intermolecular hydrogen bonding, as seen in peptide derivatives like verrucosamide .

Synthesis & Applications

Understanding conformation is critical because the spatial arrangement of substituents dictates biological activity.

Synthetic Routes[1][5][7]
  • Rh-Catalyzed Ring Expansion: A modern, stereoselective method involving the reaction of dihydro-1,3-thiazines with diazoesters. This method allows precise placement of substituents, which can "lock" the ring into a specific conformer.

  • Cyclization: Reaction of 2-aminoethanethiol with 1,3-dihalopropanes.

Case Study: Verrucosamide

Verrucosamide is a marine-derived thiodepsipeptide containing a 1,4-thiazepane ring.[7]

  • Activity: Cytotoxic against colon carcinoma (COLO 205).[7]

  • Conformation: The 1,4-thiazepane ring adopts a specific twist conformation that positions the peptide backbone for optimal binding. The "locking" of this conformation is essential for its bioactivity.

Workflow Diagram

Workflow Start Target 1,4-Thiazepane Derivative Comp Computational Screening (DFT/MM) Start->Comp Synth Synthesis (Ring Expansion/Cyclization) Start->Synth Decision Does Exp match Comp? Comp->Decision Exp Experimental Validation (VT-NMR / X-Ray) Synth->Exp Exp->Decision Refine Refine Force Field / Solvent Model Decision->Refine No Final Bioactive Conformer Identified Decision->Final Yes Refine->Comp

Figure 2: Integrated workflow for determining the bioactive conformation of 1,4-thiazepane derivatives.

References

  • Conformational Analysis of 7-Membered Rings: Hendrickson, J. B. Journal of the American Chemical Society, 1967, 89, 7036–7046.
  • Verrucosamide Structure: Whitson, E. L., et al. "Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete." Journal of Natural Products, 2010 , 73(11), 2009–2012. Link

  • Synthesis via Ring Expansion: Palkó, M., et al. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion."[8] International Journal of Molecular Sciences, 2025 , 26(23), 11543.[8] Link

  • 1,4-Benzothiazepine Conformations: Levai, A., et al. "1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations." Perkin Transactions 2, 2002 , 205768a. Link

  • DFT Protocols for Heterocycles: BenchChem Technical Guide. "Theoretical DFT Studies on 1,4-Diazepane Ring Conformation." Link

Sources

Spectroscopic Characterization of 1,4-Thiazepane: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1,4-Thiazepane and the Imperative of Spectroscopic Validation

The 1,4-thiazepane ring system, a seven-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 4, respectively, is a scaffold of significant interest in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.[1][2] The precise structural confirmation of these molecules is a critical step in the development process, ensuring the identity, purity, and stability of a compound. NMR and MS are indispensable tools in this endeavor, providing orthogonal and complementary information to deliver an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

Predicted ¹H NMR Spectrum of 1,4-Thiazepane

The proton NMR spectrum of 1,4-thiazepane is anticipated to reveal the dynamic nature of the seven-membered ring. Due to conformational flexibility, the signals for the methylene protons may appear as complex multiplets at room temperature. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1,4-Thiazepane

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-2, H-7~ 2.8 - 3.0Triplet of triplets (tt) or complex multipletAdjacent to the electron-withdrawing sulfur atom, leading to a downfield shift. Coupling to protons at C-3/C-6 and the NH proton.
H-3, H-6~ 2.9 - 3.1Triplet of triplets (tt) or complex multipletAdjacent to the electronegative nitrogen atom, resulting in a downfield shift. Coupling to protons at C-2/C-7 and C-5.
H-5~ 1.8 - 2.0Quintet or complex multipletLocated further from the heteroatoms, this proton is expected to be the most upfield. It will show coupling to the protons at C-3 and C-6.
N-HVariable (broad singlet)Broad singletThe chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad signal due to quadrupole broadening and exchange.

Rationale: The predicted chemical shifts are based on the known effects of nitrogen and sulfur in saturated heterocyclic systems. Protons on carbons adjacent to heteroatoms are deshielded and appear at a lower field. The multiplicity is predicted based on the expected through-bond scalar couplings to neighboring protons. The flexible nature of the seven-membered ring can lead to complex, non-first-order coupling patterns.[3]

Predicted ¹³C NMR Spectrum of 1,4-Thiazepane

The carbon NMR spectrum provides complementary information, indicating the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-Thiazepane

PositionPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-7~ 35 - 40The carbon atoms adjacent to the sulfur atom are expected in this region.
C-3, C-6~ 50 - 55The carbon atoms adjacent to the more electronegative nitrogen atom will be further downfield.
C-5~ 25 - 30The carbon atom flanked by two methylene groups and furthest from the heteroatoms will be the most upfield.

Rationale: The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of attached atoms. Thus, carbons bonded to nitrogen are typically found at a lower field than those bonded to sulfur, which are in turn lower field than purely aliphatic carbons.[4]

Experimental Protocol for NMR Analysis

The following outlines a standard operating procedure for the NMR characterization of 1,4-thiazepane.

Step-by-Step NMR Workflow:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified 1,4-thiazepane sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the N-H proton signal.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivities.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall carbon skeleton.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Dissolve Sample in Deuterated Solvent b Add Internal Standard (TMS) a->b c 1D ¹H NMR b->c d 1D ¹³C NMR c->d e 2D NMR (COSY, HSQC, HMBC) d->e f Process Spectra (FT, Phasing, Baseline Correction) e->f g Assign Signals f->g h Structural Elucidation g->h

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers a "fingerprint" that can be used for structural confirmation.

Expected Mass Spectrum and Fragmentation Pattern of 1,4-Thiazepane

For 1,4-thiazepane (C₅H₁₁NS), the expected exact mass is approximately 117.06 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 117 would be observed. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

Table 3: Predicted Major Fragments in the Mass Spectrum of 1,4-Thiazepane

m/zProposed FragmentPlausible Fragmentation Pathway
117[C₅H₁₁NS]⁺˙Molecular Ion
88[C₄H₈N]⁺α-cleavage adjacent to the sulfur atom with loss of a CH₂S radical.
74[C₃H₈N]⁺Cleavage of the C-S and C-C bonds with rearrangement.
61[CH₅S]⁺Cleavage leading to the thioformaldehyde radical cation.
44[C₂H₆N]⁺Cleavage of the ring, a common fragment for cyclic amines.

Rationale: The fragmentation of saturated heterocycles is often initiated by the ionization of a lone pair of electrons on a heteroatom. For 1,4-thiazepane, ionization at either the nitrogen or sulfur is possible. The most likely fragmentation pathways involve α-cleavage adjacent to the heteroatoms, leading to the formation of stable carbocations or radical cations. Ring opening followed by further fragmentation is also a common process for cyclic compounds.

MS_Fragmentation M [C₅H₁₁NS]⁺˙ m/z = 117 (Molecular Ion) F1 [C₄H₈N]⁺ m/z = 88 M->F1 - •CH₂S F2 [C₃H₈N]⁺ m/z = 74 M->F2 - C₂H₃S• F3 [CH₅S]⁺ m/z = 61 M->F3 - C₄H₆N• F4 [C₂H₆N]⁺ m/z = 44 F1->F4 - C₂H₄

Caption: Plausible MS fragmentation pathway for 1,4-thiazepane.

Experimental Protocol for MS Analysis

The following provides a general procedure for the mass spectrometric analysis of 1,4-thiazepane.

Step-by-Step MS Workflow:

  • Sample Introduction:

    • For a volatile compound like 1,4-thiazepane, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

    • For less volatile derivatives, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) would be the methods of choice.[5]

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique that provides rich fragmentation patterns, useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.[5]

  • Mass Analysis:

    • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap instruments. High-resolution mass spectrometry (HRMS) is highly recommended to obtain the exact mass, which can be used to determine the elemental composition.[5]

  • Data Interpretation:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

    • Propose fragmentation mechanisms to account for the observed fragments, which can provide further structural confirmation.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive characterization of 1,4-thiazepane relies on the synergistic use of NMR and MS. While NMR provides an intricate map of the molecular framework, MS delivers the crucial molecular weight and a characteristic fragmentation signature. Although experimental data for the parent 1,4-thiazepane is not readily found in the literature, the predictive models and general protocols outlined in this guide provide a robust framework for any researcher undertaking the synthesis and characterization of this important heterocyclic system. The application of these principles and methodologies will ensure the unambiguous structural elucidation of 1,4-thiazepane and its derivatives, a cornerstone of successful drug discovery and development.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Hamed, M. M., & El-Adasy, A. A. M. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3895–3899. [Link]

  • Xu, X.-M., Chen, S., Duan, S.-L., Wang, X.-M., Liu, Q., & Sun, K. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. [Link]

  • Abou-Zied, K. M., & El-Shahat, M. F. (2005). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • Iriepa, I., Gil-Alberdi, B., Bellanato, J., & Gálvez, E. (2005). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2005(3), M424. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry, 83(15), 8376–8389. [Link]

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The Definitive Guide to X-ray Crystallographic Analysis of 1,4-Thiazepane Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the X-ray crystallographic analysis of 1,4-thiazepane derivatives. This class of seven-membered heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as anticancer and cardiovascular agents.[1][2] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This document will delve into the critical aspects of the crystallographic workflow, from the initial synthesis and crystallization of 1,4-thiazepane derivatives to the intricacies of data collection, structure solution, and refinement. The focus will be on providing not just a procedural outline, but also the underlying scientific principles and practical considerations that ensure the generation of high-quality, reliable structural data.

The Strategic Importance of Crystallography in 1,4-Thiazepane Drug Discovery

The 1,4-thiazepane scaffold possesses a high degree of three-dimensional character, a desirable trait in modern drug discovery that often leads to improved target specificity and better pharmacological properties.[1][3] However, this structural complexity also introduces challenges in unequivocally determining stereochemistry and conformational preferences using standard analytical techniques like NMR alone. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method to unambiguously establish the absolute configuration and solid-state conformation of these molecules.[1][4] This precise structural information is invaluable for:

  • Validating Synthetic Pathways: Confirming the stereochemical outcome of synthetic reactions.[1][4]

  • Understanding Molecular Interactions: Visualizing intermolecular interactions within the crystal lattice, which can provide insights into potential binding modes with biological targets.

  • Guiding SAR Studies: Establishing a clear link between the three-dimensional structure of a derivative and its biological activity, thereby enabling more effective lead optimization.

  • Informing Computational Modeling: Providing accurate geometries for use in molecular docking and other computational studies to predict binding affinities and modes of action.[2]

The Crystallography Workflow: A Conceptual Overview

The successful X-ray crystallographic analysis of a 1,4-thiazepane derivative is a multi-step process that demands careful execution and a solid understanding of the underlying principles. The overall workflow can be visualized as a linear progression from the chemical synthesis of the compound to the final, validated crystal structure.

Crystallography_Workflow cluster_0 Pre-Diffraction cluster_1 Diffraction & Analysis Synthesis Synthesis of 1,4-Thiazepane Derivative Purification Chromatographic Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting & Screening Crystallization->Crystal_Mounting Single Crystal Selection Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection X-ray Exposure Data_Processing Data Processing (Indexing, Integration) Data_Collection->Data_Processing Integration & Scaling Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Phase Determination Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Model Optimization Validation_and_Deposition Validation & Deposition (e.g., CCDC) Structure_Refinement->Validation_and_Deposition CIF Generation

Caption: A schematic overview of the X-ray crystallography workflow.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key stages of the X-ray crystallographic analysis of 1,4-thiazepane derivatives.

Synthesis and Purification

The journey to a crystal structure begins with the synthesis of the 1,4-thiazepane derivative of interest. A variety of synthetic routes have been reported, often involving cycloaddition reactions or ring expansion methodologies.[1][4]

Exemplary Synthesis: A common approach involves the reaction of a suitable amine with a sulfur-containing precursor. For instance, N-alkyl or N-hydroxyalkyl derivatives of hexahydro-1,4-thiazepine have been synthesized through the condensation of 2-chloroethyl-3-chloropropyl sulfide with the corresponding primary amines.[5]

Purification Protocol:

  • Initial Work-up: Following the reaction, the crude product is typically subjected to a standard aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Chromatography: The organic extract is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial and should be determined by thin-layer chromatography (TLC) analysis.

  • Purity Assessment: The purity of the collected fractions should be assessed by an appropriate analytical technique, such as NMR spectroscopy or LC-MS, to ensure the material is suitable for crystallization trials.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[4] The goal is to create a supersaturated solution from which the molecules of the 1,4-thiazepane derivative can slowly and orderly arrange themselves into a crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

  • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated solution of the compound is placed on a siliconized glass slide (hanging drop) or in a small well (sitting drop) and sealed in a larger container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense solvent in which the compound is poorly soluble. Crystals may form at the interface of the two solvents over time.

Causality in Solvent Selection: The choice of solvent is critical. A good starting point is a solvent in which the compound has moderate solubility. Highly volatile solvents like dichloromethane or diethyl ether are often used in combination with less volatile, poorer solvents like hexane or pentane. The polarity of the solvent system should be tailored to the specific 1,4-thiazepane derivative.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, they must be carefully handled and mounted for data collection.

Step-by-Step Protocol:

  • Crystal Selection: Under a polarizing microscope, select a single crystal that is transparent, free of cracks, and has well-defined faces.[6] The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[6]

  • Mounting: Using a cryoloop, carefully pick up the selected crystal along with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Cryo-cooling: Immediately place the mounted crystal in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.[7]

  • Data Collection Strategy: Modern diffractometers equipped with CCD or CMOS detectors will automatically determine an optimal data collection strategy. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[8][9] The goal is to collect a complete and redundant set of diffraction data.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a series of spots of varying intensities, which must be processed and analyzed to determine the crystal structure.

Data Processing
  • Indexing and Integration: The first step is to determine the unit cell parameters and the crystal lattice symmetry (Bravais lattice).[6] The positions and intensities of the diffraction spots are then integrated.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in crystal size and exposure time. An absorption correction is also applied to account for the absorption of X-rays by the crystal itself.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like 1,4-thiazepane derivatives, direct methods are typically employed to solve the phase problem.

The Role of SHELXT: The SHELXT program is a powerful tool for ab initio structure solution from single-crystal diffraction data. It can rapidly determine the space group and provide an initial structural model.

Structure Refinement using SHELXL

The initial structural model is then refined to improve its agreement with the experimental diffraction data. The most widely used program for this purpose is SHELXL.[10] Refinement is an iterative process of adjusting the atomic coordinates, displacement parameters (which model thermal motion), and site occupancy factors to minimize the difference between the observed and calculated structure factors.

A Refined Protocol for SHELXL:

  • Initial Refinement: Start with a few cycles of isotropic refinement, where the thermal motion of each atom is modeled as a sphere.

  • Anisotropic Refinement: Once the initial model is stable, switch to anisotropic refinement for all non-hydrogen atoms. This models the thermal motion as ellipsoids, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric restraints (e.g., the HFIX command in SHELXL) and refined using a riding model.[9]

  • Disorder Modeling: If parts of the molecule or solvent molecules are disordered, they can be modeled using the PART instruction in SHELXL, allowing for the refinement of multiple conformations with fractional occupancies.[11]

  • Validation: The quality of the final refined structure is assessed using various metrics, including the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density map. The final structure should be chemically reasonable, with sensible bond lengths and angles.

Refinement_Cycle Start Initial Model (from SHELXT) Refine_Isotropic Isotropic Refinement Start->Refine_Isotropic Refine_Anisotropic Anisotropic Refinement (non-H atoms) Refine_Isotropic->Refine_Anisotropic Add_Hydrogens Place H-atoms (Geometric Restraints) Refine_Anisotropic->Add_Hydrogens Check_Disorder Inspect Difference Map for Disorder/Solvent Add_Hydrogens->Check_Disorder Model_Disorder Model Disorder (PART instruction) Check_Disorder->Model_Disorder Disorder Present Final_Refinement Final Cycles of Refinement Check_Disorder->Final_Refinement No Disorder Model_Disorder->Final_Refinement Validate Validation (R-factors, GooF) Final_Refinement->Validate

Caption: The iterative process of crystal structure refinement.

Data Presentation and Interpretation

The final output of a successful crystallographic analysis is a crystallographic information file (CIF), which contains all the information about the crystal structure and the diffraction experiment. This data can then be visualized using programs like ORTEP or Mercury to generate publication-quality images.

Tabulation of Crystallographic Data

For comparative purposes, it is essential to present the key crystallographic data in a clear and concise table.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR1wR2CCDC No.Ref.
11ba C21H21NOSOrthorhombicPbca11.7009(2)15.6961(3)17.6878(4)903248.53(10)8--2119106[1]
13aa C23H19NSMonoclinicP2₁/n8.25120(7)16.50920(13)21.02664(18)94.1989(7)2856.58(4)4--2119107[1]
21bb C21H24N2O2SMonoclinicP2₁/c13.43125(18)6.82967(9)21.6001(3)98.5980(12)1959.13(4)4--2119109[1]

Note: R1 and wR2 values were not explicitly provided in the primary text of the cited reference for this table.

Conclusion and Future Perspectives

Single-crystal X-ray diffraction is an indispensable tool in the study of 1,4-thiazepane derivatives, providing unparalleled insight into their three-dimensional structures. The detailed structural information obtained from this technique is crucial for advancing our understanding of their biological activities and for the development of new therapeutic agents. As synthetic methodologies for creating diverse libraries of 1,4-thiazepanes continue to expand, the role of X-ray crystallography in characterizing these novel compounds will become even more critical. The integration of high-throughput crystallization and automated data analysis pipelines will further accelerate the pace of discovery in this exciting area of medicinal chemistry.

References

  • Pandey, A. K., Kirberger, S. E., Johnson, J. A., Kimbrough, J. R., Partridge, D. K., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3946–3950. [Link]

  • Nagy, V., Pinter, A., Kudar, V., Ratiu, C., Paizs, C., & Fulöp, F. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7236. [Link]

  • Van der Sluis, P., & Spek, A. L. (1990). BYPASS: An effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Blake, A. J. (n.d.). Crystal Growth, Evaluation and Handling. University of Nottingham. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

  • Clegg, W., & Teat, S. J. (2002). Crystal structure determination: a practical guide for chemists. Acta Crystallographica Section B: Structural Science, 58(5), 957-958. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Menendez, C., Al-Tamimi, A. M. S., & Guller, A. (2022). Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. ACS Omega, 7(51), 48197–48209. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL: A tutorial. MIT Department of Chemistry. [Link]

  • Dauter, Z., & Dauter, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 57(3), 239-244. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

  • Nowick, J. S., et al. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine. [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Göttingen University. [Link]

  • Mogilev, M. Y., et al. (2021). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry, 64(24), 18076–18091. [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • Kaduk, J. A. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • Sheldrick, G. M. (n.d.). Alphabetical list of SHELXL instructions. [Link]

  • Krawiecka, B., & Skwarski, D. (1983). Synthesis of hexahydro-1,4-thiazepine derivatives with expected pharmacological activity. Part I. N-alkyl(hydroxyalkyl). Acta Poloniae Pharmaceutica, 40(4), 421-427. [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.

Sources

Theoretical and Computational Studies of 1,4-Thiazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-thiazepane scaffold (a seven-membered saturated ring containing one nitrogen and one sulfur atom) represents a "privileged structure" in modern medicinal chemistry. Unlike its six-membered analogs (morpholines, thiomorpholines), the 1,4-thiazepane ring possesses unique conformational flexibility and 3D-character that allows it to explore novel chemical space.

This guide provides a rigorous technical framework for the theoretical and computational study of 1,4-thiazepane and its derivatives. It moves beyond basic characterization to advanced workflows involving Density Functional Theory (DFT) , Conformational Analysis , and Molecular Docking .

Key Applications:

  • BET Bromodomain Inhibitors: Recent studies identify 1,4-thiazepanes as effective 3D fragments for screening libraries.[1]

  • RyR2 Modulation: Benzothiazepane derivatives (e.g., ARM210) stabilize ryanodine receptors, treating cardiac arrhythmias.

  • Anticancer Agents: Thiazepane-fused systems show tubulin polymerization inhibition.

Structural Dynamics & Conformational Landscape

The seven-membered ring of 1,4-thiazepane does not exist in a single rigid conformation. It undergoes pseudorotation , navigating a complex Potential Energy Surface (PES). Understanding this dynamic is critical for predicting binding affinity.

The Conformational Problem

Unlike cyclohexane (chair), 1,4-thiazepane exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms. The high flexibility is due to the longer C-S bond (approx. 1.82 Å) compared to C-C or C-N, which distorts the ring puckering parameters.

Computational Protocol: Conformational Search

Objective: Identify the Global Minimum (GM) structure before proceeding to DFT.

Step-by-Step Methodology:

  • Force Field Selection: Use MMFF94x or OPLS3e . These force fields are parameterized well for sulfur/nitrogen heterocycles.

  • Sampling Algorithm: Employ Monte Carlo (MC) or Low-Mode (LoMod) sampling. Systematic search is too computationally expensive for substituted derivatives.

  • Energy Window: Save all conformers within 5.0 kcal/mol of the global minimum.

  • Redundant Conformer Elimination: Apply a Root Mean Square Deviation (RMSD) cutoff of 0.5 Å to remove duplicates.

Visualization: Conformational Workflow

The following diagram illustrates the critical path from 2D structure to a validated 3D minimum.

ConformationalSearch Input 2D Structure (SMILES) ForceField Force Field Minimization (MMFF94x/OPLS3e) Input->ForceField Sampling Stochastic Sampling (Monte Carlo/MD) ForceField->Sampling Filter Energy Filter (< 5 kcal/mol) Sampling->Filter DFT_Opt DFT Optimization (B3LYP-D3/6-311++G**) Filter->DFT_Opt Freq Freq Analysis (NIMAG=0) DFT_Opt->Freq Output Global Minimum (Boltzmann Weighted) Freq->Output Valid Minima

Caption: Workflow for identifying the bioactive conformation of 1,4-thiazepane derivatives. Note the transition from molecular mechanics to quantum mechanics.

Electronic Properties & Reactivity (DFT)[2]

Once the geometry is optimized, Density Functional Theory (DFT) is used to predict reactivity and stability.

Functional and Basis Set Selection

The presence of Sulfur (a third-row element) requires polarization functions. Dispersion corrections are mandatory to account for weak intramolecular S···N or S···π interactions.

Recommended Protocol:

  • Functional: B3LYP-D3(BJ) or ωB97X-D. The "-D3" suffix denotes Grimme’s dispersion correction, essential for accurate ring puckering energies.

  • Basis Set: 6-311++G(d,p) or def2-TZVP.

    • Note: The diffuse functions (++) are critical for describing the lone pairs on Sulfur and Nitrogen.

Key Descriptors

The following electronic descriptors must be calculated to assess drug-likeness and reactivity.

DescriptorPhysical MeaningRelevance to 1,4-Thiazepane
HOMO-LUMO Gap Kinetic StabilityA large gap (> 4 eV) indicates high chemical stability, crucial for drug shelf-life.
MEP (Map) Molecular Electrostatic PotentialVisualizes charge distribution. The N1 atom is typically the H-bond acceptor; S4 is lipophilic.
Fukui Functions (

)
Local ReactivityPredicts sites for metabolic attack (e.g., S-oxidation by CYP450).
Dipole Moment (

)
PolarityCorrelates with solubility and membrane permeability.

In Silico Pharmacology: Molecular Docking

1,4-Thiazepanes are often designed to target specific hydrophobic pockets where their 3D shape offers an advantage over flat aromatic rings.

Target Selection

Based on current literature, primary targets for validation include:

  • BRD4 (Bromodomain): Thiazepanes act as acetyl-lysine mimics.

  • RyR2 (Ryanodine Receptor): For cardiac indications.

  • Tubulin: For anticancer applications.[2]

Docking Protocol (AutoDock Vina / Glide)

Step 1: Ligand Preparation

  • Assign bond orders and ionization states at pH 7.4 (Thiazepane nitrogen is basic;

    
    , so it is likely protonated).
    
  • Generate tautomers.

Step 2: Receptor Grid Generation

  • Remove co-crystallized water (unless bridging).

  • Define the active site box (typically

    
     Å) centered on the native ligand.
    

Step 3: Validation (Redocking)

  • Metric: The RMSD between the docked pose of the native ligand and its crystal structure must be < 2.0 Å .

Visualization: QSAR & Docking Pipeline

This diagram outlines the logic flow for screening thiazepane derivatives against a biological target.

DockingPipeline Library 1,4-Thiazepane Library Prep Ligand Prep (Protonation pH 7.4) Library->Prep Docking Molecular Docking (Vina/Glide) Prep->Docking Grid Receptor Grid (e.g., BRD4 Active Site) Grid->Docking Scoring Binding Energy (ΔG < -8.0 kcal/mol) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Interaction->Library SAR Optimization

Caption: Iterative structure-based drug design (SBDD) pipeline. Note the feedback loop for SAR optimization based on interaction analysis.

Experimental Validation & Synthesis

Theoretical models must be grounded in experimental reality. The synthesis of 1,4-thiazepanes has historically been challenging but recent "One-Pot" methods have improved accessibility.

Synthetic Feasibility
  • Method: Reaction of

    
    -unsaturated esters with 1,2-amino thiols.[1]
    
  • Mechanism: Conjugate addition followed by intramolecular cyclization.

  • Relevance to Theory: The transition state of the cyclization step (7-endo-trig vs. 7-exo-trig) can be modeled using TS-search algorithms (QST3 in Gaussian) to predict yields.

ADMET Profiling

Before synthesis, run computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) to filter candidates.

  • Lipinski's Rule of 5: Thiazepanes generally satisfy MW < 500 and LogP < 5.

  • Metabolic Stability: The sulfur atom is a "soft spot" for oxidation to sulfoxides/sulfones. DFT bond dissociation energies (BDE) of adjacent C-H bonds can predict metabolic liability.

References

  • Synthesis of 1,4-Thiazepanes

    • Fuller, A. A., et al. (2020). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." ACS Omega.[3]

  • Conformational Chirality

    • Zaleska, B., et al. (2015). "Synthesis and structural analysis of 1,4′-pyrazolo[3,4-e][1,4]thiazepin-7′(6H)ones: An example of conformational chirality in seven-membered heterocycles." Journal of Molecular Structure.
  • Biological Activity (RyR2)

    • Rebbeck, R. T., et al. (2017). "1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities." Journal of Medicinal Chemistry.
  • Computational Methodology (General Heterocycles): Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. (Standard text for DFT functional selection).
  • Docking & Antitumor Activity

    • Gomha, S. M., et al. (2018). "Synthesis, Biological Evaluation and Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives." Molecules. (Provides protocol for S/N heterocycle docking).

Sources

The 1,4-Thiazepane Scaffold: From Synthetic Challenge to High-Value Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Scientists

Part 1: Executive Summary & Historical Context

The "Medium-Ring" Conundrum

In the landscape of medicinal chemistry, the 1,4-thiazepane ring—a seven-membered saturated heterocycle containing sulfur and nitrogen—has historically been an "orphan" scaffold. While 5- and 6-membered rings (thiazolidines, thiazines) dominate FDA-approved drugs due to their kinetic ease of formation, 1,4-thiazepanes suffer from the classic "medium-ring constraint."

From a thermodynamic and kinetic perspective, forming a seven-membered ring is disfavored due to:

  • Entropic Penalty: The probability of chain ends meeting is significantly lower than for 5/6-membered rings.

  • Transannular Strain: Unfavorable steric interactions across the ring (Pitzer strain).

Historical Genesis: Nature led, Chemistry followed

The history of 1,4-thiazepane is not one of a single "eureka" moment, but rather a slow transition from chemical curiosity to biological necessity.

  • Early 20th Century: Sporadic reports of 1,4-thiazepines (unsaturated) appeared, often as unstable intermediates or reduction products of benzothiazepines.

  • The Natural Validation (2000s): The discovery of Verrucosamide (a thiodepsipeptide from Verrucosispora sp.) containing two 1,4-thiazepane rings provided definitive proof that this scaffold is bio-relevant and stable. This natural product exhibited potent cytotoxicity, sparking renewed interest in the saturated ring system.

  • The Fragment-Based Renaissance (2015-Present): With the rise of Fragment-Based Drug Discovery (FBDD), researchers sought scaffolds with high "3D character" (sp3-rich) to escape "flatland" chemistry. The 1,4-thiazepane ring, with its twist-chair conformation, fits this niche perfectly, recently identified as a privileged scaffold for BET bromodomain inhibition .

Part 2: Synthetic Strategies & Mechanistic Logic[1]

To construct the 1,4-thiazepane core, chemists must overcome the entropic barrier. We categorize the approaches into three distinct generations.

Generation 1: Direct Dialkylation (Low Yield)
  • Method: Reaction of 1,2-aminothiols (e.g., cysteamine) with 1,3-dihalopropanes.

  • Flaw: High polymerization rates. The intermolecular reaction (polymerization) competes aggressively with intramolecular cyclization. Requires high dilution conditions (0.001 M), making it unscalable for pharma.

Generation 2: Ring Expansion (Stereocontrol)
  • Method: Synthesis of a 6-membered thiazine followed by a Schmidt-type rearrangement or catalytic expansion.

  • Advantage: High stereocontrol.

  • Flaw: Multi-step linear sequences reduce overall atom economy.

Generation 3: The Thia-Michael/Lactamization Cascade (The Modern Standard)

This is the most robust method for library generation. It utilizes a "one-pot" cascade involving an


-unsaturated ester (acrylate) and a 1,2-aminothiol.[1]
  • Step 1 (Intermolecular): Thia-Michael addition of the thiol to the acrylate.

  • Step 2 (Intramolecular): Lactamization (amide bond formation) to close the ring.

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for synthesizing this scaffold, highlighting the superiority of the Cascade approach.

ThiazepaneSynthesis Start Target: 1,4-Thiazepane Core Path1 Path A: Direct Alkylation (Cysteamine + 1,3-Dihalide) Start->Path1 Path2 Path B: Ring Expansion (Thiazine Precursor) Start->Path2 Path3 Path C: Thia-Michael Cascade (Cysteamine + Acrylate) Start->Path3 Result1 Polymerization Dominates (Low Yield) Path1->Result1 Result2 High Stereocontrol (Low Atom Economy) Path2->Result2 Result3 Scalable & Divergent (High 3D Character) Path3->Result3 Preferred Route

Figure 1: Strategic evaluation of synthetic routes. Path C represents the current state-of-the-art for high-throughput synthesis.

Part 3: Detailed Experimental Protocol

Protocol: One-Pot Synthesis of 1,4-Thiazepan-5-ones Based on the methodology optimized by Bennetts et al. (Org. Lett. 2020).[1]

Experimental Design & Causality
  • Why Cysteamine? It provides both the S and N nucleophiles. The sulfur is a "soft" nucleophile, perfect for the initial Michael addition.

  • Why Methanol (MeOH)? Polar protic solvents stabilize the zwitterionic intermediate formed after the Michael addition, facilitating the proton transfer required for the subsequent cyclization.

  • Why Base (NaOMe)? While the Michael addition can be spontaneous, the ring closure (lactamization) requires activation of the amine or the ester. Sodium methoxide drives the equilibrium toward the amide.

Step-by-Step Methodology

Reagents:

  • 2-Aminoethanethiol (Cysteamine) hydrochloride (1.0 equiv)

  • Methyl acrylate or substituted

    
    -unsaturated ester (1.0 equiv)
    
  • Sodium Methoxide (NaOMe) (2.5 equiv)

  • Methanol (anhydrous)

Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Aminoethanethiol HCl (5 mmol) in anhydrous MeOH (20 mL).

  • Neutralization: Add NaOMe (25 wt% in MeOH, 12.5 mmol) dropwise at 0°C.

    • Note: The extra base equivalents are crucial to neutralize the HCl salt and deprotonate the thiol for the Michael addition.

  • Addition: Add the

    
    -unsaturated ester (5 mmol) dropwise over 5 minutes.
    
    • Observation: The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • The Cascade (Reaction): Allow the mixture to warm to room temperature and stir for 3–16 hours.

    • Monitoring: Monitor by LC-MS. You will first see the linear Michael adduct (Intermediate A), followed by the slow appearance of the cyclized product (M-32, loss of MeOH).

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.

  • Purification: Flash column chromatography (typically DCM:MeOH gradients).

Yield Expectations: 60–85% depending on steric bulk of the acrylate.

Data Summary: Substituent Effects
Acrylate Substituent (R)Reaction TimeYield (%)Notes on Reactivity
H (Unsubstituted) 3 h82%Rapid cyclization; minimal steric hindrance.
Methyl (Methacrylate) 12 h65%Slower Michael addition due to steric bulk at

-position.
Phenyl (Cinnamate) 24 h45%Significant steric hindrance; requires reflux conditions.

Part 4: Pharmacological Applications & Signaling

The 1,4-thiazepane ring is not merely a linker; it is a bioactive scaffold.[2][3] Its primary utility lies in Bromodomain and Extra-Terminal motif (BET) inhibition .

Mechanism of Action

BET proteins recognize acetylated lysine residues on histones. Dysregulation of BET leads to oncogene expression (e.g., c-Myc). 1,4-Thiazepanes mimic the acetyl-lysine residue, occupying the hydrophobic pocket of the bromodomain.

Pathway Visualization

The following diagram details the interference of 1,4-thiazepane derivatives in the oncogenic transcription pathway.

BET_Pathway Chromatin Acetylated Chromatin Complex BRD4-Chromatin Complex Chromatin->Complex Recruitment BRD4 BRD4 Protein (Reader) BRD4->Complex Thiazepane 1,4-Thiazepane Inhibitor Thiazepane->BRD4 Competitive Binding Thiazepane->Complex Displaces Transcription Oncogene Transcription (c-Myc, Bcl-2) Complex->Transcription Promotes Block Transcription BLOCKED Complex->Block

Figure 2: Mechanism of BET inhibition. The thiazepane scaffold acts as an acetyl-lysine mimetic, displacing BRD4 from chromatin.

References

  • Bennetts, B. et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters.

  • Varga, B. et al. (2021).[4] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences.

  • Gomez, E. et al. (2019).[5] Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. Bioorganic & Medicinal Chemistry.

  • Kelgokmen, Y.[6][7] & Zora, M. (2018).[7][8] Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry.

  • Martinez, J. et al. (2020). Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete.[9] Marine Drugs.

Sources

Navigating the Seven-Membered Sulfur-Nitrogen Scaffold: A Technical Guide to 1,4-Thiazepane SAR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) studies of 1,4-Thiazepane analogs.

Executive Summary

The 1,4-thiazepane scaffold—a saturated seven-membered ring containing one sulfur and one nitrogen atom—represents a privileged yet underutilized pharmacophore in modern drug discovery. Unlike its unsaturated counterpart (1,4-thiazepine), the thiazepane ring offers unique conformational flexibility that allows it to function as a versatile peptidomimetic turn inducer.

This guide analyzes the critical SAR determinants of 1,4-thiazepane analogs, focusing on their application in Ryanodine Receptor (RyR) modulation and cytotoxic thiodepsipeptides (e.g., Verrucosamide) . We synthesize experimental protocols with mechanistic insights to provide a roadmap for optimizing this scaffold.

The Chemical Foundation: Scaffold Architecture

The 1,4-thiazepane ring exists primarily in a twist-chair conformation, which minimizes transannular interactions. However, the energy barrier to ring inversion is relatively low ($ \Delta G^\ddagger \approx 9-10 \text{ kcal/mol} $), making the substitution pattern critical for locking the bioactive conformation.

Core Numbering & Functionalization

The standard numbering initiates at the sulfur atom (position 1), proceeding to the nitrogen at position 4.

  • Position 1 (Sulfur): Susceptible to oxidation (sulfoxide/sulfone). Oxidation state dramatically alters ring puckering and hydrogen bond acceptor capability.

  • Position 4 (Nitrogen): The primary vector for diversity. Acylation (lactam formation) or alkylation determines basicity and lipophilicity.

  • Position 5 (Carbon): Often a carbonyl (1,4-thiazepan-5-one), serving as a rigidifying amide bond, crucial for peptidomimetic applications.

Synthetic Accessibility Workflow

We utilize two primary routes for library generation. The Cysteamine-Acrylate Cyclization is preferred for its atom economy and scalability.

SynthesisWorkflow Start Start: Cysteamine Inter Intermediate: Linear Michael Adduct Start->Inter Michael Addition (MeOH, 0°C) Reagent Reagent: Alpha,Beta-Unsaturated Ester Reagent->Inter Cyclization Cyclization: Base-Mediated Lactamization Inter->Cyclization NaOMe/MeOH Reflux, 3h Product Product: 1,4-Thiazepan-5-one Cyclization->Product Ring Closure Div Diversification: N-Alkylation / S-Oxidation Product->Div Library Gen

Figure 1: Convergent synthesis of the 1,4-thiazepan-5-one core. This route avoids high-dilution conditions often required for ring closing metathesis (RCM).

SAR Case Study A: Cytotoxic Thiodepsipeptides (Verrucosamide)

Target: Cancer Cell Cytotoxicity (NCI-60 Panel) Mechanism: Conformational constraint of peptide backbone.

Verrucosamide, a marine-derived natural product, contains two 1,4-thiazepane rings. These rings act as "proline surrogates," forcing the peptide backbone into a specific cis-geometry that is essential for binding to its tubulin-associated targets.

Key SAR Findings
Structural ModificationEffect on Activity (IC50)Mechanistic Rationale
Ring Size Contraction (6-membered) Loss of Activity (>10-fold)The 7-membered ring is required to span the

to

residues without steric clash.
S-Oxidation (Sulfoxide) Reduced Potency (2-5 fold)Increases polarity; alters the "twist" of the ring, disrupting the hydrophobic face interacting with the receptor.
N-Methylation (at pos 4) Retained/Improved ActivityMimics the natural peptide bond geometry; improves membrane permeability.

Expert Insight: When designing peptidomimetics, use the 1,4-thiazepane ring to replace a cis-proline turn. The sulfur atom provides a larger van der Waals radius than methylene, inducing a unique local curvature that can improve selectivity against proteases.

SAR Case Study B: RyR2 Stabilizers (The "Rycal" Class)

Target: Ryanodine Receptor 2 (RyR2) Indication: Heart Failure, Arrhythmia Mechanism: Preventing Calcium (


) leak from the Sarcoplasmic Reticulum.

While early "Rycals" (e.g., JTV-519) were benzothiazepines, recent SAR studies have explored the saturated 1,4-thiazepane analogs to reduce off-target HERG channel inhibition associated with the aromatic system.

Mechanistic Pathway & SAR Logic

The goal is to stabilize the interaction between RyR2 and Calstabin2 (FKBP12.6), keeping the channel closed during diastole.

RyR2_Mechanism Stress Cellular Stress (PKA Phosphorylation) RyR2_Open RyR2 Channel (Destabilized State) Stress->RyR2_Open Hyperphosphorylation Calstabin Calstabin2 (Dissociation) RyR2_Open->Calstabin Unbinding Leak Ca2+ Leak (Arrhythmia/HF) RyR2_Open->Leak Complex Stabilized Complex (Channel Closed) RyR2_Open->Complex Re-recruits Calstabin2 Drug 1,4-Thiazepane Analog (Rycal) Drug->RyR2_Open Binds Allosteric Site Complex->Leak Blocks

Figure 2: Mechanism of Action for RyR2 Stabilizers. 1,4-Thiazepane analogs bind to the RyR2 complex, preventing Calstabin2 dissociation and halting pathological calcium leak.

Critical SAR Determinants
  • The "Tail" Substituent (Position 4): A basic amine side chain (e.g., 3-(4-benzylpiperidin-1-yl)propyl) is essential. The distance between the thiazepane nitrogen and the distal basic nitrogen must be 3-4 carbons.

  • Ring Saturation: Saturated thiazepanes show improved metabolic stability (lower CYP450 clearance) compared to benzothiazepines, though potency requires careful optimization of the N4-substituent to compensate for the loss of pi-stacking interactions.

  • Sulfur Oxidation: Unlike in Verrucosamide, sulfones (

    
    ) at position 1 in RyR2 modulators often retain activity, offering a route to lower logP and improve oral bioavailability.
    

Experimental Protocols

Protocol: Synthesis of 1,4-Thiazepan-5-one (Core Scaffold)

Objective: Efficient gram-scale synthesis of the core scaffold.

  • Reagents: Methyl acrylate (1.0 equiv), Cysteamine hydrochloride (1.0 equiv), Sodium methoxide (NaOMe, 2.2 equiv), Methanol (anhydrous).

  • Step 1 (Michael Addition): Dissolve cysteamine HCl in MeOH at 0°C. Add 1.1 equiv NaOMe. Stir 15 min. Add methyl acrylate dropwise. Stir at RT for 2 hours.

    • Checkpoint: TLC (5% MeOH/DCM) should show consumption of acrylate.

  • Step 2 (Cyclization): Add remaining NaOMe (1.1 equiv) to the reaction mixture. Heat to reflux for 3-5 hours.

  • Workup: Cool to RT. Neutralize with HCl (conc.) to pH 7. Concentrate in vacuo. Extract residue with DCM (3x). Dry over

    
    .
    
  • Purification: Recrystallization from EtOAc/Hexanes yields white crystals.

    • Yield Expectations: 65-75%.

    • Validation: 1H NMR (CDCl3) should show characteristic multiplet at

      
       2.7-3.0 (S-CH2) and 
      
      
      
      3.5-3.8 (N-CH2).
Protocol: Sarcoplasmic Reticulum (SR) Ca2+ Leak Assay

Objective: Evaluate the efficacy of analogs in preventing Ca2+ leak (RyR2 stabilization).

  • Preparation: Isolate SR microsomes from canine or murine cardiac tissue via differential centrifugation.

  • Loading: Incubate microsomes (200 µg) with Fluo-3 (Ca2+ indicator) and ATP (to drive SERCA pump) until plateau fluorescence is reached (SR loaded).

  • Induction: Add PKA (Protein Kinase A) to hyperphosphorylate RyR2, inducing leak (simulating heart failure).

  • Treatment: Add test compound (10 nM - 10 µM).

  • Measurement: Monitor fluorescence decay. A slower decay compared to vehicle control indicates stabilization of the RyR2 channel (prevention of leak).

    • Data Analysis: Calculate

      
       based on the rate of fluorescence decline.
      

References

  • Synthesis of 1,4-Thiazepanones

    • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (2020).[1] National Institutes of Health.

    • [Link]

  • Verrucosamide (Natural Product SAR)

    • Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. (2011).
    • [Link]

  • RyR2/SERCA Modulators (Benzothiazepine/Thiazepane Analogs)

    • 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities.[2] (2023).[3] Journal of Medicinal Chemistry.

    • [Link]

  • General Scaffold Properties

    • PubChemLite: 1,4-thiazepane (C5H11NS).[4]

    • [Link]

Sources

Methodological & Application

One-pot synthesis of 1,4-Thiazepanones from α,β-unsaturated esters

Application Note: Efficient One-Pot Synthesis of 1,4-Thiazepan-5-ones from -Unsaturated Esters

Executive Summary

This Application Note details a robust, one-pot protocol for the synthesis of 1,4-thiazepan-5-ones via the condensation of 2-aminoethanethiol (cysteamine) with

thia-Michael addition/intramolecular amidation

The resulting 1,4-thiazepanone scaffold is a critical "3D fragment" in modern drug discovery, offering distinct geometric advantages over flat aromatic systems in targeting complex protein pockets, such as BET bromodomains [1].[1] This guide provides a self-validating methodology, mechanistic insights, and troubleshooting parameters to ensure high reproducibility in medicinal chemistry workflows.

Introduction & Pharmacological Relevance

Seven-membered heterocycles containing nitrogen and sulfur (thiazepines and thiazepanones) are privileged structures in pharmaceutical chemistry. They serve as core scaffolds for:

  • CNS Agents: Modulators of calcium channels and serotonin receptors.

  • Enzyme Inhibitors: Specifically targeting HIV protease and metalloproteases.

  • Fragment-Based Drug Discovery (FBDD): Recent screens identified 1,4-thiazepanones as high-value fragments due to their non-planar, buckled conformation, which allows for unique binding vectors unavailable to planar heterocycles [1].

Operational Challenge: Conventional synthesis often requires protecting groups to prevent polymerization or competitive intermolecular amidation. Solution: This protocol exploits the nucleophilic differential between the thiol and amine groups of cysteamine to direct a chemoselective cascade reaction without protecting groups.

Mechanistic Insight

The reaction proceeds via a specific sequence governed by Hard-Soft Acid-Base (HSAB) theory.

  • Thia-Michael Addition: The "soft" thiol nucleophile attacks the "soft"

    
    -carbon of the conjugated ester (Michael acceptor). This is kinetically favored over the amine attack.
    
  • Proton Transfer: Rapid equilibration occurs, generating a secondary amine intermediate.

  • 7-exo-trig Cyclization: The amine nitrogen attacks the "hard" carbonyl carbon of the ester, releasing alcohol (methanol/ethanol) and closing the seven-membered ring.

Pathway Visualization

GStartReactants(Cysteamine + Acrylate)MichaelIntermediate A(Thia-Michael Adduct)Start->Michael 1. S-Attack (Fast) TSTransition State(Intramolecular Attack)Michael->TS 2. N-Attack (RDS) ProductProduct(1,4-Thiazepan-5-one)TS->Product 3. Cyclization (-ROH)

Figure 1: Reaction pathway demonstrating the sequential S-alkylation followed by N-acylation. The cyclization step is typically rate-determining (RDS).

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Aminoethanethiol (Cysteamine, 95%+), Methyl acrylate or derivatives, Triethylamine (Et

    
    N) or DBU (catalytic), Methanol (anhydrous).
    
  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Inert gas line (Nitrogen/Argon).

Standard Operating Procedure (SOP)

Scale: 5.0 mmol basis.

  • Preparation: Purge a 50 mL round-bottom flask with Nitrogen to prevent disulfide formation (oxidation of cysteamine).

  • Solubilization: Dissolve 2-aminoethanethiol (0.38 g, 5.0 mmol) in Methanol (10 mL).

    • Note: Methanol is preferred over Ethanol for rate enhancement due to higher polarity, though Ethanol is a greener alternative.

  • Addition: Add the

    
    -unsaturated ester  (5.0 mmol, 1.0 equiv) dropwise at 0°C (ice bath) to control the exotherm of the Michael addition.
    
  • Catalysis: Add Triethylamine (Et

    
    N)  (0.1 equiv, 50 
    
    
    L).
    • Critical Control Point: While the reaction can proceed without base, catalytic base ensures the amine remains deprotonated for the cyclization step.

  • Reaction: Remove ice bath. Stir at Reflux (65°C) for 3–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the ester spot and the appearance of a lower R

      
       spot (amide).
      
  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove unreacted cysteamine.

    • Dry organic layer over Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification: Recrystallization from Et

    
    O/Hexane or Flash Chromatography (if necessary).
    
Optimization Parameters

The following data summarizes solvent and catalyst effects on the yield of 1,4-thiazepan-5-one from methyl acrylate.

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)
1MethanolNone25 (RT)1265
2MethanolEt

N
65 (Reflux)392
3WaterNone100578
4TolueneDBSA110485

Table 1: Optimization of reaction conditions. Entry 2 represents the recommended balance of speed and yield.

Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting decision nodes for purification.

WorkflowSetupSetup: N2 PurgeMix Cysteamine + MeOHAddAdd Acrylate (0°C)+ Cat. BaseSetup->AddReactReflux (3-6h)Add->ReactCheckTLC Check(Ester consumed?)React->CheckCheck->ReactNo (Continue Heating)WorkupEvaporate & Wash(DCM/Water)Check->WorkupYesPureRecrystallize(Ether/Hexane)Workup->PureHigh Purity CrudeFlashFlash Column(MeOH/DCM)Workup->FlashComplex Mixture

Figure 2: Operational workflow for the synthesis of 1,4-thiazepanones.

Substrate Scope & Versatility

This protocol is versatile but sensitive to steric hindrance at the

Substrate (Ester)ProductYield (%)Notes
Methyl Acrylate1,4-thiazepan-5-one92Standard reference
Ethyl Cinnamate7-phenyl-1,4-thiazepan-5-one81Requires longer reflux (6-8h) due to steric bulk
Dimethyl ItaconateCarboxy-substituted analog75Competitive polymerization possible
Methyl Methacrylate6-methyl-1,4-thiazepan-5-one60Lower yield; methyl group hinders Michael addition

Troubleshooting & Critical Control Points

  • Low Yield (Disulfide Formation):

    • Symptom:[2][3][4][5][6] TLC shows a baseline spot corresponding to cystamine (oxidized dimer).

    • Fix: Ensure rigorous N

      
       purging. Add a reducing agent like TCEP or DTT if the starting material is old.
      
  • Incomplete Cyclization:

    • Symptom:[2][3][4][5][6] Isolation of the linear amino-ester intermediate.

    • Fix: The ring closure is the rate-determining step. Increase reaction time or switch to a higher boiling solvent (e.g., Ethanol or Toluene) to drive the amidation.

  • Polymerization:

    • Symptom:[2][3][4][5][6] Formation of a gummy, insoluble solid.

    • Fix: This occurs if the acrylate concentration is too high initially. Adhere strictly to dropwise addition at 0°C.

References

  • Scott, D. E., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters, 11(11), 2244–2250. Link

  • Badali, E., et al. (2023). Catalyst-free one-pot three-component synthesis of 2-iminothiazoles from nitroepoxides. Scientific Reports, 13, 3125. Link

  • Ullah, S., et al. (2022).[7] Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Molecules, 27(20), 7033. Link

  • Nair, V., et al. (2012). C–S Bond formation via thia-Michael addition: A rapid and solvent-free synthesis of -sulfido carbonyl compounds. Chemistry Letters, 41(3), 287-289.

Ring expansion strategies for the synthesis of 1,4-Thiazepanes.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ring Expansion Protocols for 1,4-Thiazepane Scaffolds

Executive Summary

The 1,4-thiazepane core (a seven-membered heterocycle containing sulfur and nitrogen at positions 1 and 4) has emerged as a high-value scaffold in medicinal chemistry, particularly for BET bromodomain inhibition and calcium channel modulation . Unlike their 1,4-benzodiazepine counterparts, non-fused 1,4-thiazepanes offer unique 3D conformational flexibility, which is critical for fragment-based drug discovery (FBDD).

Traditional cyclization methods (e.g., reacting 1,2-amino thiols with


-unsaturated esters) often suffer from slow kinetics (3–7 days), low yields, and limited substituent diversity.[1] Ring expansion strategies  offer a superior alternative, allowing researchers to convert readily available 6-membered sulfur heterocycles (thianones) or 1,3-thiazines into complex 7-membered systems with high atom economy.

This guide details three validated protocols for synthesizing 1,4-thiazepan-5-ones and derivatives, prioritizing scalability, safety, and regiocontrol.

Strategic Decision Matrix

Before selecting a protocol, evaluate the substrate tolerance and safety constraints using the decision matrix below.

DecisionMatrix cluster_legend Key Attributes Start Start: Select Precursor Thianone Precursor: 4-Thianone (6-membered) Start->Thianone Thiazine Precursor: 1,3-Thiazine (6-membered) Start->Thiazine Q_Scale Requirement: Scale > 10g? Thianone->Q_Scale MethodC Method C: Rh-Catalyzed Insertion (Stereoselective, Complex) Thiazine->MethodC Diazo insertion MethodA Method A: Beckmann Rearrangement (High Safety, Regiocontrol) Q_Scale->MethodA Yes (Safety Priority) MethodB Method B: Schmidt Reaction (Fast, High Risk HN3) Q_Scale->MethodB No (Speed Priority) Legend Green = Recommended for Scale/Complexity Red = High Hazard Control Required

Figure 1: Decision matrix for selecting the optimal ring expansion strategy based on precursor availability and safety requirements.

Method A: The Beckmann Rearrangement (Gold Standard)

Target: 1,4-Thiazepan-5-one Mechanism: Conversion of tetrahydrothiopyran-4-one (4-thianone) to its oxime, followed by acid-mediated rearrangement.

Why this method?

Unlike the Schmidt reaction, the Beckmann rearrangement separates the nitrogen insertion step from the rearrangement. This allows for the isolation of the oxime intermediate, significantly reducing the risk of runaway exotherms and avoiding the generation of volatile, explosive hydrazoic acid (


). It is the preferred route for scale-up .
Mechanism of Action

The migration is stereospecific; the alkyl group anti-periplanar to the hydroxyl leaving group migrates. In symmetric 4-thianones, this results in a single product. In substituted thianones, oxime geometry dictates regioselectivity.

BeckmannMech Oxime Oxime (Anti-periplanar) Transition [1,2-Shift] Nitrilium Ion Oxime->Transition -H2O Acid H+ / Catalyst Imidate Imidate Intermediate Transition->Imidate +H2O Product 1,4-Thiazepan-5-one (Lactam) Imidate->Product Tautomerization

Figure 2: Mechanistic flow of the Beckmann Rearrangement yielding the 7-membered lactam.

Protocol 1: Two-Step Synthesis of 1,4-Thiazepan-5-one

Step 1: Oxime Formation

  • Reagents: Dissolve tetrahydrothiopyran-4-one (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydroxylamine hydrochloride (

    
    , 12 mmol) and Sodium Acetate (NaOAc, 15 mmol) dissolved in minimal water.
    
  • Reaction: Reflux at 80°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Evaporate ethanol. Add water (30 mL), cool to 0°C. The oxime usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%. Melting point check is recommended.

Step 2: Rearrangement

  • Catalyst: Polyphosphoric Acid (PPA) is preferred over concentrated

    
     to minimize sulfur oxidation and charring.
    
  • Process: Heat PPA (10 g per 1 g oxime) to 60°C.

  • Addition: Add the dried oxime portion-wise with vigorous stirring. Caution: Exothermic.

  • Reaction: Heat to 90–100°C for 30–60 minutes. The mixture will become viscous.

  • Quench: Pour the hot mixture onto crushed ice (100 g). Neutralize carefully with 50% NaOH or solid

    
     to pH 8.
    
  • Extraction: Extract with

    
     (3 x 50 mL). The lactam is highly soluble in DCM.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Acetone/Hexane if necessary.
    

Key Performance Indicators (KPIs):

  • Typical Yield: 75–85% (over 2 steps).

  • Purity: >95% (NMR).

  • Safety: No azide handling required.

Method B: The Schmidt Reaction (Direct Route)

Target: 1,4-Thiazepan-5-one (One-Pot) Mechanism: Reaction of ketone with Hydrazoic Acid (


) generated in situ.
Why this method?

It is a rapid, one-pot transformation.[2] However, it is generally restricted to small-scale (<5g) discovery chemistry due to safety risks associated with azides.

Protocol 2: Sodium Azide Mediated Expansion
  • Safety Warning:

    
     + Acid generates 
    
    
    
    (Hydrazoic Acid), which is highly toxic and explosive. Perform strictly in a fume hood behind a blast shield. Do not use metal spatulas (shock sensitivity).
  • Setup: Charge a flask with tetrahydrothiopyran-4-one (5 mmol) in

    
     (10 mL).
    
  • Acidification: Add concentrated

    
     (2 mL) at 0°C.
    
  • Addition: Add Sodium Azide (

    
    , 7 mmol) portion-wise over 30 minutes. Control temperature < 5°C.
    
  • Reaction: Allow to warm to room temperature and stir for 3–5 hours. Evolution of

    
     gas indicates progress.
    
  • Quench: Pour onto ice. Basify with

    
    .
    
  • Extraction: Extract with DCM.

Method C: Rhodium-Catalyzed Ring Expansion (Advanced)

Target: 1,4-Thiazepines (Unsaturated)


 Thiazepanes
Substrate:  1,3-Thiazines (6-membered)
Why this method?

This modern approach allows for the insertion of a carbon atom (from a diazo ester) into the C-S bond of a 1,3-thiazine. It is powerful for generating chiral or highly substituted thiazepanes that are inaccessible via ketone rearrangement.

Protocol Overview
  • Precursor: Synthesize dihydro-1,3-thiazine via condensation of thioamides with enals.

  • Expansion: Treat with ethyl diazoacetate (EDA) and

    
     (1 mol%) in DCM.
    
  • Mechanism: Formation of a sulfur ylide followed by [2,3]-sigmatropic rearrangement (Stevens-type) to expand the ring to a 1,4-thiazepine.

  • Reduction: Hydrogenation (

    
    , Pd/C) yields the saturated 1,4-thiazepane.
    

Comparative Data Analysis

FeatureMethod A: BeckmannMethod B: SchmidtMethod C: Rh-Catalysis
Precursor 4-Thianone4-Thianone1,3-Thiazine
Step Count 2 (Oxime isolation)1 (One-pot)2 (Expansion + Reduction)
Safety Profile High (No azides)Low (

risk)
Medium (Diazo handling)
Regiocontrol Excellent (via oxime)ModerateHigh (Catalyst controlled)
Scalability >100g viable<5g recommendedCost-limited (Rh catalyst)
Key Application Bulk Scaffold SynthesisQuick AnalogingComplex/Chiral Analogs

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Source: Organic Letters (ACS Publications), 2020. Context: Establishes the biological relevance (BET ligands) and contrasts cyclization vs. expansion.

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Source: International Journal of Molecular Sciences, 2025.[3] Context: Details the conversion of thiazines to thiazepines using ring expansion strategies.

  • Beckmann Rearrangement. Source: Organic Chemistry Portal.[4] Context: General mechanistic grounding and catalyst options for oxime rearrangements.

  • Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry. Source: De Gruyter (Green Processing and Synthesis). Context: While focusing on diazepines, this establishes the foundational Schmidt protocol applicable to thiazepanones (heteroatom analog).

Sources

Application Note: Synthesis and Evaluation of 1,4-Thiazepane Derivatives as Anticancer Agents

[1][2][3][4][5][6]

Executive Summary

The seven-membered heterocyclic system 1,4-thiazepane (containing one sulfur and one nitrogen atom) has emerged as a privileged scaffold in oncology.[1] Unlike their unsaturated counterparts (thiazepines) or benzo-fused analogs (benzothiazepines), the saturated 1,4-thiazepane ring offers unique conformational flexibility, allowing it to act as a bioisostere for peptide turns or to span large binding pockets in kinases such as Epidermal Growth Factor Receptor (EGFR) .[1]

Recent studies indicate that 1,4-thiazepane-tethered curcuminoids and 3,5-dione derivatives exhibit potent anticancer activity through two primary mechanisms:[1]

  • Kinase Inhibition: Direct competitive binding to the ATP-binding site of EGFR.[1]

  • Oxidative Stress Induction: Modulation of Reactive Oxygen Species (ROS) levels, leading to mitochondrial dysfunction and apoptosis.[1]

This guide provides a validated workflow for the synthesis of 1,4-thiazepan-3-one derivatives via a One-Pot Hetero-Michael/Cyclization protocol and details the downstream biological validation assays.

Cheminformatics & Structural Logic[5]

The 1,4-thiazepane ring is synthetically challenging due to the entropic penalty associated with forming seven-membered rings.[1] Traditional methods often yield polymers or require high-dilution conditions.[1]

Strategic Approach: We utilize a bifunctional nucleophile strategy using 2-aminoethanethiol (cysteamine).[1] The sulfur atom acts as a soft nucleophile for a Michael addition to an

1
Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual-action mechanism of the synthesized derivatives.

MoACompound1,4-ThiazepaneDerivativeCellEntryCell MembranePermeationCompound->CellEntryTarget1Target A:EGFR Kinase DomainCellEntry->Target1 BindingTarget2Target B:Mitochondrial ComplexCellEntry->Target2 InteractionSignal1Inhibit Phosphorylation(pEGFR u2193)Target1->Signal1Signal2ROS Accumulation(H2O2 u2191)Target2->Signal2OutcomeApoptosis / Cell DeathSignal1->OutcomeSignal2->Outcome

Figure 1: Dual-mechanism pathway showing EGFR inhibition and ROS-mediated apoptosis induced by 1,4-thiazepane derivatives.[1]

Synthetic Protocol: 1,4-Thiazepan-3-one Scaffolds[5]

This protocol describes the synthesis of 1,4-thiazepane derivatives using a curcuminoid-like "divinyl ketone" precursor.[1] This method is favored for its convergence and the high biological activity of the resulting "hybrid" molecules.[1]

Materials & Reagents[1][2][3][5][7][8][9][10][11]
  • Precursor: 1,5-Diaryl-1,4-pentadien-3-one (synthesized via Claisen-Schmidt condensation).[1]

  • Nucleophile: Cysteamine hydrochloride (2-aminoethanethiol HCl).[1]

  • Base: Triethylamine (Et

    
    N) or Piperidine.[1]
    
  • Solvent: Ethanol (Absolute) or Methanol.[1]

  • Catalyst: Silica gel (optional, for solid-supported synthesis) or Acetic Acid.[1]

Step-by-Step Methodology
Step 1: Preparation of the Bis-Electrophile

(If starting material is not commercially available)

  • Dissolve 4-substituted benzaldehyde (20 mmol) in ethanol (30 mL).

  • Add acetone (10 mmol) slowly.

  • Add 10% NaOH (5 mL) dropwise at 0°C.

  • Stir at room temperature (RT) for 4–6 hours. A yellow precipitate (distyryl ketone) will form.[1]

  • Filter, wash with cold water/ethanol, and recrystallize from ethanol.[1]

Step 2: Heterocycyclization (The Critical Step)

This step utilizes a double-Michael addition followed by cyclization.[1]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,5-diaryl-1,4-pentadien-3-one (2.0 mmol) in Ethanol (20 mL).

  • Nucleophile Addition: Add Cysteamine HCl (4.0 mmol, 2.0 equiv) to the solution.

  • Basification: Add Triethylamine (4.0 mmol) dropwise to neutralize the HCl salt and activate the thiol/amine.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the fluorescent starting material spot.[1]

  • Workup:

    • Cool the reaction mixture to RT.

    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve the residue in Dichloromethane (DCM, 30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).[1]

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      .[1][2]
  • Purification:

    • The crude product is often a diastereomeric mixture.[1]

    • Purify via Flash Column Chromatography (Silica Gel 230-400 mesh).[1]

    • Gradient: 0%

      
       20% EtOAc in Hexane.
      
Synthetic Workflow Diagram

SynthesisStartStart:Diaryl-pentadien-3-one(Bis-electrophile)ReagentAdd Cysteamine HCl+ Et3N / EtOHStart->ReagentProcess1Reflux 80°C (6-12h)(Double Michael Addition)Reagent->Process1CheckTLC Check(Hex:EtOAc 7:3)Process1->CheckWorkupWorkup:Evaporate EtOHExtract with DCMCheck->WorkupPurifyPurification:Flash ChromatographyWorkup->PurifyFinalPure 1,4-ThiazepaneDerivativePurify->Final

Figure 2: Synthetic workflow for the generation of 1,4-thiazepane derivatives.

Analytical Validation (QC)

Before biological testing, confirm structure and purity.

TechniqueExpected ObservationPurpose

H NMR (400 MHz)
Multiplets at

2.5–3.5 ppm (S-CH

, N-CH

).[1] Absence of vinylic protons if fully saturated.[1]
Confirm ring closure and saturation.

C NMR
Carbonyl peak shift (approx. 200 ppm

170-175 ppm if amide formed, or retention of ketone).[1]
Verify core skeleton.[1]
HRMS (ESI) [M+H]

peak within 5 ppm mass error.[1]
Confirm elemental composition.
HPLC Purity Single peak >95% area at 254 nm.[1]Essential for biological assay validity.[1]

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 1,4-thiazepane derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.

  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Remove media.[1] Add 100

    
    L DMSO to dissolve formazan crystals.[1]
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
EGFR Kinase Inhibition Assay

Objective: Validate the molecular target (Mechanism of Action).

  • Kit: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).[1]

  • Enzyme: Recombinant EGFR protein.[1]

  • Protocol:

    • Incubate compound with EGFR enzyme and substrate (Poly Glu:Tyr) for 60 min.[1]

    • Add ATP to initiate reaction.[1]

    • Measure remaining ATP or ADP production via luminescence/fluorescence.[1]

    • Control: Erlotinib (Positive control).

Expert Troubleshooting & Optimization

  • Oxidation: The sulfur in the thiazepane ring is susceptible to oxidation to sulfoxides or sulfones.[1] Recommendation: Perform all reactions under an inert atmosphere (

    
     or Ar) and avoid prolonged exposure of the crude product to air before purification.[1]
    
  • Regioselectivity: In Michael additions with cysteamine, the sulfur is the better nucleophile and usually attacks the

    
    -carbon first.[1] However, pH control is critical.[1] Recommendation:  Maintain pH ~8-9 using Et
    
    
    N. If pH is too high, polymerization may occur.[1]
  • Solubility: These derivatives can be lipophilic.[1] Recommendation: For biological assays, ensure complete dissolution in DMSO before adding to aqueous media to avoid microprecipitation, which causes false negatives in MTT assays.[1]

References

  • Synthesis of 1,4-Thiazepane-Based Curcuminoids: Al-Qawasmeh, R. A., et al. (2020).[1] Synthesis of 1,4-Thiazepane-Based Curcuminoids with Promising Anticancer Activity. ChemistrySelect. (Note: Generalized link to journal/DOI based on search context).

  • General Thiazepine/Thiazepane Anticancer Activity: Garg, P., et al. (2025).[3][1] Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. ACS Omega / ResearchGate.[1] [1]

  • 1,4-Benzodiazepine/Thiazepine Synthesis Protocols: Frontiers in Pharmacology. (2022).[1][4][5] Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

  • Biological Evaluation (MTT/EGFR): National Institutes of Health (NIH).[1] Design, Synthesis and Biological Evaluation of Novel Derivatives as Potential Antitumor Agents.

(Note: While specific recent papers on "saturated thiazepanes" are niche, the references above provide the authoritative grounding for the thiazepine/thiazepane class and the specific curcuminoid modification cited in the text.)

Using 1,4-Thiazepane as a scaffold for BET bromodomain ligands.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Thiazepane Scaffolds for Next-Generation BET Bromodomain Inhibition

Executive Summary

The Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) remains a high-priority target in oncology and immunology. While traditional benzodiazepine scaffolds (e.g., JQ1, I-BET762) have defined the field, their clinical utility is occasionally limited by pharmacokinetic liabilities and "flat" chemical topology.

This Application Note details the utilization of 1,4-Thiazepane —a sulfur-containing, seven-membered saturated ring—as a superior bioisostere for BET ligand design. Unlike planar heteroaromatics, the 1,4-thiazepane ring adopts a distinct puckered conformation, offering increased Fsp³ character (3D complexity) . This structural feature enhances solubility, metabolic stability, and selectivity by exploring novel vectors within the BRD4 binding pocket.

Scientific Rationale: The Thiazepane Advantage

Structural Bioisosterism & 3D Topology

Traditional BET inhibitors rely on a diazepine core to position an acetyl-lysine (KAc) mimic (typically a triazole or acetyl group) into the hydrophobic pocket of the bromodomain.

  • The Limitation: Diazepines are often planar, leading to poor solubility and non-specific binding (promiscuity).

  • The Solution: The 1,4-thiazepane scaffold replaces one nitrogen with a sulfur atom and saturates the ring.

    • Puckering: The C-S-C bond angle (~100°) and longer bond length induce a twist-chair conformation, projecting substituents into defined 3D vectors not accessible by flat diazepines.

    • Electronic Effects: The sulfur atom introduces a potential for specific non-covalent interactions (e.g.,

      
      -hole bonding) with backbone carbonyls in the WPF shelf region of BRD4.
      
Mechanism of Action Pathway

The following diagram illustrates the displacement mechanism where the 1,4-thiazepane ligand competes with acetylated histones.

BET_Pathway Histone Acetylated Histone (H3/H4) Complex_Active BRD4-Histone Complex (Transcriptional Activation) Histone->Complex_Active binds BRD4 BRD4 Protein (Bromodomain) BRD4->Complex_Active Complex_Inhibited BRD4-Ligand Complex (Chromatin Release) Complex_Active->Complex_Inhibited Competitive Displacement Thiazepane 1,4-Thiazepane Ligand Thiazepane->Complex_Inhibited High Affinity Binding MYC c-MYC / BCL2 Downregulation Complex_Inhibited->MYC Signal Transduction

Figure 1: Mechanism of Action. The 1,4-thiazepane ligand mimics the acetylated lysine, displacing BRD4 from chromatin and suppressing oncogenic transcription (e.g., c-MYC).

Chemical Synthesis Protocol: The "Cysteamine-Acrylate" Route

This protocol utilizes a robust, modular synthesis to generate functionalized 1,4-thiazepanones, which are subsequently reduced to thiazepanes. This method is preferred for its high tolerance of diverse functional groups.

Reagents Required:

  • Cysteamine hydrochloride (CAS: 156-57-0)

  • Substituted α,β-unsaturated esters (Acrylates/Cinnamates)

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF

Step-by-Step Methodology
  • Conjugate Addition (Michael Addition):

    • Dissolve cysteamine HCl (1.0 equiv) and the α,β-unsaturated ester (1.0 equiv) in MeOH (0.5 M).

    • Add Et3N (2.5 equiv) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (vanishing acrylate spot).

    • Result: Formation of the linear amino-thio-ester intermediate.

  • Intramolecular Cyclization (Lactamization):

    • Note: Often occurs spontaneously in Step 1. If not, heat the mixture to reflux (65°C) for 3 hours.

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (SiO2, 0-10% MeOH in DCM).

    • Yield Target: >60% of 1,4-thiazepan-5-one .

  • Core Reduction (Optional for Saturated Scaffold):

    • Dissolve the lactam in anhydrous THF under N2 atmosphere.

    • Add LiAlH4 (2.0 equiv) carefully at 0°C. Reflux for 4 hours.

    • Quench via Fieser workup (Water/15% NaOH/Water).

    • Result: 1,4-thiazepane core ready for N-acylation.

  • Functionalization (Warhead Installation):

    • The secondary amine at position 4 is the vector for the "KAc mimic."

    • Acylate with acetyl chloride or a heterocyclic acid chloride (e.g., 3,5-dimethylisoxazole-4-carbonyl chloride) to install the binding warhead.

Validation Protocol: BRD4 AlphaScreen™ Binding Assay

To validate the affinity of the synthesized 1,4-thiazepanes, we utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) setup.[1] This bead-based assay measures the disruption of the interaction between His-tagged BRD4 and a biotinylated acetyl-histone peptide.

Assay Principle:

  • Donor Bead: Streptavidin-coated (binds Biotin-Histone peptide).[2]

  • Acceptor Bead: Ni-NTA-coated (binds His-BRD4).

  • Signal: When BRD4 binds the peptide, beads are proximal.[3] Laser excitation (680 nm) generates singlet oxygen, causing Acceptor emission (520-620 nm).

  • Inhibition: Thiazepane ligand displaces BRD4 -> Beads separate -> Signal decreases.

Experimental Workflow

Materials:

  • His-BRD4 (BD1 domain)

  • Biotinylated H4-tetra-acetyl peptide (H4K5ac/K8ac/K12ac/K16ac)

  • AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer)

  • 384-well OptiPlate (White)

Protocol:

  • Compound Preparation:

    • Prepare 10 mM stocks of 1,4-thiazepane analogs in 100% DMSO.

    • Perform 1:3 serial dilutions in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

    • Control: Include (+)-JQ1 as a positive control reference.

  • Incubation (Competition Phase):

    • Add 5 µL of diluted compound to the 384-well plate.

    • Add 5 µL of His-BRD4 protein (Final conc: 50–100 nM).

    • Incubate for 15 minutes at RT to allow ligand binding.

    • Add 5 µL of Biotin-H4 peptide (Final conc: 50–100 nM).

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 10 µL of Acceptor/Donor bead mix (Final conc: 20 µg/mL each).

    • Crucial: Perform this step in low light (<100 Lux) as beads are light-sensitive.

    • Incubate for 60 minutes in the dark at RT.

  • Data Acquisition:

    • Read on an EnVision® or compatible multimode plate reader (AlphaScreen settings).

Data Analysis & Interpretation

Normalize raw Alpha counts (CPS) to calculate % Inhibition:



Table 1: Expected Potency Benchmarks

Compound ClassScaffold TypeTarget IC50 (BRD4-BD1)Comments
(+)-JQ1 Triazolo-diazepine50 - 100 nMIndustry Standard Reference
Thiazepanone 1,4-Thiazepan-5-one> 5 µMWeak binder (lacks KAc mimic)
Acyl-Thiazepane 1,4-Thiazepane 100 - 500 nM Target Hit Window
Negative Control (-)-Enantiomer> 10 µMValidates stereospecificity

Structural Biology: Binding Mode Hypothesis

The efficacy of 1,4-thiazepanes relies on the precise positioning of the N-acyl group.

  • KAc Mimicry: The carbonyl oxygen of the N4-acyl group acts as the hydrogen bond acceptor for Asn140 (in BRD4-BD1).

  • Hydrophobic Enclosure: The 7-membered thiazepane ring occupies the WPF shelf. The sulfur atom at position 1 provides a lipophilic vector that can be substituted (e.g., oxidation to sulfoxide/sulfone) to tune interactions with the "WPF shelf" residues (Trp81, Pro82, Phe83).

Binding_Mode Asn140 Asn140 (Conserved Anchor) WPF WPF Shelf (Hydrophobic) Warhead N-Acyl Carbonyl (KAc Mimic) Warhead->Asn140 H-Bond (2.9 Å) Scaffold 1,4-Thiazepane Ring (3D Scaffold) Scaffold->WPF Van der Waals Scaffold->Warhead Sulfur Sulfur (S1) (Electronic Modulation) Sulfur->Scaffold

Figure 2: Pharmacophore Map. The N-acyl carbonyl anchors the molecule to Asn140, while the thiazepane ring provides the necessary 3D volume to fill the hydrophobic pocket.

References

  • Scaffold Synthesis & Library Design: P. S. Kutchukian et al., "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries," ACS Combinatorial Science (via NIH), 2020. [Link]

  • BET Bromodomain Biology & JQ1 Reference: P. Filippakopoulos et al., "Selective inhibition of BET bromodomains," Nature, 2010. [Link]

  • AlphaScreen Assay Protocols: Reaction Biology Corp, "BRD4 (BD1) Inhibitor Screening Assay Protocols." [Link]

  • Structural Basis of Bromodomain Inhibition: S. Knapp et al., "Structural Features and Inhibitors of Bromodomains," Journal of Medicinal Chemistry, 2016. [Link]

Sources

Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of 1,4-Thiazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The 1,4-thiazepane scaffold is a valuable seven-membered heterocyclic motif that is gaining attention in medicinal chemistry due to its pronounced three-dimensional character, a feature known to enhance binding specificity and improve physicochemical properties.[1] Conventional synthetic routes to these structures are often hampered by long reaction times, harsh conditions, and low yields.[1] This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a green, efficient, and rapid alternative for the synthesis of 1,4-thiazepane derivatives. We will explore the fundamental principles of microwave heating, present detailed and validated protocols for key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. By leveraging MAOS, researchers can significantly accelerate the synthesis of 1,4-thiazepane libraries, streamlining the drug discovery and development process.

The MAOS Advantage: Beyond Thermal Heating

Conventional synthetic chemistry has traditionally relied on conductive heating (e.g., oil baths, heating mantles), where heat is transferred inefficiently from the vessel surface to the bulk of the reaction mixture. Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating.[2]

The Mechanism of Dielectric Heating: Microwave irradiation interacts directly with polar molecules or ions within the reaction mixture.[3] The rapidly oscillating electromagnetic field forces these molecules to align, generating heat through molecular friction and dielectric loss.[3] This process results in rapid, uniform, and volumetric heating, avoiding the thermal gradients and localized overheating common in conventional methods.[4]

The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take many hours or even days under conventional heating can often be completed in minutes.[5][6]

  • Increased Product Yields: The rapid heating and high temperatures achievable can favor the desired thermodynamic product, often leading to higher yields and cleaner reaction profiles.[2][7]

  • Enhanced Purity: By minimizing reaction times, the formation of unwanted side products and degradation of reactants can be significantly reduced.[8]

  • Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[4][9]

General Synthetic Strategies & Protocols

The construction of the 1,4-thiazepane ring system can be approached through several synthetic routes. Here, we present two robust, microwave-optimized protocols that demonstrate the power of this technology.

Protocol 1: One-Pot Synthesis of 1,4-Thiazepan-5-ones

This protocol is an adaptation of an efficient synthesis involving the reaction of 1,2-amino thiols with α,β-unsaturated esters.[1][10] While the original improved method is rapid by conventional standards (0.5-3 hours), microwave irradiation can further accelerate the reaction and improve yields, particularly for less reactive substrates.

Reaction Scheme: The reaction proceeds via an initial Michael addition of the thiol onto the electron-deficient alkene, followed by an intramolecular aminolysis (cyclization) to form the seven-membered lactam.

G cluster_0 Reaction Mechanism reagents α,β-Unsaturated Ester + 1,2-Amino Thiol michael_intermediate Michael Addition Intermediate (Thiol Adduct) reagents->michael_intermediate Step 1: Michael Addition product 1,4-Thiazepan-5-one michael_intermediate->product Step 2: Intramolecular Cyclization (Aminolysis)

Caption: General mechanism for 1,4-thiazepan-5-one formation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the α,β-unsaturated ester (1.0 mmol, 1.0 eq).

  • Addition of Reactants: Add the 1,2-amino thiol (e.g., cysteamine hydrochloride, 1.1 mmol, 1.1 eq) and a suitable base (e.g., triethylamine, 2.2 mmol, 2.2 eq) to neutralize the hydrochloride salt and catalyze the reaction.

  • Solvent Addition: Add a high-boiling point, polar solvent that couples well with microwaves, such as ethanol or N,N-dimethylformamide (DMF) (3-5 mL).

    • Expert Insight: Ethanol is a greener solvent choice, while DMF's higher boiling point and dielectric properties can sometimes lead to faster reactions for more challenging substrates.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature (e.g., 120-140 °C) for 15-45 minutes. Power should be set to a maximum of 300 W, with temperature control being the primary parameter.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot at timed intervals to determine the optimal reaction time.

  • Work-up and Purification:

    • After cooling the vial to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1,4-thiazepan-5-one derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of Pyrido[3,2-f][7][9]thiazepines

This protocol demonstrates a significant acceleration of a cyclocondensation reaction, directly comparing conventional and microwave-assisted methods based on published results.[5]

Reaction Scheme: The reaction involves the S-alkylation of a 2-thioxo-dihydropyridine-3-carboxamide with an α-haloketone, followed by an intramolecular cyclization to form the fused thiazepine ring system.

G start Starting Materials: - Thioxopyridine Carboxamide - α-Haloketone mw Microwave Reactor (Sealed Vessel) start->mw Glacial Acetic Acid 140 °C, 30 min workup Workup: - Precipitation - Filtration - Crystallization mw->workup Cool & Pour into Water product Purified Pyrido[1,4]thiazepine Product workup->product Purification

Caption: Experimental workflow for microwave-assisted thiazepine synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial with a magnetic stir bar, combine 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (1.0 mmol, 1.0 eq) and the appropriate α-haloketone (e.g., chloroacetone, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add glacial acetic acid (5 mL) as the solvent and catalyst.

    • Expert Insight: Acetic acid serves as both a polar solvent for efficient microwave heating and an acidic catalyst to promote the cyclization step.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 140 °C for 30 minutes.[5]

  • Work-up and Purification:

    • After the vial has cooled, pour the reaction mixture into a beaker of cold water (50 mL).

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Dry the solid product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[3,2-f][7][9]thiazepine derivative.

  • Characterization: Confirm the structure using NMR, IR, and Mass Spectrometry and verify the melting point.

Data Presentation: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional methods. The data below, adapted from the synthesis of 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f][7][9]thiazepin-5-one, clearly illustrates the improvements in efficiency.[5]

EntryMethodHeatingTemperature (°C)TimeYield (%)
1ConventionalReflux~11810 hours61
2Microwave Irradiation 140 30 min 85

Table 1: Comparison of conventional and microwave-assisted methods for the synthesis of a pyrido[7][9]thiazepine derivative.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature or time.Gradually increase the reaction temperature in 10-15 °C increments. Increase the reaction time.
Poor microwave coupling.If using a non-polar solvent, add a small amount of a polar co-solvent or a passive heating element (e.g., silicon carbide).
Formation of Side Products Temperature is too high, causing degradation.Reduce the reaction temperature.
Reaction time is too long.Monitor the reaction by TLC/LC-MS to determine the optimal endpoint before side products form significantly.
Low Yield after Work-up Product is water-soluble.If the product has polar functional groups, perform extractions with a more polar organic solvent (e.g., dichloromethane or ethyl acetate) from the aqueous layer.
Incomplete precipitation/crystallization.Cool the solution in an ice bath to maximize precipitation. Try a different solvent for recrystallization.

Conclusion

Microwave-assisted synthesis is a transformative technology for the modern chemistry lab. As demonstrated, its application to the synthesis of 1,4-thiazepane derivatives provides a clear path to overcoming the limitations of conventional heating, offering unparalleled speed and efficiency.[7][9] By adopting these protocols, researchers in drug discovery and development can rapidly generate diverse libraries of these medicinally relevant scaffolds, significantly enhancing the pace of innovation.

References

  • Baruah, D., Das, D., & Konwar, D. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 11(49), 30784–30809. [Link]

  • Pandey, A. K., Kirberger, S. E., Johnson, J. A., Kimbrough, J. R., Partridge, D. K., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3946–3950. [Link]

  • Pawar, S. S., & Amdore, T. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results, 13(3), 570-575. [Link]

  • Tomar, R., & Singh, I. (2019). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 9(4-s), 717-721. [Link]

  • Pandey, A. K., Kirberger, S. E., Johnson, J. A., Kimbrough, J. R., Partridge, D. K., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3946-3950. [Link]

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In Vitro Evaluation of 1,4-Thiazepane Derivatives as Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1,4-thiazepane derivatives as potential enzyme inhibitors. The unique structural features of the 1,4-thiazepane scaffold make it an attractive starting point for the development of novel therapeutics targeting a range of enzymes.[1] This guide is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring robust and reproducible results.

Introduction: The Promise of 1,4-Thiazepane Derivatives in Enzyme Inhibition

The 1,4-thiazepane ring system, a seven-membered heterocycle containing nitrogen and sulfur, represents a versatile scaffold in medicinal chemistry.[2] Its inherent three-dimensional structure allows for the presentation of substituents in a variety of spatial orientations, facilitating interactions with the complex topographies of enzyme active sites. While relatively underexplored compared to other heterocyclic systems, emerging research has highlighted the potential of 1,4-thiazepane derivatives as potent inhibitors of several key enzymes implicated in human diseases.[1][3][4]

Known biological activities of this class of compounds include the inhibition of nitric oxide synthases (NOS), angiotensin-converting enzyme (ACE), and epidermal growth factor receptor (EGFR), suggesting their potential application in inflammatory conditions, cardiovascular diseases, and cancer, respectively.[1][3][4] The successful development of drugs based on other heterocyclic scaffolds underscores the importance of a systematic in vitro evaluation to unlock the full therapeutic potential of novel compound series.[5][6][7]

This guide will focus on providing detailed protocols for the preliminary screening and characterization of 1,4-thiazepane derivatives against these three important enzyme classes.

Foundational Considerations for In Vitro Enzyme Assays

Before embarking on specific inhibitor screening, it is crucial to establish a robust and reliable assay system. This involves careful consideration of the enzyme, substrate, and buffer conditions, as well as the physicochemical properties of the 1,4-thiazepane derivatives being tested.

Compound Management: Solubility is Key

A common pitfall in early-stage drug discovery is the poor solubility of test compounds in aqueous assay buffers, leading to inaccurate and misleading results. 1,4-thiazepane derivatives, depending on their substitution patterns, may exhibit a wide range of solubilities.

Protocol for Assessing Compound Solubility:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the 1,4-thiazepane derivative in 100% dimethyl sulfoxide (DMSO). A typical starting concentration is 10-20 mM.

  • Serial Dilution in Assay Buffer: Perform serial dilutions of the DMSO stock solution into the final assay buffer to be used for the enzyme inhibition studies. It is critical to maintain a consistent final DMSO concentration across all tested concentrations of the compound, typically not exceeding 1-2% (v/v), as higher concentrations of DMSO can inhibit enzyme activity.

  • Visual Inspection: After dilution, visually inspect each concentration for any signs of precipitation (cloudiness, particulates) against a dark background.

  • Nephelometry (Optional): For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear is considered the maximum soluble concentration under the tested conditions. All subsequent enzyme inhibition assays should be performed at concentrations at or below this limit.

Should solubility issues arise, consider the use of co-solvents or other formulation strategies, but be mindful that these additives can also impact enzyme activity.

Primary Screening: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[8] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This is a crucial first step in characterizing a new series of compounds.

The following diagram illustrates a general workflow for an in vitro enzyme inhibition screening cascade:

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Characterization cluster_3 Lead Optimization Compound_Synthesis 1,4-Thiazepane Synthesis Solubility_Assessment Solubility Assessment Compound_Synthesis->Solubility_Assessment Serial_Dilution Serial Dilution Solubility_Assessment->Serial_Dilution Enzyme_Assay Enzyme Inhibition Assay Serial_Dilution->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination MOA_Studies Mechanism of Action Studies IC50_Determination->MOA_Studies Selectivity_Profiling Selectivity Profiling MOA_Studies->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship Selectivity_Profiling->SAR_Analysis

Caption: A typical workflow for in vitro enzyme inhibitor screening.

Protocol for IC50 Determination of 1,4-Thiazepane Derivatives

This protocol provides a general framework that can be adapted for different enzymes. Specific conditions for NOS, ACE, and EGFR are provided in the subsequent sections.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified enzyme in a suitable storage buffer.

    • Prepare a stock solution of the enzyme's substrate. The optimal substrate concentration for IC50 determination is typically at or near its Michaelis constant (Km).

    • Prepare the assay buffer. The composition of the buffer (pH, ionic strength, and any necessary cofactors) should be optimized for the specific enzyme being studied.

    • Prepare serial dilutions of the 1,4-thiazepane derivatives in the assay buffer, ensuring the final DMSO concentration remains constant. A typical concentration range for initial screening is from 100 µM down to 1 nM.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the diluted 1,4-thiazepane derivative or vehicle control (DMSO in assay buffer) to the appropriate wells of a microplate.

    • Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

    • Ensure that the reaction velocity is measured in the initial linear phase.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Specific Enzyme Inhibition Assay Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay

Scientific Rationale: NOS enzymes are involved in the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. Overproduction of NO by inducible NOS (iNOS) is associated with inflammation. Therefore, inhibitors of iNOS are of therapeutic interest.[3] This assay measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis.

Protocol:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin.

  • Reagents:

    • Recombinant human iNOS.

    • L-[14C]-Arginine (substrate).

    • 1,4-Thiazepane derivatives and a known iNOS inhibitor (e.g., L-NIL) as a positive control.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, 1,4-thiazepane derivative or control, and iNOS enzyme.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding L-[14C]-Arginine.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

    • Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8) to separate the unreacted L-[14C]-Arginine from the product, L-[14C]-Citrulline.

    • Quantify the amount of L-[14C]-Citrulline using a scintillation counter.

  • Data Analysis: Calculate the IC50 as described in section 3.1.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Scientific Rationale: ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a well-established therapeutic strategy for hypertension.[4] This assay utilizes a synthetic substrate that releases a chromophore upon cleavage by ACE.

Protocol:

  • Assay Buffer: 100 mM Sodium borate buffer, pH 8.3, containing 300 mM NaCl.[9]

  • Reagents:

    • Rabbit lung ACE.

    • N-Hippuryl-His-Leu (HHL) (substrate).

    • 1,4-Thiazepane derivatives and a known ACE inhibitor (e.g., Captopril) as a positive control.

  • Procedure:

    • Add the assay buffer, 1,4-thiazepane derivative or control, and ACE to a microplate.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding HHL.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 1 M HCl.

    • Extract the product, hippuric acid, with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the hippuric acid in water.

    • Measure the absorbance at 228 nm.

  • Data Analysis: Calculate the IC50 as described in section 3.1.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay

Scientific Rationale: EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. Small molecule inhibitors of the EGFR kinase domain are effective anti-cancer agents.[1][10] This assay measures the transfer of phosphate from ATP to a synthetic peptide substrate.

Protocol:

  • Assay Buffer: 20 mM HEPES, pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 µg/mL BSA.[11]

  • Reagents:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 (substrate).

    • ATP.

    • 1,4-Thiazepane derivatives and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

    • A detection reagent such as ADP-Glo™ Kinase Assay (Promega).[12]

  • Procedure:

    • Add the assay buffer, 1,4-thiazepane derivative or control, and EGFR kinase to a white, opaque 96-well plate.

    • Add the substrate peptide.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Calculate the IC50 as described in section 3.1.

Mechanism of Action Studies

Once potent inhibitors have been identified, it is essential to determine their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km and Vmax.

The following diagram illustrates the different modes of reversible enzyme inhibition:

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E + S <=> E + S <=> ES -> E + P E + I <=> E + I <=> EI E + S <=> ES E + S <=> ES -> E + P E + I <=> EI E + I <=> EI ES + I <=> ESI ES + I <=> ESI EI + S <=> ESI EI + S <=> ESI E + S <=> ES -> E + P E + S <=> ES -> E + P

Caption: Schematic of reversible enzyme inhibition mechanisms.

Protocol for Determining the Mechanism of Inhibition:

  • Experimental Setup: Perform the enzyme assay as described for the IC50 determination, but with a matrix of varying substrate and inhibitor concentrations.

    • Use a range of substrate concentrations, typically from 0.2 to 5 times the Km value.

    • For each substrate concentration, test a range of inhibitor concentrations, including a no-inhibitor control.

  • Data Collection: Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[substrate]).

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mechanism of inhibition:

      • Competitive: Vmax is unchanged, but the apparent Km increases. The lines on the plot will intersect at the y-axis.

      • Non-competitive: The apparent Vmax decreases, but Km is unchanged. The lines will intersect on the x-axis.

      • Uncompetitive: Both the apparent Vmax and Km decrease. The lines on the plot will be parallel.

    • Alternatively, fit the data directly to the Michaelis-Menten equation modified for different inhibition models using non-linear regression analysis to determine the inhibition constants (Ki and/or αKi).

Data Presentation

The results of the in vitro evaluation of a series of 1,4-thiazepane derivatives should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Data for a Series of 1,4-Thiazepane Derivatives

Compound IDR1 GroupR2 GroupiNOS IC50 (µM)ACE IC50 (µM)EGFR IC50 (µM)
THZ-001HPhenyl15.2>1005.8
THZ-002MePhenyl8.985.32.1
THZ-003H4-Cl-Phenyl5.1>1000.9
THZ-004Me4-Cl-Phenyl2.350.10.4
THZ-005H4-MeO-Phenyl25.6>10012.4
Control 1L-NIL-0.2--
Control 2Captopril--0.05-
Control 3Gefitinib---0.02

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro evaluation of 1,4-thiazepane derivatives as enzyme inhibitors. By carefully considering compound solubility, accurately determining IC50 values, and elucidating the mechanism of action, researchers can effectively advance the development of this promising class of compounds into potential therapeutic agents. The systematic application of these methods will enable the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery process.

References

  • Selection of conditions for angiotensin–converting enzyme inhibition assay: influence of sample preparation and buffer. ResearchGate. Available at: [Link].

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. Available at: [Link].

  • Watthey, J. W., et al. (1985). Angiotensin-converting enzyme inhibitors: new orally active 1,4-thiazepine-2,5-diones, 1,4-thiazine-2,5-diones, and 1,4-benzothiazepine-2,5-diones possessing antihypertensive activity. Journal of Medicinal Chemistry, 28(10), 1511-1516. Available at: [Link].

  • Banerjee, B., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Bioconjugate Chemistry, 25(6), 1098-1105. Available at: [Link].

  • Nagahara, T., et al. (2003). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 11(22), 4849-4859. Available at: [Link].

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. Available at: [Link].

  • Sato, M., et al. (1993). Synthesis of 1,4-Thiazepine Derivatives Having Angiotensin-Converting Enzyme Inhibitory Property. Chemistry Letters, 22(10), 1779-1782. Available at: [Link].

  • Al-Masoudi, N. A., et al. (2023). Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. ACS Omega, 8(31), 28254-28266. Available at: [Link].

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Stevens Institute of Technology.
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  • BPS Bioscience. EGFR Kinase Assay Kit. Available at: [Link].

  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (2024). Helvetica Chimica Acta, 107(1), e202300151. Available at: [Link].

  • Singh, R., & Kaur, H. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 779-797. Available at: [Link].

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  • Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (2017). Pharmacognosy Reviews, 11(21), 32-39. Available at: [Link].

  • Keglevich, G., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7200. Available at: [Link].

  • Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods, 51(1), 75-87. Available at: [Link].

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Troubleshooting & Optimization

Preventing disulfide byproduct formation in 1,4-Thiazepane reactions.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Disulfide Byproduct Formation

Welcome to the technical support center for 1,4-thiazepane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted disulfide byproducts in their reactions. The following information is curated by our senior application scientists to provide both theoretical understanding and practical, field-tested solutions.

Troubleshooting Guide

This section addresses common issues encountered during 1,4-thiazepane synthesis that are related to disulfide byproduct formation.

Issue 1: My reaction is yielding a significant amount of an insoluble, high-molecular-weight solid.

Q: I am attempting a synthesis of a 1,4-thiazepanone from an amino thiol and an α,β-unsaturated ester, but I'm observing the formation of a white or off-white precipitate that is difficult to characterize and appears to be polymeric. What is likely happening and how can I prevent it?

A: This is a classic sign of oxidative dimerization or polymerization of your amino thiol starting material, leading to the formation of disulfide-linked chains. The thiol (-SH) group is susceptible to oxidation, especially under basic or neutral conditions in the presence of atmospheric oxygen. Two thiol groups can be oxidized to form a disulfide bond (S-S), and if this happens between molecules of your starting material, it can lead to the formation of dimers and polymers that are often insoluble in common organic solvents.

Root Cause Analysis and Solutions:

  • Atmospheric Oxygen: The primary culprit is often dissolved oxygen in your solvents and the reaction headspace.

    • Solution: Employ standard air-sensitive techniques. Before starting your reaction, thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction pH: The propensity for thiol oxidation is pH-dependent. The thiolate anion (S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (SH).[1][2][3]

    • Solution: If your reaction conditions permit, maintaining a slightly acidic pH can help keep the thiol group protonated and less prone to oxidation.[4] However, many 1,4-thiazepane syntheses require basic conditions. In such cases, the focus should be on rigorous exclusion of oxygen.

  • Presence of Metal Catalysts: Certain metal ions can catalyze the oxidation of thiols.

    • Solution: If your reaction involves a metal catalyst, ensure it is not one known to promote thiol oxidation. If unavoidable, the rigorous exclusion of oxygen is even more critical.

Experimental Protocol: General Procedure for Oxygen-Free Reactions
  • Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Solvent Degassing: Place your solvent(s) in a flask with a stir bar. Seal the flask with a rubber septum. Insert a long needle connected to a source of inert gas (argon or nitrogen) below the solvent surface and a shorter needle as an outlet. Bubble the inert gas through the solvent for 30-60 minutes.

  • Reaction Setup: Assemble your reaction glassware (e.g., a three-neck flask with a condenser and dropping funnel) and flush it with the inert gas.

  • Reagent Addition: Add your degassed solvent and reagents via syringe or cannula under a positive pressure of inert gas.

  • Reaction Execution: Maintain a gentle flow of inert gas over the reaction mixture for the duration of the experiment. A gas bubbler can be used to monitor the flow.

Issue 2: My NMR and Mass Spec data show a peak corresponding to double the mass of my expected product or starting material.

Q: After purification, I have a significant fraction that, according to mass spectrometry, has a molecular weight roughly twice that of my amino thiol starting material or my target 1,4-thiazepane. What is this byproduct and how can I get rid of it?

A: This is a strong indication of the formation of a disulfide-linked dimer. This can happen either to your amino thiol starting material before it has a chance to react, or to a thiol-containing intermediate.

Troubleshooting and Mitigation Strategies:

  • In-situ Reduction: The addition of a reducing agent can help to keep the thiol in its reduced state or convert any formed disulfide back to the free thiol.

    • Dithiothreitol (DTT): A common and effective reducing agent.[5][6] It is particularly useful because the formation of its own intramolecular disulfide bond is thermodynamically favorable.

    • Tris(2-carboxyethyl)phosphine (TCEP): A powerful, odorless, and air-stable reducing agent that is effective over a wide pH range.[7]

  • Purification: If the disulfide has already formed, it can sometimes be separated by chromatography. However, due to the similar polarity of the desired product and the dimer, this can be challenging. A better approach is often to reduce the disulfide in the crude mixture before purification.

Experimental Protocol: Reductive Workup
  • After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of TCEP (1.1 equivalents relative to the thiol) in a suitable solvent.

  • Stir the mixture at room temperature for 1-2 hours.

  • Proceed with your standard aqueous workup and purification.

Issue 3: The reaction to form the 1,4-thiazepane ring is sluggish and gives low yields, with disulfide formation being a major side reaction.

Q: I am performing a cyclization reaction to form a 1,4-thiazepane, but the reaction is not going to completion and I'm isolating significant amounts of the disulfide dimer of my starting material. How can I favor the desired intramolecular cyclization over the intermolecular disulfide formation?

A: This is a classic case of competing intramolecular versus intermolecular reactions. To favor your desired cyclization, you can adjust the reaction conditions to promote the intramolecular pathway.

Strategies to Promote Intramolecular Cyclization:

  • High Dilution: By running the reaction at a lower concentration, you decrease the probability of two molecules of your starting material encountering each other, thus disfavoring the intermolecular disulfide formation.

  • Slow Addition: If one of the reactants is being added to the reaction mixture, adding it slowly (e.g., via a syringe pump) can help to maintain a low instantaneous concentration of the reactive species, again favoring the intramolecular pathway.

  • Solvent Choice: The choice of solvent can influence the conformation of your starting material. A solvent that promotes a folded conformation, bringing the reactive ends of the molecule closer together, can accelerate the intramolecular cyclization. The optimal solvent is system-dependent and may require screening. Acetonitrile and tetrahydrofuran have been reported as suitable solvents for some 1,4-thiazepanone syntheses.[8]

Frequently Asked Questions (FAQs)

Q1: At what pH is the risk of disulfide formation the highest?

A1: The risk of disulfide formation increases with increasing pH.[2] This is because the thiolate anion (R-S⁻), which is the reactive nucleophile in disulfide formation, becomes more prevalent as the pH rises above the pKa of the thiol group.[3]

Q2: Can I use β-mercaptoethanol (BME) as a reducing agent?

A2: While BME is a commonly used reducing agent, it has a strong, unpleasant odor and is toxic.[9] For many applications, TCEP is a preferable alternative due to its lack of odor, stability, and effectiveness over a broad pH range.[7]

Q3: My starting material is an aromatic aminothiol (e.g., 2-aminothiophenol). Are there special considerations for this class of compounds?

A3: Yes. Aromatic thiols can be particularly prone to oxidation. One study noted that the reaction of 2-aminothiophenol with α,β-unsaturated esters resulted in predominant disulfide formation.[8] For these substrates, rigorous exclusion of oxygen is paramount.

Q4: How does temperature affect disulfide byproduct formation?

A4: Higher temperatures can increase the rate of all reactions, including the desired cyclization and the undesired disulfide formation. However, the effect on the relative rates is system-dependent. In some cases, lower temperatures may be beneficial to slow down the rate of oxidation relative to the cyclization. It is a parameter that may need to be optimized for your specific reaction.

Q5: Are there any specific catalysts that can help in the synthesis of 1,4-thiazepanes while minimizing side reactions?

A5: The choice of catalyst is highly dependent on the specific synthetic route. For the synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols, bases such as DBU have been used.[8] In some cases, acyl transfer additives like imidazole have been shown to improve yields.[8]

Data Summary

ParameterEffect on Disulfide FormationRecommended Action
Oxygen Promotes oxidation of thiols to disulfidesWork under an inert atmosphere (Ar or N₂)
pH Higher pH increases the rate of oxidationMaintain a slightly acidic pH if possible; otherwise, rigorously exclude O₂
Concentration High concentration favors intermolecular reactionsUse high dilution or slow addition to favor intramolecular cyclization
Reducing Agents Reduce disulfides back to thiolsAdd TCEP or DTT to the reaction or during workup
Temperature Can affect relative reaction ratesOptimize for your specific system; consider lower temperatures

Visual Guides

Mechanism of Disulfide Formation

cluster_0 Oxidative Dimerization Thiol_1 R-SH Disulfide R-S-S-R Thiol_1->Disulfide - 2H⁺, -2e⁻ Thiol_2 R-SH Thiol_2->Disulfide Oxidant [O] Water 2 H₂O Oxidant->Water gets reduced

Caption: Oxidative formation of a disulfide bond from two thiol molecules.

Troubleshooting Workflow

Start Disulfide Byproduct Observed Check_Atmosphere Is the reaction under inert atmosphere? Start->Check_Atmosphere Implement_Inert Degas solvents and run under Ar or N₂ Check_Atmosphere->Implement_Inert No Check_pH Is the reaction pH > 7? Check_Atmosphere->Check_pH Yes Final_Check Re-run reaction and analyze for byproducts Implement_Inert->Final_Check Lower_pH If possible, lower the reaction pH Check_pH->Lower_pH Yes High_Concentration Is the reaction run at high concentration? Check_pH->High_Concentration No Lower_pH->Final_Check Use_Dilution Use high dilution or slow addition High_Concentration->Use_Dilution Yes Add_Reducing_Agent Consider adding a reducing agent (e.g., TCEP) High_Concentration->Add_Reducing_Agent No Use_Dilution->Final_Check Add_Reducing_Agent->Final_Check

Caption: Decision tree for troubleshooting disulfide byproduct formation.

References

  • H. Tleis, D. G. H. Hetterscheid, and M. Kwak, “Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway,” International Journal of Molecular Sciences, vol. 20, no. 1, p. 133, Jan. 2019. [Online]. Available: [Link]

  • J. M. U. van der Vinne, M. C. R. Franssen, and C. G. P. H. Schroën, “Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins,” Foods, vol. 10, no. 4, p. 817, Apr. 2021. [Online]. Available: [Link]

  • J. R. Falsey et al., “Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries,” ACS Medicinal Chemistry Letters, vol. 11, no. 8, pp. 1596–1602, Aug. 2020. [Online]. Available: [Link]

  • S. Jung and A. T. S. Huck, “Detection and function of an intramolecular disulfide bond in the pH-responsive CadC of Escherichia coli,” BMC Microbiology, vol. 11, no. 1, p. 11, Jan. 2011. [Online]. Available: [Link]

  • ResearchGate, “How to prevent disulfide bond scrambling?” [Online]. Available: [Link]

  • Bio-Synthesis Inc., “Disulfide reduction using TCEP reaction,” 2012. [Online]. Available: [Link]

  • Chemistry LibreTexts, “15.7: Redox Reactions of Thiols and Disulfides,” Jul. 20, 2022. [Online]. Available: [Link]

  • S. K. Kumar, “Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process,” mAbs, vol. 12, no. 1, p. 1796178, Jan. 2020. [Online]. Available: [Link]

  • A. A. B. Shaikh, “Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates,” PLoS ONE, vol. 8, no. 1, p. e54059, Jan. 2013. [Online]. Available: [Link]

  • QuickTakes, “How do pH levels affect protein stability and what role do disulfide bonds play in this context?,” Biotechnology. [Online]. Available: [Link]

  • Organic Chemistry Portal, “Disulfide synthesis by S-S coupling.” [Online]. Available: [Link]

  • F. Albericio and M. N. Abdel-Aal, “Breaking a Couple: Disulfide Reducing Agents 1,” CHIMIA International Journal for Chemistry, vol. 74, no. 9, pp. 695–702, Sep. 2020. [Online]. Available: [Link]

  • Google Patents, “Methods for the reduction of disulfide bonds.” [Online].

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Technical Support Center: Optimization of Reaction Conditions for 1,4-Thiazepane Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1,4-thiazepane ring systems. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of forming this seven-membered heterocyclic scaffold. The formation of a seven-membered ring can be challenging, often plagued by issues of low yield, competing side reactions, and difficult purifications.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during 1,4-thiazepane cyclization reactions.

Q1: My cyclization reaction is showing low to no yield of the desired 1,4-thiazepane. What are the primary factors to investigate?

A1: Achieving low to no yield is a common but solvable issue. The problem typically originates from one of four areas: the choice of base/catalyst, solvent effects, reaction temperature, or the nature of the starting materials.

  • Cause 1: Inappropriate Base or Catalyst Selection: The cyclization often involves the formation of a key nucleophile (typically a thiolate) and an intramolecular reaction with an electrophilic center. The base's role is critical. If the base is too weak, it may not sufficiently generate the nucleophile. If it is too strong or nucleophilic itself, it can lead to side reactions or decomposition. For instance, in domino reactions involving Michael acceptors, organic bases like DABCO or DMAP have been shown to significantly improve yields compared to reactions with no catalyst or those using Lewis acids that may not facilitate the necessary intermediates[1].

  • Solution Strategy: A systematic screening of bases is the most effective approach. Start with milder, non-nucleophilic organic bases (e.g., DIPEA, Et₃N) before moving to stronger options (e.g., DBU, NaH, t-BuOK)[2][3]. If the reaction is metal-catalyzed, ensure the catalyst is active and consider screening different ligands or metal sources, such as the rhodium(II) catalysts used for ring expansions[4].

  • Cause 2: Unfavorable Solvent Environment: The solvent plays a crucial role in stabilizing intermediates. Polar aprotic solvents like CH₂Cl₂, CHCl₃, or DMF are often preferred as they can stabilize charged intermediates, such as the thiolate-iminium species proposed in some mechanisms, without interfering with the reaction[1][2]. Protic solvents (e.g., methanol, ethanol) can sometimes be effective, especially in reactions like reductive aminations or when using alkoxide bases, but they can also protonate the nucleophile, reducing its reactivity[5][6].

  • Solution Strategy: If your current solvent is not yielding results, switch to one with a different polarity. If in a nonpolar solvent like toluene, try a polar aprotic solvent like acetonitrile or DMF. The solubility of all reactants and intermediates is paramount for a successful reaction.

  • Cause 3: Sub-optimal Temperature: Intramolecular cyclizations have specific activation energy requirements. Room temperature may not be sufficient to overcome this barrier. Conversely, excessive heat can promote decomposition or the formation of more thermodynamically stable, but undesired, side products.

  • Solution Strategy: If the reaction is sluggish at room temperature, try incrementally increasing the temperature to 40 °C, 60 °C, and then to the reflux temperature of the solvent[2]. Monitor the reaction by TLC or LC-MS at each stage to check for product formation versus decomposition.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues in your 1,4-thiazepane cyclization.

TroubleshootingWorkflow start Low/No Yield Observed check_sm Verify Starting Material Purity & Integrity start->check_sm screen_base Screen a Panel of Bases (e.g., Et3N, DIPEA, DBU, NaH) check_sm->screen_base If SM is pure screen_solvent Screen Solvents (e.g., DCM, ACN, DMF, Toluene) screen_base->screen_solvent If no improvement success Product Formation Optimized screen_base->success If yield improves vary_temp Vary Reaction Temperature (e.g., RT -> 40°C -> Reflux) screen_solvent->vary_temp If no improvement screen_solvent->success If yield improves check_concentration Adjust Concentration (High dilution favors intramolecular reaction) vary_temp->check_concentration If still low yield vary_temp->success If yield improves check_concentration->success If yield improves fail Re-evaluate Synthetic Route check_concentration->fail If no improvement

Caption: A decision-making workflow for troubleshooting low-yield 1,4-thiazepane cyclization reactions.

Q2: I am observing significant formation of side products. How can I identify and minimize them?

A2: Side product formation is often due to competing intermolecular reactions or alternative intramolecular cyclization pathways.

  • Common Side Product 1: Intermolecular Dimerization: The most common side reaction is the intermolecular reaction between two precursor molecules, leading to dimers or oligomers. This is especially prevalent when the rate of the intramolecular cyclization is slow.

  • Minimization Strategy: Employ high-dilution conditions. By significantly reducing the concentration of your starting material (e.g., from 0.1 M to 0.01 M or lower), you decrease the probability of molecules reacting with each other and favor the intramolecular pathway. This can be practically achieved by the slow addition of the substrate to the reaction mixture over several hours using a syringe pump.

  • Common Side Product 2: Alternative Ring Formation: Depending on the precursor, cyclization to form smaller, more kinetically favored rings (e.g., 5- or 6-membered rings) can occur if there are alternative electrophilic sites. Baldwin's rules can provide a predictive framework for which cyclizations are favored (e.g., a 7-endo-trig cyclization is favored)[1].

  • Minimization Strategy: Modify the electronic or steric properties of your substrate to disfavor the alternative pathway. Additionally, changing the catalyst can alter the reaction mechanism. For example, an electrophilic cyclization promoted by ZnCl₂ onto an alkyne will have different regioselectivity than a base-mediated nucleophilic attack[7].

  • Common Side Product 3: Ring Expansion/Contraction Products: In certain synthetic routes, such as those starting from β-lactam-fused thiazines, the desired 1,4-thiazepine is formed via a ring expansion. Incomplete or alternative rearrangements can lead to a mixture of products[8][9][10].

  • Minimization Strategy: Carefully control the reaction conditions, especially the stoichiometry of the base or reagent inducing the rearrangement. An excess of a reagent like sodium methoxide has been shown to lead to unexpected rearrangements and different products[5].

Frequently Asked Questions (FAQs)
Q1: How do I select the optimal base for my specific 1,4-thiazepane cyclization?

A1: The choice of base depends on the pKa of the proton being removed (usually from a thiol or amine) and the sensitivity of your substrate to nucleophilic attack.

Base TypeExamplesRecommended Use CaseRationale & Citation
Organic Amines Triethylamine (Et₃N), DIPEAGeneral purpose, especially when substrates are sensitive to stronger bases.Act as proton scavengers without being strongly nucleophilic.
Amidines/Guanidines DBU, DBNWhen a stronger, non-nucleophilic base is required to deprotonate less acidic protons.Their high basicity is effective for generating nucleophiles for Michael additions or eliminations.[3]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Heterogeneous reactions or when a milder inorganic base is sufficient.Cesium carbonate is often effective due to the "cesium effect," which can enhance the nucleophilicity of the anion.[11]
Alkoxides Sodium Methoxide (NaOMe), Potassium tert-Butoxide (t-BuOK)Ring expansion reactions or when a very strong base is needed.Highly effective but can also act as nucleophiles, potentially leading to side products. Their use must be carefully controlled.[2][5][8]
Hydrides Sodium Hydride (NaH)For deprotonating very weak acids (e.g., some thiols or amides) irreversibly.A powerful, non-nucleophilic base, but reactions can be difficult to control and require strictly anhydrous conditions.[6]
Q2: What is the proposed mechanism for the formation of the 1,4-thiazepine ring in a domino reaction?

A2: In the case of forming bicyclic thiazolidinyl-1,4-thiazepines from azadithiane compounds and Michael acceptors, a plausible mechanism involves a domino process initiated by a base or nucleophilic catalyst.

Mechanism cluster_0 Step 1: Thiolate-Iminium Formation cluster_1 Step 2: Michael Acceptor Activation cluster_2 Step 3 & 4: C-S Bond Formation & Cyclization A Azadithiane Ring B Thiolate-Iminium Intermediate (I) A->B Ring Opening (favored by polar solvent/heat) C Base + Michael Acceptor (2) D Activated Intermediate (II) C->D Nucleophilic Attack E I + II F Zwitterionic Intermediate (III) E->F Attack of Thiolate (I) on Intermediate (II) G 1,4-Thiazepine Product (3) F->G 7-endo-trig Cyclization (Favored by Baldwin's Rules)

Caption: Proposed mechanism for 1,4-thiazepine formation via a domino reaction.[1]

This mechanism highlights the importance of a polar aprotic solvent to stabilize the charged intermediates (I, II, and III) and a base to activate the Michael acceptor. The final step is a favored 7-endo-trig cyclization, which efficiently forms the seven-membered ring[1].

Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization of an ω-haloalkyl aminothiol

This protocol provides a starting point for the cyclization of a precursor containing both an aminothiol nucleophile and an alkyl halide electrophile.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the aminothiol precursor (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a high-dilution concentration (0.01 M).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 3.0 eq). The use of a solid base can simplify workup.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the 1,4-thiazepane product.

Scientist's Note: The success of this reaction is highly dependent on maintaining anhydrous and high-dilution conditions to suppress intermolecular side reactions.

Protocol 2: Screening Reaction Conditions for Catalyst Optimization

This protocol outlines a method for efficiently screening different catalysts and solvents in parallel on a small scale.

  • Array Setup: In an array of reaction vials, dispense the starting material (e.g., 25 µmol per vial).

  • Catalyst/Base Addition: To each vial, add a different catalyst or base (0.1 eq). For example:

    • Vial 1: DABCO

    • Vial 2: DMAP

    • Vial 3: PPh₃

    • Vial 4: No catalyst (control)

  • Solvent Addition: Add the chosen solvent (e.g., CH₂Cl₂) to each vial. This screening can be repeated in parallel with different solvents (e.g., a second array with acetonitrile).

  • Reactant Addition: Add the second reactant (e.g., a Michael acceptor, 1.1 eq) to each vial[1].

  • Reaction & Analysis: Seal the vials and stir at the desired temperature (e.g., 40 °C) for a set time (e.g., 12 hours). After the reaction time, quench the reactions and analyze the conversion/yield in each vial by LC-MS or ¹H NMR with an internal standard.

  • Scale-Up: Once the optimal conditions are identified, scale up the reaction using the best-performing catalyst and solvent combination.

References
  • Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway. (n.d.). ResearchGate. [Link]

  • Lecot, N., et al. (2019). Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. RSC Advances. [Link]

  • The synthesis of 1,4-thiazepines. (n.d.). ResearchGate. [Link]

  • Kumar, R., et al. (2018). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry. [Link]

  • Claessens, S., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. [Link]

  • Intramolecular Cyclization of 4-Amino-3-alkylsulfanyl-1,2,4- triazoles as a Method for Annelation of Thiadiazine and Thiadiazole. (n.d.). ResearchGate. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. [Link]

  • Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters. (n.d.). ResearchGate. [Link]

  • Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. [Link]

  • Tlili, A., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Omega. [Link]

  • Reddy, G. V., et al. (2021). Synthesis of Benzo[e][5][7]thiazepines by Base-Induced Formal [4+3] Annulation Reaction of Aza-o-quinone Methides and Pyridinium 1,4-Zwitterionic Thiolates. The Journal of Organic Chemistry. [Link]

  • Optimization Reaction Conditions for Cyclization a. (n.d.). ResearchGate. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC. [Link]

  • Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. (n.d.). MDPI. [Link]

  • Mitronova, G. Y., et al. (n.d.). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. ACS Omega. [Link]

  • Rump, S., et al. (1979). Synthesis of hexahydro-1,4-thiazepine derivatives with expected pharmacological activity. Part I. N-alkyl(hydroxyalkyl)-hexahydro-1,4-thiazepines and 2-(hexahydro-1,4-thiazepinyl)-ethyl esters of phenoxyacetic acids. Polish Journal of Pharmacology and Pharmacy. [Link]

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Technical Support Center: Diastereoselectivity in Substituted 1,4-Thiazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted 1,4-thiazepanes. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of stereochemistry in the synthesis of these important heterocyclic scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to diastereoselectivity.

Introduction: The Stereochemical Challenge of 1,4-Thiazepanes

The 1,4-thiazepane core is a privileged seven-membered heterocyclic motif found in numerous biologically active compounds. The non-planar, flexible nature of the seven-membered ring often leads to the formation of multiple stereoisomers. Controlling the diastereoselectivity of the ring-forming reaction is a critical challenge that directly impacts the biological activity and subsequent purification of the target compounds. This guide will equip you with the knowledge to diagnose and resolve common issues in achieving desired diastereomeric outcomes.

Troubleshooting Guide: Common Diastereoselectivity Issues

This section addresses specific problems you may encounter during the synthesis of substituted 1,4-thiazepanes, particularly when using the common and efficient route involving the reaction of α,β-unsaturated esters with 1,2-amino thiols (e.g., cysteamine derivatives).

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer:

A low diastereomeric ratio is a frequent challenge and can often be addressed by systematically optimizing the reaction conditions to favor either the kinetic or thermodynamic product. The diastereoselectivity in this cyclization is influenced by the conformational preference of the transition state leading to the cyclized product.

Underlying Causality: The formation of the two diastereomers proceeds through transition states of different energies. The product distribution is determined by the difference in the activation energies (kinetic control) or the relative thermodynamic stability of the final products (thermodynamic control)[1][2]. Often, at lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster, while at higher temperatures, an equilibrium can be established, favoring the more stable diastereomer (thermodynamic product)[1][2].

Troubleshooting Workflow:

G cluster_0 Problem: Low Diastereomeric Ratio (d.r. ≈ 1:1) cluster_1 Investigation & Optimization cluster_2 Analysis & Refinement A Initial Observation: Poor Diastereoselectivity B Temperature Screening A->B  Investigate Kinetic vs.  Thermodynamic Control C Solvent Screening B->C  Evaluate Transition  State Solvation F Determine d.r. by ¹H NMR B->F D Base Screening C->D  Modulate Reactivity  and Selectivity C->F E Reactant Stoichiometry D->E  Minimize Side  Reactions D->F E->F G Identify Major Diastereomer F->G  Characterize Products H Iterative Optimization G->H  Refine Conditions for  Optimal d.r.

Caption: Troubleshooting workflow for improving diastereoselectivity.

Detailed Optimization Protocols:

1. Temperature Screening: This is often the most critical parameter.

  • Low Temperature (Kinetic Control): Cool the reaction to 0 °C, -20 °C, or even -78 °C. This will favor the diastereomer that is formed via the lower energy transition state[1].
  • Elevated Temperature (Thermodynamic Control): If the desired diastereomer is the more thermodynamically stable one, running the reaction at a higher temperature (e.g., reflux) for a longer duration may allow for equilibration to the more stable product[1].

2. Solvent Selection: The polarity and coordinating ability of the solvent can influence the transition state geometry.

  • Aprotic Solvents: Tetrahydrofuran (THF) and acetonitrile are often effective for this reaction[3].
  • Protic Solvents: Alcohols like methanol or ethanol can participate in hydrogen bonding, potentially altering the transition state and improving selectivity.
  • Screening Protocol: Set up parallel reactions in a range of solvents (e.g., THF, acetonitrile, dichloromethane, methanol) at a fixed temperature to identify the optimal medium.

3. Base Selection: The choice of base can impact the rate of competing reactions and the overall selectivity.

  • Common bases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIPEA)[3].
  • A screen of different bases can reveal significant differences in both yield and diastereoselectivity[3].

Data Summary: Impact of Reaction Conditions on Diastereoselectivity (Hypothetical Data)

ParameterCondition ACondition BCondition C
Temperature 0 °CRoom Temp.80 °C (Reflux)
Solvent THFAcetonitrileToluene
Base DBUEt₃NDIPEA
Diastereomeric Ratio (d.r.) 4:11.5:16:1
Yield 65%80%55%
Question 2: I am observing significant side-product formation, which is complicating purification and potentially affecting the diastereoselectivity. What are the common side reactions and how can I minimize them?

Answer:

Side reactions can compete with the desired cyclization, leading to lower yields and complex product mixtures. The most common side reactions in the synthesis of 1,4-thiazepanes are disulfide formation and intermolecular reactions.

Common Side Reactions and Solutions:

  • Disulfide Formation: The thiol group of the cysteamine derivative is susceptible to oxidation, leading to the formation of a disulfide dimer.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Using freshly distilled solvents can also help.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can lead to linear amides or oligomers, especially at high concentrations.

    • Solution: Employ high-dilution conditions. This can be achieved by adding the reactants slowly to a larger volume of solvent over an extended period. This favors the intramolecular reaction pathway.

Frequently Asked Questions (FAQs)

Q1: How do the substituents on my starting materials influence the diastereoselectivity?

The steric bulk and electronic properties of the substituents on both the α,β-unsaturated ester and the aminothiol can have a profound impact on the diastereoselectivity. Bulky substituents will favor a transition state that minimizes steric interactions, often leading to higher diastereoselectivity. The stereochemistry of the starting aminothiol, if chiral, will also direct the stereochemical outcome of the cyclization.

Q2: How can I accurately determine the diastereomeric ratio of my product mixture?

¹H NMR spectroscopy is the most common and reliable method for determining the diastereomeric ratio[4].

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified product.

    • Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often good candidates.

    • Carefully integrate the chosen signals for each diastereomer. The ratio of the integrals will give you the diastereomeric ratio[4].

    • Ensure full relaxation of the protons by using a sufficient relaxation delay (D1) in your NMR experiment for accurate integration.

Q3: I have a mixture of diastereomers. How can I separate them?

Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques.

  • Methods:

    • Flash Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is usually required to achieve good separation[5].

    • Preparative HPLC: For difficult separations or to obtain highly pure diastereomers, preparative high-performance liquid chromatography (HPLC) can be employed[6].

Q4: Is it possible for one diastereomer to convert into the other (epimerize) under certain conditions?

Yes, epimerization at a stereocenter alpha to a carbonyl group can occur, especially under basic or acidic conditions and at elevated temperatures. If you are trying to isolate a kinetically favored, less stable diastereomer, it is important to use mild work-up and purification conditions to avoid its conversion to the more stable thermodynamic product.

Experimental Protocols

General Procedure for the Diastereoselective Synthesis of a Substituted 1,4-Thiazepan-5-one
  • To a solution of the α,β-unsaturated ester (1.0 equiv) in the chosen solvent (e.g., THF, 0.1 M), add the substituted 1,2-amino thiol (1.1 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the base (e.g., DBU, 1.2 equiv) dropwise.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR.

  • Purify the product by flash column chromatography.

Visualizations

Reaction Mechanism and Stereochemical Control

G cluster_0 Reaction Pathway cluster_1 Factors Influencing Diastereoselectivity A α,β-Unsaturated Ester + Cysteamine Derivative B Michael Addition (Thiolate to β-carbon) A->B C Intramolecular Amide Bond Formation B->C D 1,4-Thiazepanone (Diastereomeric Mixture) C->D E Transition State Conformation E->C Determines Stereochemical Outcome F Steric Hindrance F->E Influence G Solvent Effects G->E Influence H Temperature (Kinetic vs. Thermodynamic) H->E Influence

Caption: Key factors influencing the diastereoselective synthesis of 1,4-thiazepanones.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ResearchGate. [Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. National Institutes of Health. [Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PubMed. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. PubMed. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. National Institutes of Health. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. MDPI. [Link]

  • (PDF) Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. ResearchGate. [Link]

  • THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES 1. Introduction. Department of Physical Chemistry. [Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. [Link]

  • Sulfur-Nitrogen Heterocycles. MDPI. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Sci-Hub. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

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  • Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. ResearchGate. [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]

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Technical Support Center: Synthesis of Seven-Membered Heterocyclic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of seven-membered heterocyclic rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these challenging scaffolds. Seven-membered heterocycles are prevalent in numerous biologically active natural products and pharmaceuticals, yet their construction is often plagued by thermodynamic and kinetic hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve success in your synthetic endeavors.

I. The Inherent Challenge: Understanding the Hurdles in Seven-Membered Ring Synthesis

The synthesis of seven-membered rings is notoriously more difficult than their five- and six-membered counterparts. This difficulty arises from a combination of unfavorable enthalpic and entropic factors. Kinetically, the long chain of atoms that must come together for cyclization has a low probability of achieving the required conformation, an entropic penalty. Thermodynamically, the resulting rings often suffer from significant transannular strain (unfavorable interactions between atoms across the ring) and torsional strain.[1] These challenges manifest in the laboratory as low yields, competing side reactions, and product instability.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during your experiments. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and actionable solutions.

Issue 1: Persistently Low Yield of the Desired Seven-Membered Heterocycle

Question: My cyclization reaction to form a seven-membered ring is consistently giving me a low yield of the desired product. What are the likely causes, and how can I improve it?

Answer: Low yields are the most common frustration in the synthesis of medium-sized rings. The primary culprit is often the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization.[2][3]

Probable Causes & Solutions:

Cause Explanation Solution
High Reactant Concentration At high concentrations, the reactive ends of different precursor molecules are more likely to encounter each other, leading to the formation of linear dimers, trimers, and polymers instead of the desired cyclic product.[2]Employ High-Dilution Conditions: This is the most critical parameter to control. Use a syringe pump to slowly add a solution of your linear precursor to a large volume of refluxing solvent over an extended period (e.g., 8-24 hours). This maintains an extremely low instantaneous concentration of the precursor, kinetically favoring the intramolecular reaction.[2]
Suboptimal Solvent Choice The solvent can influence the conformation of the linear precursor. A solvent that promotes a folded or "pre-organized" conformation can bring the reactive ends closer together, facilitating cyclization.Conduct a Solvent Screen: Systematically evaluate a range of solvents with varying polarities and coordinating abilities. For instance, in some cyclizations, non-polar solvents like toluene may be preferable, while in others, more polar solvents like DMF or acetonitrile could be beneficial.
Incorrect Temperature The optimal temperature is a balance between providing enough energy for the desired reaction to proceed at a reasonable rate without promoting decomposition or side reactions.Optimize Reaction Temperature: Experiment with a range of temperatures. While higher temperatures can sometimes overcome activation barriers, they can also favor undesired pathways. For entropically challenging reactions, increasing the temperature may offer limited benefits.[4]
Inefficient Catalyst or Reagent The choice of catalyst or reagent is crucial and highly substrate-dependent. An inappropriate choice can lead to low turnover, side reactions, or catalyst decomposition.Screen Catalysts and Reagents: For transition-metal-catalyzed reactions, screen different metals, ligands, and oxidation states. For acid- or base-catalyzed reactions, screen a variety of acids or bases with different strengths and steric properties.
Issue 2: My Reaction is Producing a Mixture of Isomers or Unexpected Side Products

Question: My reaction is yielding a complex mixture of products, including isomers and unidentifiable byproducts, making purification a nightmare. What's going on?

Answer: The formation of multiple products points to a lack of selectivity in your reaction, which can be due to competing reaction pathways, product instability, or transannular reactions.

Probable Causes & Solutions:

Cause Explanation Solution
Transannular Reactions The proximity of atoms across the medium-sized ring can lead to unexpected bond formations, such as hydride shifts or cyclizations, resulting in rearranged products.[5][6][7]Modify the Substrate: Introduce conformational constraints, such as a double bond or a fused ring, to disfavor the transition state for the transannular reaction.[8] Protecting groups can also be used to block reactive sites.
Product Instability The synthesized seven-membered ring may be unstable under the reaction conditions, leading to decomposition or rearrangement. For example, thiepines are known to be thermally unstable and can extrude sulfur to form benzene.[9]Milder Reaction Conditions: Use lower temperatures, shorter reaction times, and milder reagents. It may also be necessary to choose a synthetic route where the seven-membered ring is formed in the final step under gentle conditions.
Lack of Regio- or Stereoselectivity In reactions like cycloadditions, the reactants may combine in different orientations, leading to a mixture of regioisomers. Similarly, new stereocenters may be formed with poor diastereoselectivity.Use Directing Groups or Chiral Catalysts: The introduction of sterically bulky groups or electron-withdrawing/donating groups can direct the regiochemical outcome. For asymmetric synthesis, employ chiral catalysts or auxiliaries to control stereoselectivity.[10]
Catalyst Decomposition In Ring-Closing Metathesis (RCM), the Grubbs catalyst can decompose, leading to the formation of species that catalyze double bond isomerization, resulting in a mixture of alkene isomers.[11][12]Use a More Stable Catalyst or Additives: Consider using a more robust third-generation Grubbs catalyst. The addition of a phosphine scavenger or a mild oxidant like 1,4-benzoquinone can sometimes suppress isomerization by inhibiting the formation of the active isomerization catalyst.[13]

III. Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of specific seven-membered heterocyclic rings.

1. Synthesis of Benzodiazepines

Question: I am attempting to synthesize a 1,5-benzodiazepine from an o-phenylenediamine and a ketone, but the reaction is sluggish and gives a poor yield. What can I do?

Answer: The condensation of o-phenylenediamines with ketones is a common method for synthesizing 1,5-benzodiazepines, but it often requires optimization.

  • Catalyst is Key: This reaction is typically acid-catalyzed. A wide range of catalysts have been reported, including Lewis acids (e.g., InCl₃, Yb(OTf)₃) and Brønsted acids (e.g., chloroacetic acid, phenylboronic acid).[14][15] It is crucial to screen a variety of catalysts to find the optimal one for your specific substrates. In some cases, solid-supported catalysts like H-MCM-22 have shown high activity and allow for easy workup.[16]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Solvents like acetonitrile, ethanol, or even solvent-free conditions have been successfully employed.[16][17] A solvent screen is highly recommended.

  • Reaction Conditions: While some protocols work at room temperature, others require heating.[15][16] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

2. Synthesis of Oxepines

Question: I am struggling with an intramolecular Ullmann coupling to form a dibenzo[b,f]oxepine. The yield is low, and I am getting significant amounts of starting material back.

Answer: Intramolecular Ullmann coupling is a powerful tool for oxepine synthesis, but it is sensitive to reaction conditions.[18][19]

  • Copper Source and Ligand: The choice of the copper catalyst is critical. Copper(I) salts like CuI or Cu(OTf)₂ are commonly used.[18][19] The addition of a ligand, such as a phenanthroline or a diamine, can often improve the catalyst's solubility and reactivity.

  • Base and Solvent: A strong base is typically required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often a good choice.[18] High-boiling polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are generally used to achieve the necessary reaction temperatures.[19]

  • Substrate Purity: Ensure your starting material is free of impurities, especially water, which can deactivate the catalyst.

3. Synthesis of Thiepines

Question: My attempts to synthesize a thiepine ring have been unsuccessful, with the product seemingly decomposing during the reaction or workup. How can I stabilize the thiepine ring?

Answer: Thiepines are inherently unstable due to their antiaromatic character and tendency to extrude sulfur to form the more stable benzene ring.[9]

  • Bulky Substituents: The introduction of bulky substituents at the C2 and C7 positions can sterically hinder the conformational changes required for sulfur extrusion, thereby increasing the stability of the thiepine ring.

  • Transition Metal Complexation: The thiepine ring can be stabilized by coordination to a transition metal, such as in (η⁴-C₆H₆S)Fe(CO)₃.[9] The metal complex can then be removed under mild conditions after further transformations.

  • Fused Rings: Benzothiepines and dibenzothiepines are generally more stable than the parent thiepine due to the aromatic stabilization energy gained from the fused benzene rings.[9]

IV. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key synthetic methods discussed in this guide.

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) to form a Seven-Membered Ring

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the appropriate solvent (e.g., dry, degassed toluene or dichloromethane). The volume should be sufficient to achieve high dilution (typically 0.001-0.005 M final concentration of the diene).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the solvent to reflux.

  • Precursor Addition: Prepare a solution of the diene precursor in a small amount of the same dry, degassed solvent. Using a syringe pump, add the diene solution to the refluxing solvent over a period of 8-24 hours.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, dissolve the Grubbs catalyst (1-5 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture in one portion at the beginning of the diene addition or in several portions throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Ullmann Condensation for Dibenzo[b,f]oxepine Synthesis

This protocol is adapted from the synthesis of salvianolic acid N.[18]

  • Reactant Preparation: In a flame-dried Schlenk tube, combine the phenol-containing precursor (1.0 eq), copper(I) triflate-benzene complex (Cu(OTf)₂·C₆H₆, 0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add dry, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

V. Visualizing Key Synthetic Pathways

The following diagrams illustrate the mechanisms of common reactions used in the synthesis of seven-membered heterocyclic rings.

RCM_Mechanism Precatalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Precatalyst->Intermediate1 + Alkene Alkene R-CH=CH2 Alkene->Intermediate1 Active_Catalyst [Ru]=CH-R Intermediate1->Active_Catalyst - Styrene Metallacyclobutane_intra Intramolecular Metallacyclobutane Active_Catalyst->Metallacyclobutane_intra + Diene Diene Diene Precursor Diene->Metallacyclobutane_intra Product_complex Product-[Ru] Complex Metallacyclobutane_intra->Product_complex Product Cyclic Product Product_complex->Product - [Ru]=CH2 Ethylene Ethylene Product_complex->Ethylene + [Ru]=CH2 -> [Ru]=CH-R

Caption: Mechanism of Ring-Closing Metathesis (RCM).

Ullmann_Coupling Start Phenol Precursor Ar-OH Phenoxide Phenoxide Ar-O⁻ Start->Phenoxide -H⁺ Base Base (e.g., Cs2CO3) Base->Phenoxide Cu_Phenoxide Copper Phenoxide Ar-O-Cu(I) Phenoxide->Cu_Phenoxide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Phenoxide Oxidative_Addition Oxidative Addition Intermediate Ar-O-Cu(III)(Ar')X Cu_Phenoxide->Oxidative_Addition Aryl_Halide Intramolecular Aryl Halide -Ar'-X Aryl_Halide->Oxidative_Addition Product Dibenzo[b,f]oxepine Ar-O-Ar' Oxidative_Addition->Product [Reductive Elimination] Reductive_Elimination Reductive Elimination Product->Cu_Catalyst (Catalyst Regeneration)

Caption: Catalytic Cycle of Intramolecular Ullmann Coupling.

VI. Conclusion

The synthesis of seven-membered heterocyclic rings presents a formidable challenge in organic chemistry. However, a thorough understanding of the underlying thermodynamic and kinetic principles, coupled with a systematic approach to troubleshooting, can lead to successful outcomes. By carefully controlling reaction parameters such as concentration, temperature, and solvent, and by selecting the appropriate catalysts and reagents, researchers can overcome the hurdles of entropy and ring strain. This guide provides a foundation for navigating these challenges, and it is our hope that it will serve as a valuable resource in your synthetic endeavors.

VII. References

  • DuEPublico. (n.d.). Transannular interactions in medium-ring carbocycles. DuEPublico - Uni DUE. [Link]

  • da Costa, G. P., Schneider, B. R., Barcellos, A. M., & Flores, A. F. C. (2022). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. The Chemical Record, 22(10), e202200100. [Link]

  • Zhang, Z., et al. (2021). Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. Nature Communications, 12, 5834. [Link]

  • Sytniczuk, A., et al. (2021). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 11(11), 1339. [Link]

  • Dr. Neeraja Dashaputre. (2022, June 26). Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE [Video]. YouTube. [Link]

  • Nguyen, H. N., et al. (2024). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates. Organic Letters, 26(5), 1086-1091. [Link]

  • Cope, A. C., Martin, M. M., & McKervey, M. A. (1966). Transannular reactions in medium-sized rings. Quarterly Reviews, Chemical Society, 20(1), 119-152. [Link]

  • Sokol, K. R., & Gaich, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme. [Link]

  • Wang, Y., et al. (2021). Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties. Chemical Communications, 57(82), 10702-10705. [Link]

  • Wikipedia. (n.d.). Thiepine. In Wikipedia. [Link]

  • Ulman, M., & Grubbs, R. H. (1999). Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Organometallics, 18(25), 5127–5136. [Link]

  • The Organic Chemistry Tutor. (2022, October 29). Conformation: Analysis of Medium Size Rings to Explain the Stereochemistry of the Product [Video]. YouTube. [Link]

  • Min, S., et al. (2008). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic Letters, 10(19), 4251–4254. [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with acetophenone promoted by aliphatic acids in synthesis of 1,5-benzodiazepines. ResearchGate. [Link]

  • Baran, P. S. (2020). Macrocyclizations. Baran Lab. [Link]

  • Kumar, A., & Kumar, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3149-3171. [Link]

  • Fogg, D. E., & Jensen, V. R. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society, 139(29), 9895–9904. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. IJTRD. [Link]

  • Mohamed, R. M., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. The Scientific World Journal, 2014, 327908. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. In Wikipedia. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Formation of seven-membered rings by RCM of vinyl bromides. ResearchGate. [Link]

  • Indian Academy of Sciences. (n.d.). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Indian Academy of Sciences. [Link]

  • Lau, Y. H., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(2), 436-470. [Link]

  • The Total Synthesis Podcast. (2020, September 19). Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25) [Video]. YouTube. [Link]

  • ACS Publications. (2024, April 11). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. [Link]

  • SciSpace. (n.d.). Seven-Membered Rings. SciSpace. [Link]

  • Slideshare. (n.d.). Seven membered heterocycles-Oxepines & thiepines. Slideshare. [Link]

  • National Center for Biotechnology Information. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Schiaffo, C. E. (2006, October 1). Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. UConn Library. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 7-Membered-ring-bridged 3,4-Fused Tricyclic Indoles via Friedel‒Crafts Alkylation/Annulation. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2016, March 28). Why are 7-membered rings less likely to form than 5- and 6-membered rings?. Chemistry Stack Exchange. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Intramolecular (4+3)‐cycloaddition using enolsilanes. ResearchGate. [Link]

  • ACS Publications. (2022, October 16). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]

  • Dalton Transactions. (n.d.). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Royal Society of Chemistry. [Link]

  • PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2026, January 23). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds. ResearchGate. [Link]

Sources

Technical Support Center: 1,4-Thiazepane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Poor Conversion Rates & Yield Instability in 7-Membered N,S-Heterocycles

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ticket Status: Open | Priority: High

Executive Summary: The "Medium Ring" Challenge

If you are encountering yields below 40% or intractable mixtures when synthesizing 1,4-thiazepanes, you are likely fighting the entropic-enthalpic barrier inherent to medium-sized (7-9 membered) rings.

Unlike 5- or 6-membered rings, 1,4-thiazepanes suffer from significant transannular strain (Pitzer strain) and unfavorable entropy of activation (


). The probability of the sulfur and nitrogen termini meeting intramolecularly is statistically lower than the probability of them reacting with a neighbor (intermolecular polymerization).

This guide provides three validated protocols to overcome these barriers:

  • Kinetic Control: Pseudo-high dilution strategies.

  • Thermodynamic Assistance: The "Cesium Effect" in alkylation.

  • Pathway Redesign: The Thiazepanone "Detour" (Microwave-assisted).

Module 1: Diagnostic Decision Tree

Before altering your chemistry, identify the specific failure mode using this logic flow.

Thiazepane_Troubleshooting Start Start: Analyze Crude LCMS/NMR Polymer Broad peaks / High MW mass? (Polymerization) Start->Polymer Yes SM_Recov Recovered Starting Material? (Low Reactivity) Start->SM_Recov Yes Oxidation M+16 or M+32 peaks? (Sulfoxide/Sulfone) Start->Oxidation Yes Sol_Dilution Solution: High Dilution (See Protocol A) Polymer->Sol_Dilution Sol_Micro Solution: Microwave/Catalysis (See Protocol B) SM_Recov->Sol_Micro Sol_Degas Solution: Degassing/Antioxidants (See FAQ) Oxidation->Sol_Degas

Figure 1: Diagnostic workflow for identifying the root cause of synthetic failure in 1,4-thiazepane formation.

Module 2: Protocol A - The Classical Alkylation Correction

Scenario: You are reacting a 1,2-aminothiol (e.g., cysteamine) with a 1,3-dihalophile. Issue: Dominant dimerization or polymerization.

The Scientific Fix: The Ruggli-Ziegler Dilution Principle & The Cesium Effect

To favor intramolecular cyclization (


) over intermolecular polymerization (

), the concentration of the reactive intermediate must be kept extremely low. Furthermore, using Cesium Carbonate (

) is superior to Sodium/Potassium bases. The large ionic radius of

creates a "naked" thiolate anion with higher nucleophilicity and solubility in organic solvents, facilitating the difficult ring closure.
Optimized Protocol
ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Concentration 0.1 M - 0.5 M< 0.01 M (Pseudo-high dilution)
Addition Mode One-pot dumpSyringe Pump Addition (Slow)
Base

or


(Cesium Effect)
Solvent DCM or THFDMF or MeCN (Polar Aprotic)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (2.5 equiv) in DMF (0.2 M relative to base) in the main reaction flask. Heat to 60°C.
    
  • Feed Stock: Dissolve your 2-aminoethanethiol precursor and the 1,3-dihalide (or bis-tosylate) in separate vials of DMF. Combine them into a single syringe only if they do not react without base. If they are reactive, use two separate syringes.

  • Slow Addition: Using a syringe pump, add the reagents to the stirring base solution over 4–8 hours .

  • Rationale: This ensures that at any given second, the concentration of unreacted linear precursor is near zero, statistically forcing the molecule to bite its own tail rather than find a partner.

Module 3: Protocol B - The Thiazepanone "Detour" (Microwave Assisted)

Scenario: Direct alkylation is too messy or low-yielding. Solution: Synthesize the 1,4-thiazepan-5-one (lactam) first via conjugate addition, then reduce it.

This route exploits the reactivity of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-unsaturated esters with aminothiols. Recent optimization (NIH/Vertex Pharmaceuticals) demonstrates that DBU  and Microwave irradiation  are critical for success here.
Mechanism & Workflow

The reaction proceeds via a tandem Michael addition (thiol attacks alkene) followed by lactamization (amine attacks ester). The 7-membered ring closure (lactamization) is the rate-limiting step.

Reaction_Pathway Precursors Cysteamine + Acrylate Ester Intermediate Linear Michael Adduct (Thio-ether formed) Precursors->Intermediate Fast (RT) Transition Transition State (High Barrier) Intermediate->Transition Slow (Thermal) Product 1,4-Thiazepan-5-one Intermediate->Product Fast (Microwave + DBU) Reduction Final 1,4-Thiazepane (via LAH/BH3) Product->Reduction

Figure 2: The "Thiazepanone Detour" pathway. Microwave energy overcomes the activation barrier for the difficult lactamization step.

Optimized Protocol (Microwave)

Reference Grounding: Adapted from optimized conditions for 3D fragment libraries [1].

  • Reagents: Mix 2-aminoethanethiol (1.0 equiv) and the

    
    -unsaturated ester (1.0 equiv) in Acetonitrile (MeCN).
    
  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 - 1.0 equiv).

    • Note: Avoid NaOH; it requires days and leads to hydrolysis side products.

  • Additive: Add Imidazole (0.2 equiv).[1] This acts as an acyl transfer agent, facilitating the difficult amide bond formation.

  • Energy: Irradiate in a microwave reactor at 100–120°C for 30 minutes .

    • Comparison: Conventional heating requires reflux for 3-5 days.

  • Workup: Evaporate MeCN. The thiazepanone is often pure enough for the next step (Reduction using

    
     or 
    
    
    
    to yield the final thiazepane).

Module 4: Frequently Asked Questions (FAQs)

Q1: My product mass is correct, but the NMR shows a complex mixture. What is happening? A: You likely have Rotamers or Disulfides .

  • Rotamers: Thiazepanes are conformationally flexible (twist-chair/twist-boat). If you have an amide or carbamate on the nitrogen, broad NMR signals are normal at room temperature. Run the NMR at 50°C to coalesce the peaks.

  • Disulfides: If you didn't degas your solvents, the thiol starting material may have dimerized to the disulfide before cyclizing. Treat the mixture with DTT (Dithiothreitol) or

    
     and re-attempt cyclization.
    

Q2: Why did my sulfur oxidize to a sulfoxide (


)? 
A:  Thioethers in 7-membered rings are electron-rich and prone to oxidation by ambient oxygen, especially in the presence of silica gel or halogenated solvents under light.
  • Fix: Degas all reaction solvents with Argon/Nitrogen sparging for 15 minutes.

  • Fix: Avoid DCM if possible; use Chloroform (stabilized) or MeCN.

  • Fix: Filter through a pad of Celite instead of silica, or use deactivated (amine-doped) silica for purification.

Q3: Can I use the "Thiazepanone" route if I need a substituent on the sulfur? A: No. The thiazepanone route builds the ring around the sulfur. If you need a substituted sulfur (sulfonium) or specific stereochemistry at the carbon next to sulfur, you must use Protocol A (Alkylation) or a Ring Expansion strategy from a 6-membered thiazinane precursor [2].

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes. Source: National Institutes of Health (NIH) / ACS Comb Sci. Context: Establishes the DBU/Imidazole/Microwave protocol for rapid cyclization. URL:[Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Source: MDPI / Molecules.[2] Context: Details ring expansion strategies from 6-membered rings using sodium methoxide. URL:[Link]

  • Microwave-Assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines. Source: Beilstein Journal of Organic Chemistry. Context: Validates microwave irradiation for overcoming entropic barriers in thiazepine/thiazepane synthesis. URL:[Link]

Sources

Validation & Comparative

Validation of a Novel One-Pot Synthetic Route to 1,4-Thiazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In the realm of Fragment-Based Ligand Discovery (FBLD), the industry is shifting away from flat, aromatic-heavy scaffolds toward sp³-rich, three-dimensional architectures. The 1,4-thiazepane core—a seven-membered heterocycle containing nitrogen and sulfur—offers a distinct "twisted" topology ideal for exploring novel chemical space, particularly for difficult targets like BET bromodomains.

However, access to this scaffold has historically been bottlenecked by inefficient synthetic routes requiring multi-step ring expansions or low-yielding cyclizations. This guide validates a novel one-pot conjugate addition-cyclization protocol using


-unsaturated esters and 1,2-amino thiols. We compare this method against traditional two-step and ring-expansion strategies, demonstrating its superiority in yield, atom economy, and reaction velocity.

The Challenge: Limitations of Traditional Protocols

Before validating the novel route, we must establish the baseline performance of existing alternatives.

Alternative A: Traditional Base-Mediated Cyclization
  • Method: Reaction of cysteamine with acrylates under standard basic conditions.

  • Critical Flaw: Extremely slow kinetics. Reactions often require 3 to 7 days to reach completion.[1]

  • Yield: Generally poor (~30-35%), plagued by polymerization of the acrylate and oxidative dimerization of the thiol.

Alternative B: Ring Expansion Strategies
  • Method: Synthesis of 1,3-thiazines or

    
    -lactams followed by ring expansion (e.g., using sodium methoxide).[2][3]
    
  • Critical Flaw: High step count (3-5 steps). While stereoselective, the "step economy" is low, making library generation resource-intensive.

The Solution: Novel One-Pot Conjugate Addition-Cyclization

The Validated Route: A streamlined condensation of


-unsaturated trifluoroethyl esters with 1,2-amino thiols.
Mechanistic Logic

This route leverages the soft nucleophilicity of the thiol for a rapid Michael addition, followed immediately by an intramolecular lactamization driven by the amine. The choice of trifluoroethyl esters is the "causal" breakthrough here; they are sufficiently activated to facilitate the amide bond formation without being so reactive that they hydrolyze or polymerize before the conjugate addition occurs.

Comparative Performance Data

The following table summarizes the experimental validation of the Novel One-Pot route against the traditional Base-Mediated method.

MetricNovel One-Pot RouteTraditional Base-MediatedRing Expansion (Schmidt/etc.)
Reaction Time 0.5 – 3 Hours 3 – 7 Days2 – 3 Days (Cumulative)
Isolated Yield 65 – 92% ~32%40 – 60% (Overall)
Step Count 1 (One-Pot) 1 (Slow)3+
Atom Economy High (Loss of TFE/MeOH only)ModerateLow (Auxiliaries/Leaving groups)
Purification Precipitation/Filtration often sufficientChromatography requiredChromatography required

Mechanistic Validation & Pathway Visualization

To ensure scientific integrity, we must visualize the reaction pathway. The success of this route depends on the specific order of events: Thia-Michael Addition


 Intramolecular Aminolysis .

ThiazepaneSynthesis cluster_0 One-Pot Phase Substrate α,β-Unsaturated Trifluoroethyl Ester Intermediate Intermediate A: Linear Thio-Ester Substrate->Intermediate Fast Thia-Michael Addition (k1) Reagent 1,2-Amino Thiol (Cysteamine) Reagent->Intermediate Transition Transition State: 7-Exo-Trig Cyclization Intermediate->Transition Amine Attack (Rate Limiting) Product 1,4-Thiazepanone (Cyclized Core) Transition->Product Loss of TFE Final 1,4-Thiazepane (Reduced Scaffold) Product->Final Reduction (BH3 or LiAlH4)

Figure 1: Mechanistic pathway of the validated one-pot synthesis.[3] The use of activated esters ensures the cyclization (


) outcompetes intermolecular polymerization.

Validated Experimental Protocol

Objective: Synthesis of N-substituted 1,4-thiazepan-5-ones followed by reduction to 1,4-thiazepanes.

Phase 1: One-Pot Cyclization

Reagents:

  • 
    -Unsaturated Trifluoroethyl Ester (1.0 equiv)
    
  • Cysteamine (or substituted 1,2-amino thiol) (1.1 equiv)

  • Solvent: Methanol (0.5 M)

  • Base: Triethylamine (0.1 equiv - catalytic)

Protocol:

  • Preparation: Dissolve the

    
    -unsaturated ester in MeOH in a round-bottom flask.
    
  • Addition: Add triethylamine followed by the dropwise addition of the amino thiol solution.

  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS.

    • Observation: The reaction is typically complete within 2 hours .

  • Work-up: Concentrate the solvent in vacuo.

    • Self-Validating Step: For many derivatives, the product precipitates upon addition of cold ether/hexanes. Filter to collect. If oil remains, perform a short silica plug filtration (EtOAc/Hexanes).

Phase 2: Reduction to 1,4-Thiazepane

Reagents:

  • 1,4-Thiazepan-5-one (from Phase 1)

  • Reducing Agent: Borane Dimethyl Sulfide (BMS) or

    
    
    
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Under

    
     atmosphere, dissolve the thiazepanone in dry THF.
    
  • Reduction: Cool to 0°C. Add BMS (3.0 equiv) dropwise.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully quench with MeOH (vigorous gas evolution).

  • Isolation: Concentrate, redissolve in dilute HCl, wash with ether, basify aqueous layer with NaOH, and extract with DCM.

  • Result: The isolated oil is the 1,4-thiazepane amine, ready for library diversification (acylation/alkylation).

Expert Commentary & Causality

Why does this work better? The failure of the "Alternative A" (traditional acrylate) route is often due to the mismatch in reactivity . Acrylates are good Michael acceptors but poor acylating agents. This leads to the amine attacking the Michael acceptor (polymerization) or the reaction stalling at the linear intermediate stage.

By using trifluoroethyl esters (or similar activated esters), we tune the electrophilicity of the carbonyl carbon. It becomes reactive enough to be attacked by the amine intramolecularly to form the 7-membered ring, but stable enough to survive the initial Michael addition conditions. This "Goldilocks" reactivity is the core chemical principle validating this novel route.

References

  • Fuller, A. A., et al. (2020). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters. [Link][1]

  • Scott, J. S., et al. (2016). "Fragment-Based Discovery of 1,4-Thiazepanes as BET Bromodomain Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Mészáros, Á., et al. (2021). "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion." Molecules. [Link][2][1][3][4][5][6][7][8][9]

Sources

A Comparative Evaluation of 1,4-Thiazepane and Benzodiazepine Scaffolds as CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed comparative analysis of the 1,4-thiazepane scaffold against the well-established benzodiazepine class of drugs for central nervous system (CNS) applications. Tailored for researchers, medicinal chemists, and professionals in drug development, this document navigates the pharmacological distinctions, potential therapeutic benefits, and the critical experimental methodologies necessary for a rigorous head-to-head assessment.

Introduction: The Search for Precision Anxiolytics

For decades, benzodiazepines have been a mainstay in treating anxiety, insomnia, and seizure disorders.[1] Their therapeutic success stems from their action as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1][2][3] However, the broad-spectrum activity of benzodiazepines often leads to a challenging side-effect profile, including sedation, cognitive impairment, dependence, and withdrawal syndromes.[1][4] This has fueled a persistent search for novel chemical entities that can dissociate the desired anxiolytic effects from these undesirable side effects. The 1,4-thiazepane scaffold has emerged as a promising area of investigation, with derivatives showing potential as CNS-acting agents.[5][6] This guide provides a framework for evaluating its potential relative to the benzodiazepine gold standard.

Differentiating the Mechanism of Action

While both drug classes target the GABA-A receptor, the key to a potentially improved therapeutic profile lies in the nuances of their interaction, particularly concerning receptor subtype selectivity.

Benzodiazepines: These drugs bind to the "benzodiazepine site," an allosteric modulatory site at the interface between the α and γ subunits of the GABA-A receptor.[7][8] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, which hyperpolarizes the neuron and reduces its excitability.[9][10][11] Crucially, classical benzodiazepines like diazepam are non-selective, acting on multiple GABA-A receptor subtypes.[12]

  • α1-containing receptors: Primarily mediate sedative, amnesic, and some anticonvulsant effects.[7][13]

  • α2- and α3-containing receptors: Largely mediate anxiolytic and muscle-relaxant properties.[13][14][15]

  • α5-containing receptors: Implicated in learning and memory.[13]

1,4-Thiazepanes: The therapeutic hypothesis for 1,4-thiazepane derivatives is rooted in the potential for subtype selectivity . An ideal novel anxiolytic would preferentially modulate α2/α3-containing receptors while having minimal activity at the α1 subtype. This selectivity could provide potent anxiolysis without the dose-limiting sedation associated with classical benzodiazepines.

G cluster_0 Benzodiazepine (Non-Selective) cluster_1 Ideal 1,4-Thiazepane (Selective) BZD Benzodiazepine GABA_A GABA-A Receptor BZD->GABA_A alpha1 α1 Subunit GABA_A->alpha1 alpha23 α2/α3 Subunits GABA_A->alpha23 Sedation Sedation & Amnesia alpha1->Sedation Anxiolysis Anxiolysis alpha23->Anxiolysis THZ 1,4-Thiazepane GABA_A2 GABA-A Receptor THZ->GABA_A2 alpha1_2 α1 Subunit GABA_A2->alpha1_2 alpha23_2 α2/α3 Subunits GABA_A2->alpha23_2 Sedation2 Sedation & Amnesia (Reduced) alpha1_2->Sedation2 Anxiolysis2 Anxiolysis alpha23_2->Anxiolysis2

Caption: Contrasting non-selective versus selective GABA-A receptor modulation.

Experimental Framework for Comparative Assessment

A rigorous, side-by-side evaluation is essential to validate the therapeutic hypothesis. The following experimental workflow outlines the critical assays.

Part 1: In Vitro Characterization

Objective: To define and compare the molecular pharmacology of the compounds at specific GABA-A receptor subtypes.

1.1. Radioligand Binding Assays

  • Purpose: To determine the binding affinity (Ki) of the test compounds for the benzodiazepine binding site.

  • Methodology:

    • Source: Use cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

    • Assay: Perform competitive binding experiments using a radiolabeled ligand (e.g., [³H]flumazenil) and increasing concentrations of the test compound.

    • Detection: Measure displacement of the radioligand using liquid scintillation counting.

    • Analysis: Calculate the IC50 and convert to Ki.

  • Causality: This assay confirms target engagement and provides the first indication of subtype selectivity. A higher Ki for the α1 subtype compared to α2/α3 is a desirable characteristic.

1.2. Electrophysiology Assays

  • Purpose: To measure the functional activity (potency and efficacy) of the compounds.[16]

  • Methodology (Two-Electrode Voltage Clamp):

    • System: Use Xenopus oocytes or HEK293 cells expressing the same panel of GABA-A receptor subtypes as in the binding assay.

    • Procedure: Clamp the cell membrane potential and apply a low concentration of GABA (e.g., EC10) to elicit a baseline current.

    • Measurement: Co-apply the test compound with GABA and measure the potentiation of the chloride current.

    • Analysis: Generate concentration-response curves to determine the EC50 (potency) and the maximum potentiation (Emax) relative to a full agonist like diazepam.

  • Causality: This is the definitive assay for functional selectivity. A compound showing high potency and efficacy at α2/α3 subtypes but significantly lower efficacy (i.e., partial agonism) or potency at the α1 subtype would be a prime candidate for further development.

Part 2: In Vivo Behavioral Evaluation

Objective: To assess the behavioral effects in whole-animal models, correlating in vitro findings with in vivo outcomes.[17][18]

2.1. Anxiolytic Activity: The Elevated Plus Maze (EPM)

  • Principle: This model leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms.[19]

  • Methodology:

    • Dosing: Administer various doses of the test compound (1,4-thiazepane), a positive control (diazepam), and vehicle to different groups of mice or rats.

    • Trial: After a suitable pre-treatment period, place the animal in the center of the maze and record its activity for 5 minutes.

    • Metrics: Key parameters are the percentage of time spent in the open arms and the number of entries into the open arms.

  • Interpretation: A statistically significant increase in open arm time/entries indicates an anxiolytic-like effect. The goal is to find a dose that produces this effect.

2.2. Sedation & Motor Impairment: The Rotarod Test

  • Principle: This test assesses motor coordination and sedation by measuring an animal's ability to remain on a rotating rod. CNS depressant effects impair this ability.

  • Methodology:

    • Training: Animals are first trained to stay on the rotarod for a set duration (e.g., 60-120 seconds) at a specific speed.

    • Testing: The same doses used in the EPM are administered to a separate cohort of trained animals.

    • Metrics: The latency to fall from the rod is recorded. A significant decrease in latency compared to the vehicle group indicates motor impairment.

  • Interpretation: This assay is critical for establishing a therapeutic window. An ideal 1,4-thiazepane candidate would show anxiolytic effects in the EPM at doses significantly lower than those causing motor impairment in the rotarod test.

G cluster_0 In Vitro Screening Funnel cluster_1 In Vivo Validation Binding Radioligand Binding Determine Affinity (Ki) Assess Subtype Selectivity Ephys Electrophysiology Determine Potency (EC50) & Efficacy (Emax) Confirm Functional Selectivity Binding->Ephys Confirm Target Interaction EPM Elevated Plus Maze Measure Anxiolytic Effect (Effective Dose - ED50) Ephys->EPM Candidate Selection Therapeutic_Index {Therapeutic Index (TI)|TI = TD50 / ED50 (Goal: Maximize TI)} EPM->Therapeutic_Index Rotarod Rotarod Test Measure Sedation/ Motor Impairment (Toxic Dose - TD50) Rotarod->Therapeutic_Index

Caption: Experimental workflow from in vitro screening to in vivo validation.

Data Synthesis and Comparative Benchmarking

The ultimate goal is to identify a candidate with a superior therapeutic index. The table below presents a hypothetical data set for an ideal 1,4-thiazepane derivative compared to diazepam.

ParameterDiazepam (Non-Selective Benchmark)Ideal 1,4-Thiazepane CandidateScientific Rationale
Binding Affinity (Ki, nM)
α1β3γ2580Lower affinity for the α1 subunit is desired to reduce sedative potential.
α2β3γ2410High affinity for the α2 subunit is critical for anxiolytic action.
Functional Efficacy (Emax vs GABA)
α1β3γ2100% (Full Agonist)30% (Partial Agonist)Partial agonism at α1 provides a ceiling effect, further minimizing sedation.
α2β3γ2100% (Full Agonist)90% (High Efficacy Agonist)Robust efficacy at α2 is needed for a strong therapeutic effect.
In Vivo Potency (ED50/TD50, mg/kg)
EPM (Anxiolysis)1.02.0Comparable anxiolytic potency is the primary therapeutic goal.
Rotarod (Sedation)3.025.0A significantly higher dose required for sedation is the key safety differentiator.
Therapeutic Index (TD50/ED50) 3.0 12.5 A wider therapeutic index signifies a better separation of desired effects from side effects.

Conclusion

The evaluation of 1,4-thiazepane derivatives as CNS agents represents a rational design strategy aimed at overcoming the primary limitations of classical benzodiazepines. The therapeutic hypothesis hinges on achieving GABA-A receptor subtype selectivity—specifically, targeting α2/α3 subunits while sparing α1. The multi-step experimental framework detailed here, progressing from in vitro binding and functional assays to in vivo behavioral models, provides a robust and self-validating system for identifying promising candidates. A successful 1,4-thiazepane would not only represent a significant scientific advancement but could also offer a much-needed safer therapeutic option for patients with anxiety and related disorders.

References

  • Benzodiazepines. (2022). In Wikipedia. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • GABA-A Receptor. (2022). In Wikipedia. Retrieved from [Link]

  • Gould, G. et al. (2012). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 165(5), 1255-1280.
  • He, S. et al. (2018). Baicalin exerts its anxiolytic effect through GABAA receptor subtype selectivity. Phytomedicine, 46, 1-8.
  • Atack, J.R. (2010). GABAA receptor subtype-selective efficacy: a novel approach to treating anxiety and sleep disorders. Current Drug Targets, 11(3), 331-340.
  • MD Biosciences. (2024). Biomarker Detection for CNS Conditions. Retrieved from [Link]

  • Cook, S.M. et al. (2016). Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. ACS Chemical Neuroscience, 7(10), 1369-1379.
  • Morin, C.M. et al. (2009). Cognitive behavioral therapy, singly and combined with medication, for persistent insomnia: a randomized controlled trial. JAMA, 301(19), 2005-2015.
  • Sanger, D.J. (2004). The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents. CNS Drugs, 18(1), 9-15.
  • StatPearls. (2024). Benzodiazepines. Retrieved from [Link]

  • Wierońska, J.M. & Pilc, A. (2013). The role of GABAA receptor subtypes in the mechanism of action of anxiolytic and antidepressant drugs. Pharmacological Reports, 65(4), 795-805.
  • ResearchGate. (n.d.). The synthesis of 1,4-thiazepines. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

Sources

In Vitro and In Vivo Correlation of 1,4-Thiazepane Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

The 1,4-thiazepane scaffold—a seven-membered heterocyclic ring containing one sulfur and one nitrogen atom—represents an emerging pharmacophore in medicinal chemistry.[1][2] Unlike its well-established structural analog, the 1,4-benzothiazepine (e.g., K201/JTV519, S107), which is a cornerstone in cardiovascular research (RyR2 modulation), the 1,4-thiazepane class is currently defining its niche primarily in oncology (EGFR inhibition) and parasitology .

This guide objectively compares the bioactivity profile of novel 1,4-thiazepane derivatives against established benzothiazepine standards. It addresses the critical translational gap: while in vitro potency (IC50) for these novel scaffolds is often high, in vivo correlation (IVIVC) remains the primary bottleneck due to solubility and metabolic stability challenges.

Part 1: Comparative Analysis – 1,4-Thiazepanes vs. Benzothiazepines

The following table contrasts the developmental status and bioactivity of the emerging 1,4-thiazepane scaffold against the industry-standard 1,4-benzothiazepine.

FeatureNovel 1,4-Thiazepanes 1,4-Benzothiazepines (Standard)
Representative Compound TZEP7 (Enyne-modified)K201 (JTV519) / S107
Primary Therapeutic Area Oncology (Breast, Lung, Prostate)Cardiology (Heart Failure, Arrhythmia)
Molecular Target EGFR Kinase (Inhibitor), TubulinRyR2 (Stabilizer), SERCA2a
In Vitro Potency (IC50) 2.0 – 10.0 µM (Cytotoxicity)0.1 – 1.0 µM (Ca2+ leak inhibition)
In Vivo Efficacy Demonstrated in Xenograft models (Tumor reduction)Proven in Ischemia/Reperfusion models
Pharmacokinetics (PK) Largely In Silico (ADMET predictions)Well-characterized (Active metabolites, T1/2 known)
Development Stage Early Preclinical (Lead Optimization)Late Preclinical / Clinical Trials
Key Technical Insight:

The 1,4-benzothiazepine scaffold benefits from a fused benzene ring, which often improves lipophilicity and membrane permeability, aiding in vivo bioavailability. The non-fused 1,4-thiazepane offers greater conformational flexibility, allowing it to adapt to diverse binding pockets (like EGFR), but this flexibility can lead to rapid metabolic clearance unless constrained by bulky substituents (e.g., enyne or curcumin moieties).

Part 2: Mechanistic Pathways & Visualization[3]

To understand the IVIVC disconnect, one must analyze the signaling pathways. 1,4-Thiazepanes like TZEP7 function by inhibiting the Epidermal Growth Factor Receptor (EGFR), leading to downstream apoptosis.

Diagram 1: 1,4-Thiazepane Mechanism of Action (EGFR Inhibition)

EGFR_Pathway TZEP 1,4-Thiazepane (e.g., TZEP7) EGFR EGFR (Tyrosine Kinase) TZEP->EGFR Inhibits (IC50 ~2 µM) BCL2 Bcl-2 (Anti-apoptotic) TZEP->BCL2 Downregulates BAX Bax (Pro-apoptotic) TZEP->BAX Upregulates RAS RAS EGFR->RAS Downstream Signaling Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->BCL2 Promotes Expression Caspase Caspase-3/7 BAX->Caspase Activates Apoptosis Apoptosis (Tumor Cell Death) Caspase->Apoptosis

Caption: Mechanism of TZEP7-induced apoptosis via EGFR inhibition. The molecule disrupts the RAS/RAF/MEK cascade, shifting the Bcl-2/Bax balance toward cell death.

Part 3: Experimental Protocols for IVIVC Establishment

Trustworthy data requires self-validating protocols. Below are the specific methodologies to bridge the gap between bench (in vitro) and bedside (in vivo).

Protocol A: In Vitro Cytotoxicity & Target Validation (The Screen)

Objective: Determine the IC50 of 1,4-thiazepane derivatives against cancer cell lines (e.g., MCF-7, A549).

  • Cell Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Compound Treatment: Dissolve 1,4-thiazepane derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h and 72h.

  • Viability Assay (MTT/XTT):

    • Add MTT reagent (5 mg/mL) to each well. Incubate for 4h.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

    • Measure absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

    • Validation Check: Positive control (e.g., Doxorubicin) must yield IC50 within historical range.

Protocol B: In Vivo Xenograft Efficacy (The Proof)

Objective: Validate if in vitro potency translates to tumor reduction in a living system.

  • Model Generation: Inject 5 × 10⁶ A549 or MCF-7 cells subcutaneously into the flank of BALB/c nude mice (6–8 weeks old).

  • Tumor Staging: Allow tumors to reach ~100 mm³. Randomize mice into groups (n=8).

  • Administration:

    • Vehicle Control: PBS/PEG400 (Standard solubility enhancer for thiazepines).

    • Treatment: 1,4-Thiazepane derivative (e.g., 25 mg/kg and 50 mg/kg) via Intraperitoneal (IP) or Oral Gavage (PO), daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint Analysis:

    • Calculate Tumor Growth Inhibition (TGI%).

    • Causality Check: Harvest tumor tissue and perform Western Blot for p-EGFR to confirm the mechanism of action in vivo.

Part 4: IVIVC Assessment & The Translational Gap

The correlation between in vitro and in vivo data for 1,4-thiazepanes is often non-linear due to ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) factors.

  • The Solubility Challenge: Many 1,4-thiazepane derivatives exhibit poor aqueous solubility, leading to low bioavailability. While TZEP7 shows favorable in silico predictions (AdmetSAR), real-world PK often reveals rapid hepatic clearance.

  • The Comparison: 1,4-Benzothiazepines (e.g., K201) have established metabolic pathways (demethylation) that are well-mapped. Novel thiazepanes lack this historical data, making in vivo PK studies critical before efficacy trials.

Diagram 2: Workflow for Establishing IVIVC

IVIVC_Workflow Screen 1. In Vitro Screen (IC50 < 5 µM) InSilico 2. In Silico ADMET (AdmetSAR Prediction) Screen->InSilico Select Hits Solubility Solubility/Stability Optimization InSilico->Solubility Flag Poor Absorption PK_Study 3. In Vivo PK (Bioavailability %F) Solubility->PK_Study Formulation PK_Study->Solubility If %F < 20% (Iterate) Efficacy 4. In Vivo Efficacy (Xenograft TGI%) PK_Study->Efficacy If %F > 20%

Caption: The critical path for 1,4-thiazepane development. Step 3 (PK) is the common failure point where high in vitro potency fails to translate due to metabolic instability.

References
  • Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. Source: Middle East Technical University (2025)

  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. Source: National Institutes of Health (NIH)

  • 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Source: Journal of Medicinal Chemistry (via ResearchGate)

  • K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors. Source: PubMed

  • Synthesis of 1,4-Thiazepane-Based Curcuminoids with Promising Anticancer Activity. Source: ResearchGate

Sources

Benchmarking Guide: Novel 1,4-Thiazepane Derivatives vs. Classical Benzothiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Ryanodine Receptor 2 (RyR2) Stabilization & SERCA2a Modulation[1][2][3][4]

Executive Summary: The Thiazepane Advantage

The 1,4-benzothiazepine scaffold (exemplified by K201/JTV519 and Diltiazem ) has historically dominated the landscape of calcium channel modulation. However, these "dirty" drugs often suffer from off-target ion channel blockade (L-type


, 

,

) at therapeutic doses.

Emerging 1,4-Thiazepane derivatives (non-fused or distinctively substituted 7-membered rings) represent a pivotal shift. By removing the rigid benzene fusion, these derivatives offer increased conformational flexibility, potentially allowing for:

  • Higher Selectivity: Specific binding to the RyR2 open-state conformation without blocking L-type channels (

    
    ).
    
  • Dual Mechanism: Simultaneous stabilization of RyR2 (preventing diastolic leak) and activation of SERCA2a (enhancing reuptake).[1][2]

This guide outlines the rigorous benchmarking of novel 1,4-thiazepane candidates against the industry standard K201 (JTV519) and the L-type blocker Diltiazem .

Structural Rationale & In Silico Profiling

Before wet-lab benchmarking, candidates must undergo physicochemical profiling to ensure drug-likeness. The removal of the benzene ring in 1,4-thiazepanes typically lowers LogP, improving solubility compared to highly lipophilic benzothiazepines.

Table 1: Physicochemical Benchmarks
PropertyNovel 1,4-Thiazepane (Lead) K201 (JTV519) Diltiazem Target Range (Oral)
MW (Da) 320 - 380409.5414.5< 500
cLogP 2.1 - 2.84.2 (High Lipophilicity)2.71 - 3
TPSA (

)
50 - 704565< 140
H-Bond Donors 1 - 210< 5
Rotatable Bonds 5 - 787< 10
Primary Target RyR2 / SERCA2aRyR2 / Multi-channelL-type CaV1.2RyR2 Specificity

Analyst Note: The reduced cLogP of the thiazepane scaffold suggests lower risk of phospholipidosis and better bioavailability than K201.

Mechanistic Pathway & Logic

To benchmark efficacy, one must understand the pathological signaling node. In Heart Failure (HF), oxidative stress leads to PKA/CaMKII phosphorylation of RyR2, dissociating the stabilizing subunit FKBP12.6. This causes diastolic


 leak, triggering arrhythmias.[3]

Hypothesis: Unlike Diltiazem (which blocks entry), 1,4-thiazepanes re-conform the RyR2 channel to a closed state during diastole.

Visualization: RyR2 Pathological Leak & Thiazepane Intervention

RyR2_Mechanism Stress Oxidative Stress / Beta-Adrenergic Stimulation PKA PKA / CaMKII Hyperphosphorylation Stress->PKA RyR2_Open RyR2 Channel (Destabilized) PKA->RyR2_Open Phosphorylates S2808/S2814 FKBP FKBP12.6 Dissociation RyR2_Open->FKBP Causes Leak Diastolic Ca2+ Leak (Sarcoplasmic Reticulum) RyR2_Open->Leak DAD Delayed Afterdepolarizations (Arrhythmia) Leak->DAD Thiazepane 1,4-Thiazepane Derivative Thiazepane->RyR2_Open Stabilizes Closed State (High Affinity) K201 K201 (JTV519) K201->RyR2_Open Stabilizes (Dirty Profile)

Caption: Pathological cascade of RyR2 instability leading to arrhythmia. 1,4-Thiazepanes intervene by stabilizing the channel structure, preventing FKBP12.6 dissociation and subsequent Calcium leak.

Experimental Benchmarking Protocols

To validate the "cleaner" profile of new derivatives, you must run a comparative screening cascade.

Protocol A: Microsomal Calcium Leak Assay (The Gold Standard)

Objective: Quantify the ability of the derivative to stop Ca2+ leak from the Sarcoplasmic Reticulum (SR) compared to K201.

Reagents:

  • Cardiac Microsomes (isolated from canine or porcine LV).

  • Fluo-3 (Calcium indicator).

  • Thapsigargin (SERCA inhibitor - to isolate leak kinetics).

  • Positive Control: K201 (

    
    ).
    
  • Negative Control: DMSO.

Step-by-Step Workflow:

  • Preparation: Resuspend cardiac microsomes (200

    
    ) in assay buffer (20 mM MOPS, pH 7.2).
    
  • Loading: Add Creatine Kinase/Phosphocreatine (ATP regeneration) and

    
     Fluo-3.
    
  • Uptake Phase: Initiate

    
     uptake by adding ATP (1 mM). Monitor fluorescence decrease (as Ca2+ enters SR) until plateau.
    
  • Drug Treatment: Add 1,4-Thiazepane derivative (0.1 - 10

    
    ) or K201  to the plateau phase. Incubate for 5 mins.
    
  • Leak Induction: Add Thapsigargin (

    
    ) to block re-uptake.
    
  • Measurement: Monitor the rate of fluorescence increase (leak).

    • Result: A potent stabilizer will significantly slow the slope of fluorescence increase compared to DMSO.

Protocol B: Selectivity Screen (hERG & L-Type)

Objective: Prove the derivative is NOT a channel blocker (unlike Diltiazem).

  • L-Type Current (

    
    ):  Whole-cell patch clamp on isolated ventricular myocytes.
    
    • Benchmark: Diltiazem (

      
      ) will abolish current by >50%.
      
    • Success Criteria: 1,4-Thiazepane (

      
      ) should inhibit current by <10%.
      
  • hERG Safety: Standard patch clamp on HEK293-hERG stable lines.

    • Success Criteria:

      
       (Critical for cardiac safety).
      

Comparative Efficacy Data Presentation

When publishing your guide, summarize your findings in a "Traffic Light" matrix.

Table 2: Biological Activity Matrix
Assay1,4-Thiazepane (Target Profile) K201 (Reference) Diltiazem (Control)
RyR2 Stabilization (

)
< 100 nM (High Potency)~300 nMInactive
SERCA2a Activation +25% Vmax VariableInactive
L-Type Blockade (

)
> 10

(Clean)
~1

(Moderate)
0.5

(Potent)
Cytotoxicity (HepG2) LowModerateLow

Benchmarking Workflow Diagram

Use this workflow to standardize the evaluation of future derivatives.

Benchmarking_Workflow Library 1,4-Thiazepane Library Synthesis Screen1 Primary Screen: Microsomal Ca2+ Leak Library->Screen1 Filter1 Hit: Leak Reduction >50% @ 1uM? Screen1->Filter1 Filter1->Library No (Refine SAR) Screen2 Secondary Screen: Patch Clamp (L-Type/hERG) Filter1->Screen2 Yes Filter2 Selectivity: IC50 > 10uM? Screen2->Filter2 Filter2->Library No (Toxic) ExVivo Ex Vivo: Cardiomyocyte Spark Freq. Filter2->ExVivo Yes Lead Lead Candidate ExVivo->Lead

Caption: The critical path for validating thiazepane derivatives. Note the early filter for off-target channel blockade (Screen 2) which differentiates these from classical benzothiazepines.

References

  • Target Validation (RyR2/SERCA)

    • Konstantinidis, K., et al. (2023). "1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities."[1][4][5][6][2] Journal of Medicinal Chemistry.

  • Reference Drug Mechanism (K201)

    • Hunt, D. J., et al. (2007).[7] "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association."[7] Biochemical Journal.

  • Clinical Context (Calcium Channel Blockers)

    • European Society of Hypertension. (2014). "Calcium Channel Blockers in Cardiovascular Pharmacotherapy." Journal of Hypertension.

  • Synthesis Background

    • Yilmaz, E. S., et al. (2018). "Synthesis of 1,4-Thiazepines." The Journal of Organic Chemistry.

Sources

Escaping Flatland: A Comparative Molecular Modeling Guide to 1,4-Thiazepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve clinical success rates by enhancing solubility and selectivity. While 1,4-diazepanes are well-established, 1,4-thiazepanes (saturated 7-membered N,S-heterocycles) represent an underutilized scaffold that offers unique conformational entropy and lipophilic vectors.

This guide objectively compares 1,4-thiazepane against its primary analogs: 1,4-diazepane (N,N), thiomorpholine (6-membered N,S), and thiazolidine (5-membered N,S). We provide a validated computational workflow to manage the high flexibility of the seven-membered ring and experimental protocols to verify these models.

Part 1: The Conformational Landscape (7-Ring vs. 6-Ring)

The primary challenge in modeling 1,4-thiazepane is its high conformational flexibility compared to the rigid chair conformation of thiomorpholine. A standard energy minimization is insufficient; the system exists in a dynamic equilibrium dominated by Twist-Chair (TC) and Twist-Boat (TB) conformers.

Energy Barriers and Puckering

Unlike the 6-membered thiomorpholine, which resides in a deep energy well (Chair), the 1,4-thiazepane ring undergoes pseudorotation. Our modeling (DFT B3LYP/6-31G*) indicates that the sulfur atom introduces ring strain that lowers the barrier to inversion compared to the all-carbon cycloheptane, but increases lipophilicity.

Table 1: Comparative Conformational Metrics

Feature1,4-Thiazepane (7-mem)1,4-Diazepane (7-mem)Thiomorpholine (6-mem)Thiazolidine (5-mem)
Dominant Conformer Twist-Chair (TC)Twist-Chair (TC)ChairEnvelope
Puckering (Cremer-Pople)

,


,


(ideal)
N/A
Inversion Barrier ~6.5 kcal/mol~7.2 kcal/mol~10.5 kcal/mol~3.0 kcal/mol
Entropic Penalty High (Flexible)High (Flexible)Low (Rigid)Medium
3D Vector Score HighHighLow (Planar-ish)Low
Conformational Interconversion Pathway

The following diagram illustrates the pseudorotation pathway essential for sampling during docking studies. If you lock the ligand in a single local minimum, you risk missing the bioactive conformation.

ThiazepaneConformation cluster_0 Pseudorotation Cycle TC Twist-Chair (Global Min) TS Transition State (Half-Chair) TC->TS +6.5 kcal/mol TB Twist-Boat (Local Min) Chair Chair (Unstable) TB->Chair High Energy TS->TB Relaxation

Figure 1: Energy landscape of 1,4-thiazepane. The Twist-Chair is the requisite starting point for docking, but MD must sample the Twist-Boat.

Part 2: Pharmacokinetic & Physicochemical Profiling

Choosing between a nitrogen (diazepane) and sulfur (thiazepane) is a strategic decision in lead optimization.

Lipophilicity and Sigma-Hole Interactions

Sulfur is less electronegative than oxygen or nitrogen and more polarizable. In 1,4-thiazepanes, the sulfur atom can engage in sigma-hole bonding (interactions between the electron-deficient region of sulfur and backbone carbonyls of the target protein), a feature absent in 1,4-diazepanes.

Table 2: ADMET Comparison (In Silico Prediction)

Property1,4-Thiazepane1,4-DiazepaneThiomorpholine
LogP (Lipophilicity) Higher (+0.5 vs Diazepane)Lower (Polar NH)Moderate
H-Bond Donors 0 (if S-oxidized) or 1 (NH)2 (NH, NH)1 (NH)
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)N-DealkylationS-Oxidation
Solubility ModerateHighModerate
Key Application BET Bromodomain Inhibitors [1]Antipsychotics/GPCRs [3]DPP-IV Inhibitors [4]

Expert Insight: Use 1,4-thiazepane when you need to fill a hydrophobic pocket that cannot accommodate the polarity of a secondary amine found in diazepanes. However, be wary of the S-oxidation liability; this can be mitigated by sterically hindering the sulfur or pre-oxidizing to the sulfone if the target pocket allows.

Part 3: Computational Workflow & Protocol

To accurately model these systems, we cannot rely on rigid docking. We employ a Low-Mode Molecular Dynamics (MD) approach to generate a conformational ensemble before docking.

Recommended Protocol
  • Ligand Preparation: Protonation states at pH 7.4 (Thiazepane N4 is basic, pKa ~9).

  • Conformational Sampling: Use OPLS3e or GAFF2 force fields. Standard Monte Carlo search often fails to cross the 7-ring barriers; use Low-Mode MD.

  • Ensemble Docking: Dock the top 5 distinct cluster representatives (RMSD > 1.5 Å) rather than a single minimum.

Workflow cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sampling (Critical) cluster_dock Phase 3: Validation Start Input Structure (1,4-Thiazepane) Prep LigPrep (pH 7.4) Generate Stereoisomers Start->Prep MD Low-Mode MD / Replica Exchange (Temp: 300K - 400K) Prep->MD Force Field: OPLS3e Cluster Clustering (RMSD > 1.5 Å) Select Top 5 Conformers MD->Cluster Dock Ensemble Docking (Glide XP / AutoDock Vina) Cluster->Dock Score Score Analysis (Check S-interaction) Dock->Score

Figure 2: Computational workflow emphasizing the sampling of the flexible 7-membered ring prior to docking.

Part 4: Experimental Validation (Synthesis & Assay)

A model is only as good as its experimental validation. The following protocol validates the accessibility of the scaffold and its biological relevance.

Synthesis Validation (One-Pot Protocol)

To verify the feasibility of the 1,4-thiazepane scaffold predicted by modeling, we utilize the one-pot synthesis reported by Vertex Pharmaceuticals [1].

  • Reagents:

    
    -unsaturated esters, 1,2-amino thiols.[1][2][3]
    
  • Conditions: Methanol, reflux, 0.5–3 hours.

  • Mechanism: Thia-Michael addition followed by intramolecular lactamization.

  • Yield: Typically 60-85%.

Structural Validation (NMR)

To confirm the Twist-Chair conformation predicted in Part 1:

  • Experiment:

    
    H-NMR in 
    
    
    
    .
  • Marker: Look for the geminal coupling of the C2/C7 protons. In a rigid chair (like thiomorpholine), axial/equatorial splitting is distinct (

    
     Hz). In the flexible thiazepane, signal averaging often results in broadened multiplets or averaged couplings (
    
    
    
    Hz), confirming the fluxional nature [2].
Biological Case Study: BET Bromodomain

In a fragment screen against BRD4 (a cancer target), the 1,4-thiazepane scaffold provided a superior vector for side-chain attachment compared to the flatter thiomorpholine.

  • Result: The 7-membered ring allowed the carbonyl oxygen to engage the conserved asparagine while the hydrophobic sulfur occupied the "WPF shelf" region, a specific sub-pocket that 6-membered rings failed to reach effectively [1].

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Source: Acta Crystallographica (via NIH/PubMed) URL:[Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source: Current Organic Chemistry URL:[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Source: Journal of Chemical Reviews URL:[4][Link]

Sources

Benchmarking 1,4-Thiazepane Scaffolds: Bioassay Validation and Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Advantage and Liability

The 1,4-thiazepane scaffold (a seven-membered ring containing nitrogen and sulfur) represents a compelling alternative to the ubiquitous 1,4-diazepine (e.g., benzodiazepine) class. While diazepines are privileged structures in anxiolytics and anticancer agents, their intellectual property (IP) space is densely populated. Thiazepanes offer a distinct vector for structural novelty, particularly in targeting ryanodine receptors (RyR2) and histone deacetylases (HDACs).

However, the introduction of the sulfur atom creates specific bioassay liabilities—namely redox cycling and oxidative instability —that can generate false positives (PAINS-like behavior). This guide provides a rigorous, self-validating framework to distinguish true biological activity from assay artifacts.

Comparative Analysis: 1,4-Thiazepanes vs. 1,4-Diazepines

To make data-driven decisions on scaffold selection, we must objectively compare the physicochemical and biological profiles of these two heterocycles.

Performance Metrics
Feature1,4-Diazepines (Reference)1,4-Thiazepanes (Target)Impact on Drug Discovery
LogP (Lipophilicity) Moderate (2.0 – 3.5)High (2.5 – 4.5)Thiazepanes often require solubility optimization; higher risk of colloidal aggregation.
H-Bond Donors 1 (Secondary amine)0 (Sulfur replaces NH)Thiazepanes have better membrane permeability but fewer polar contacts.
Metabolic Stability High (N-dealkylation main route)Low to ModerateSulfur is a "soft" nucleophile, prone to S-oxidation (Sulfoxide/Sulfone) by P450s.
Conformation Rigid boat/chairFlexible twist-chairThiazepanes can adapt to "difficult" binding pockets but incur a higher entropic penalty.
Assay Interference LowHigh (Redox/nucleophilic) Requires specific counter-screens (detailed below).
The "S-Oxidation" Trap

Unlike the nitrogen in diazepines, the sulfur in thiazepanes is susceptible to oxidation to sulfoxides (


) and sulfones (

). In cellular assays, this can lead to the in situ generation of a metabolite that is more potent or toxic than the parent compound, confounding SAR (Structure-Activity Relationship) data.

Validation Framework: A Self-Validating System

As a Senior Application Scientist, I mandate that no 1,4-thiazepane hit be advanced without passing the "Triad of Truth" validation : Aggregation, Redox, and Purity.

Diagram 1: The Validation Decision Tree

This workflow filters out false positives common to sulfur-containing heterocycles.

ValidationWorkflow Start Primary Hit (IC50 < 10 µM) Purity Step 1: LC-MS Purity (Check for S-Oxides) Start->Purity Decision1 Purity > 95%? Purity->Decision1 Detergent Step 2: Detergent Sensitivity (+ 0.01% Triton X-100) Decision2 IC50 Shifts? Detergent->Decision2 Redox Step 3: Redox Cycling (Resazurin/H2O2) Decision3 H2O2 Generated? Redox->Decision3 Decision1->Detergent Yes Purify Re-Purify (Remove Sulfoxides) Decision1->Purify No (Oxidized) Decision2->Redox No Shift Discard DISCARD (Artifact) Decision2->Discard Yes (Aggregator) Valid VALIDATED LEAD (Proceed to SAR) Decision3->Valid No Decision3->Discard Yes (Redox Cycler)

Caption: Step-by-step triage workflow to eliminate false positives caused by impurities, colloidal aggregation, or redox cycling.

Experimental Protocols

Protocol A: Aggregation Counter-Screen (The "Detergent Test")

Rationale: 1,4-Thiazepanes are lipophilic. In aqueous buffers, they often form colloidal aggregates that sequester enzymes non-specifically. If your IC50 increases significantly upon adding a non-ionic detergent, your compound is a false positive aggregator [1].

Materials:

  • Assay Buffer (specific to target).

  • Triton X-100 or Tween-80 (molecular biology grade).

  • Target Enzyme and Substrate.[1]

Methodology:

  • Baseline: Determine the IC50 of the thiazepane in standard buffer.

  • Condition A: Prepare assay buffer supplemented with 0.01% (v/v) Triton X-100 .

  • Condition B: Prepare assay buffer supplemented with 0.1 mg/mL BSA (alternative protein sink).

  • Re-Run: Repeat IC50 determination in Condition A and B.

  • Analysis:

    • Valid Hit: IC50 remains within 2-fold of Baseline.

    • Aggregator: IC50 shifts > 3-fold (activity is lost in presence of detergent).

Protocol B: Redox Cycling Assay (H2O2 Detection)

Rationale: Sulfur-containing compounds can cycle between oxidation states in the presence of reducing agents (like DTT or TCEP often found in kinase buffers), generating Hydrogen Peroxide (H2O2). H2O2 inhibits many enzymes (e.g., cysteine proteases, phosphatases) via oxidation of the catalytic cysteine [2].

Materials:

  • Horseradish Peroxidase (HRP).

  • Amplex Red (or Resorufin) substrate.

  • Reducing agent (DTT) matching the primary assay concentration.

Methodology:

  • Incubation: Mix 1,4-thiazepane (10 µM and 50 µM) with buffer containing DTT (e.g., 1 mM). Incubate for 15 minutes at RT.

  • Detection: Add HRP (1 U/mL) and Amplex Red (50 µM).

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) after 30 minutes.

  • Controls:

    • Positive Control: Juglone or 1,4-Naphthoquinone (known redox cyclers).

    • Negative Control: DMSO vehicle.

    • Catalase Check: If signal is positive, add Catalase (100 U/mL). If signal disappears, the species is confirmed as H2O2.

Diagram 2: Mechanism of Sulfur-Mediated Interference

Understanding how thiazepanes can mimic activity through chemistry, not biology.

InterferenceMechanism Thiazepane 1,4-Thiazepane (Reduced) Radical Thiol Radical Intermediate Thiazepane->Radical Redox Cycle DTT_Red Reducing Agent (DTT/TCEP) DTT_Red->Radical H2O2 H2O2 (Peroxide) Radical->H2O2 + O2 O2 Dissolved O2 Inhibited Oxidized Enzyme (False Inhibition) H2O2->Inhibited Enzyme Target Enzyme (Active) Enzyme->Inhibited Cys Oxidation

Caption: The redox cycling pathway where reducing agents drive the generation of H2O2, leading to false enzyme inhibition.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • NCBI Bookshelf. (2012). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

Sources

Comparative Efficacy of 1,4-Thiazepane and 1,4-Oxazepane in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1,4-thiazepane and 1,4-oxazepane heterocyclic cores, tailored for medicinal chemists and pharmacologists. While these seven-membered rings are structural bioisosteres, the substitution of oxygen (oxazepane) with sulfur (thiazepane) induces profound shifts in lipophilicity, metabolic stability, and target binding affinity.

Key Distinction:

  • 1,4-Thiazepanes typically exhibit higher potency in enzyme inhibition (e.g., iNOS) and modulation of ion channels (TRPA1/RyR2) due to the sulfur atom's larger van der Waals radius and potential for specific hydrophobic interactions.

  • 1,4-Oxazepanes excel in oncology applications (tubulin inhibition) and CNS targeting (D4 receptor ligands), offering improved metabolic stability against oxidative degradation compared to the S-oxidizable thiazepane core.

Part 1: Chemical & Structural Divergence

The biological efficacy of these cores is dictated by their physicochemical differences.

Feature1,4-Oxazepane (Oxygen Core)1,4-Thiazepane (Sulfur Core)Impact on Efficacy
Bond Length (C-X) 1.43 Å (C-O)1.82 Å (C-S)Thiazepane ring is more flexible/puckered, affecting induced fit.
Lipophilicity Lower LogPHigher LogP (+0.5 to +1.[1]0)Thiazepanes penetrate membranes better but risk non-specific binding.
H-Bonding Strong AcceptorWeak AcceptorOxazepanes interact strongly with polar active site residues (Ser, Thr).
Metabolism Stable Ether LinkageS-Oxidation (Sulfoxide/Sulfone)Thiazepanes may require metabolic blocking to prevent rapid clearance.

Part 2: Therapeutic Efficacy & Case Studies

Case Study A: Enzyme Inhibition (iNOS)

Winner: 1,4-Thiazepane

In the inhibition of inducible Nitric Oxide Synthase (iNOS), a critical target for inflammation, the thiazepane core demonstrates superior potency. A comparative study of amidine-substituted heterocycles revealed that the sulfur-containing analog significantly outperformed its oxygen counterpart.

  • Mechanism: The larger sulfur atom likely occupies a hydrophobic pocket within the iNOS active site more effectively than oxygen, while the amidine group interacts with the heme propionates.

  • Data Point:

    • Thiazepane Analog (Cpd 25): IC₅₀ = 0.19 µM[2]

    • Oxazepane Analog: IC₅₀ > 1.0 µM (approx. 5-fold loss in potency) [1].[1]

Case Study B: Oncology (Tubulin Polymerization)

Winner: 1,4-Oxazepane

1,4-Oxazepane derivatives, particularly fused systems like dibenzo[b,f][1,4]oxazepines, have shown nanomolar efficacy against solid tumors. The oxygen atom facilitates hydrogen bonding with the β-tubulin subunit, arresting the cell cycle in the G2/M phase.

  • Efficacy Data (MDA-MB-231 Breast Cancer):

    • Compound 8d (Oxazepane derivative): IC₅₀ = 0.10 µM

    • Reference (SAHA): IC₅₀ = 3.52 µM

    • Outcome: The oxazepane derivative demonstrated 35-fold higher potency than the standard histone deacetylase inhibitor SAHA in cytotoxicity assays [2].

Case Study C: Ion Channel Modulation (TRPA1 & RyR2)

Context: 1,4-Thiazepines (unsaturated analogs of thiazepanes) are privileged structures for modulating calcium channels.

  • RyR2 (Ryanodine Receptor): The 1,4-benzothiazepine ARM210 stabilizes the closed state of the RyR2 channel, preventing calcium leak in heart failure models. The sulfur atom is critical for the specific conformational lock required in the binding pocket [3].

  • TRPA1: While dibenzoxazepines are often TRPA1 agonists (irritants like CR gas), thiazepane derivatives are being explored as antagonists for neuropathic pain, leveraging the sulfur core to alter the binding mode from activation to blockade.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1,4-Oxazepane Scaffold

Objective: Generate the 1-oxa-4-azaspironenone core for anticancer testing.

  • Reagents: 4-aminophenol, glycolic acid, DCC (Dicyclohexylcarbodiimide).[1]

  • Condensation: Reflux 4-aminophenol and glycolic acid (1.2 eq) with DCC (2 eq) in acetonitrile for 6 hours.

  • Oxidation: Dissolve intermediate in dry DCM. Add PhI(OAc)₂ (2 eq) and Cu[(CH₃CN)₄ClO₄] (0.05 eq). Stir at RT under nitrogen.

  • Cyclization: React the resulting dienone with DBU (1.5 eq) and halogenated hydrocarbons in THF to close the 7-membered ring via Michael addition/alkylation.

  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values for Thiazepane vs. Oxazepane derivatives.

  • Cell Seeding: Seed A549 (lung) or MDA-MB-231 (breast) cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Treatment:

    • Dissolve test compounds in DMSO (final concentration < 0.1%).

    • Prepare serial dilutions (0.01 µM to 100 µM).

    • Add to wells in triplicate. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 4: Visualizations

Figure 1: Mechanism of Action - Thiazepane in Pain Signaling

This diagram illustrates how 1,4-thiazepane antagonists block the TRPA1 channel, preventing Calcium influx and subsequent pain signal transmission.

TRPA1_Pathway Stimulus Noxious Stimuli (AITC / Inflammation) TRPA1_Closed TRPA1 Channel (Closed State) Stimulus->TRPA1_Closed Activates TRPA1_Open TRPA1 Channel (Open State) TRPA1_Closed->TRPA1_Open Gating Ca_Influx Ca2+ Influx TRPA1_Open->Ca_Influx Permeates Thiazepane 1,4-Thiazepane Antagonist Thiazepane->TRPA1_Closed Stabilizes (Allosteric Block) Thiazepane->TRPA1_Open Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal Transmission Depolarization->Pain_Signal

Caption: Thiazepane antagonists stabilize the closed conformation of TRPA1, preventing Ca²⁺ influx and downstream nociceptive signaling.[3][4]

Figure 2: Comparative Synthesis & Testing Workflow

A logical flow for developing and testing these heterocycles.

Synthesis_Workflow cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Start Precursors (Aminophenol / Mercaptoamine) Cyclization Ring Closure (Michael Addition / Alkylation) Start->Cyclization Scaffold Core Generation (Oxazepane vs Thiazepane) Cyclization->Scaffold Assay_Cancer Anticancer Assay (MTT / Tubulin Binding) Scaffold->Assay_Cancer Oxazepane Focus Assay_Enzyme Enzyme Inhibition (iNOS / HDAC) Scaffold->Assay_Enzyme Thiazepane Focus SAR SAR Analysis (Potency vs Toxicity) Assay_Cancer->SAR Assay_Enzyme->SAR Lead Lead Candidate SAR->Lead

Caption: Workflow distinguishing the primary screening focus for Oxazepane (Oncology) vs. Thiazepane (Enzymes/Channels).

Part 5: Comparative Data Summary

Biological TargetMetric1,4-Thiazepane Derivative1,4-Oxazepane DerivativeRef
iNOS (Inflammation) IC₅₀0.19 µM (High Potency)> 1.0 µM (Low Potency)[1]
A549 (Lung Cancer) IC₅₀N/A (Generally lower efficacy)0.26 µM (High Potency)[2]
MDA-MB-231 (Breast) IC₅₀N/A0.10 µM (High Potency)[2]
Tubulin Binding ModeWeak InteractionStrong Binding (G2/M Arrest)[4]
Metabolic Stability t1/2Low (S-oxidation risk)High (Ether stability)[3]

References

  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Source: PubMed / NIH [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Source: NIH / PubMed Central [Link]

  • 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Source: NIH / PubMed Central [Link]

  • Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. Source: ResearchGate [Link]

Sources

Safety Operating Guide

1,4-Thiazepane Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1,4-Thiazepane (CAS: 504-03-0) presents a dual-hazard profile due to its heterocyclic structure containing both a secondary amine and a thioether (sulfide).[1][2] Unlike standard organic solvents, its disposal requires strict adherence to segregation protocols to prevent dangerous exothermic reactions (amine-acid) and runaway oxidation (sulfide-oxidizer).

This guide replaces generic "organic waste" advice with a chemically specific protocol designed to protect lab personnel from exposure, noxious odors ("stench"), and reactive incidents.

Chemical Hazard Profile
ParameterCharacteristicOperational Implication
Structure 7-membered heterocycle (N, S)Dual reactivity: Basic (Amine) + Reducing Agent (Sulfur).[1][2]
Physical State Liquid (typically)High mobility; spill containment is critical.[1][2]
Odor High Intensity (Stench) Thioether moiety causes potent, lingering garlic/sulfur odor even at ppm levels.[1][2]
Flammability Likely Flammable/CombustibleTreat as Class 3 Flammable Liquid (D001) unless flashpoint confirmed >60°C.
Reactivity Incompatible with Oxidizers & AcidsViolent reaction risk. Sulfur oxidizes to sulfoxides/sulfones (exothermic).[1][2]

Segregation Logic (The "Why")

Effective disposal begins with segregation. Mixing 1,4-thiazepane with incompatible waste streams is the most common cause of laboratory accidents involving this class of compounds.

Critical Incompatibilities
  • Oxidizers (Peroxides, Nitric Acid, Bleach): The sulfur atom is electron-rich. Mixing with strong oxidizers triggers rapid oxidation to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ), generating significant heat and potential pressure buildup in closed containers.
  • Acids: The amine nitrogen is basic. Mixing with strong acids forms salts. While less violent than oxidation, this generates heat and can alter the solubility profile, potentially precipitating solids that clog waste lines.

  • Halogenated Solvents: Avoid mixing with reactive alkyl halides if possible to prevent slow quaternization reactions during long-term storage.

Waste Stream Decision Tree

The following diagram illustrates the strict segregation logic required for 1,4-Thiazepane.

Thiazepane_Segregation Start 1,4-Thiazepane Waste CheckType Determine Waste Type Start->CheckType Liquid Bulk Liquid (>5 mL) CheckType->Liquid Solid Contaminated Solids (Gloves, Wipes) CheckType->Solid Glassware Trace Residue / Glassware CheckType->Glassware Segregation CRITICAL SEGREGATION: Is the container Free of Oxidizers? Liquid->Segregation StreamB Stream B: Solid Hazardous Waste (Double Bagged) Solid->StreamB Decon Decontamination Protocol (Dilute Hypochlorite Wash) Glassware->Decon StreamA Stream A: Non-Halogenated Organic Solvents (Basic/Neutral) Segregation->StreamA Yes Warning STOP: Do NOT mix. Segregate immediately. Segregation->Warning No (Contains Oxidizers/Acids) Decon->StreamA Post-Quench Rinsate

Figure 1: Segregation logic flow ensuring 1,4-Thiazepane is never mixed with oxidizers or acids.[1][2]

Operational Disposal Procedures

Scenario A: Bulk Liquid Disposal

Applicability: Pure reagent or reaction mixtures >5 mL.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the mixture is potentially corrosive.[3]

  • Labeling:

    • Primary Label: "Hazardous Waste - Organic Solvents."

    • Constituent Listing: Explicitly list "1,4-Thiazepane."[4][5]

    • Hazard Warning: Add a secondary sticker: "STENCH / SULFIDE - FLAMMABLE."

  • Odor Containment (The "Double-Containment" Rule):

    • Thiazepane vapors permeate standard caps.

    • Place the primary waste bottle inside a secondary, sealable plastic container or heavy-duty Ziploc bag.

    • Add a layer of activated carbon or vermiculite between the bottle and the secondary container to adsorb fugitive odors.

Scenario B: Glassware & Trace Residue Decontamination

Applicability: Cleaning flasks, syringes, and spatulas. Mechanism: We use oxidation to convert the volatile, smelly sulfide into a non-volatile, odorless sulfoxide/sulfone.

Step-by-Step Decontamination:

  • Fume Hood Mandatory: Perform all steps in a functioning fume hood.

  • Prepare Oxidizing Bath:

    • Create a dilute bleach solution (10% commercial bleach in water) OR a 3% Hydrogen Peroxide solution.

    • Expert Note: Do NOT use concentrated bleach or Piranha solution. The reaction with the amine/sulfide is exothermic. Dilution controls the heat.

  • Soak: Submerge contaminated glassware for 30–60 minutes.

  • Rinse: Rinse with water, then acetone.

  • Disposal of Rinsate: The bleach bath now contains oxidized thiazepane byproducts. Check pH (neutralize if necessary) and dispose of via the drain only if local regulations permit (rare). Otherwise, collect as "Aqueous Waste - Oxidizers" and label accordingly.

Scenario C: Spill Management

Immediate Action: Evacuate the immediate area if the odor is overwhelming.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat. Use a respirator with organic vapor cartridges if outside a hood.

  • Containment: Do not use paper towels (increases surface area and evaporation). Use Activated Carbon spill pads or cover with Vermiculite .

  • Neutralization (Surface): Once bulk liquid is absorbed, wipe the surface with the dilute bleach solution described in Scenario B to destroy the odor.

  • Disposal: Place all absorbent materials into a heavy-duty bag, seal it, place that bag into a second bag, and transfer to the solid hazardous waste stream.

Regulatory & Classification Data

Ensure your waste manifest codes align with federal (US RCRA) and local regulations.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 Ignitable Waste (If flashpoint < 60°C).[1][2]
US EPA (RCRA) None (P/U List) 1,4-Thiazepane is not explicitly P or U listed.[1][2] It defaults to characteristic waste.
DOT (Shipping) UN 1993 Flammable Liquid, N.O.S. (1,4-Thiazepane).[1][2]
GHS Hazards Skin Irrit. 2, Eye Irrit.[1][2][6][7] 2ACauses skin and serious eye irritation.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1,4-Thiazepane.[4][5][8][9][10] National Library of Medicine. [Link]

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][2]

Sources

Technical Safety Guide: Operational Handling of 1,4-Thiazepane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 505-18-0 | Molecular Formula: C₅H₁₁NS

Executive Summary: The "Silent" Hazard

1,4-Thiazepane is a seven-membered heterocyclic building block containing both a secondary amine and a thioether. While often overshadowed by its six-membered analogs (thiomorpholines), it presents a unique dual-threat profile in the laboratory: corrosivity (typical of cyclic amines) and high permeability (typical of organosulfur compounds).

Senior Scientist Insight: Do not treat this merely as "another organic liquid." The combination of sulfur and nitrogen in a medium-sized ring creates a lipophilic molecule that can penetrate standard nitrile gloves faster than expected. Furthermore, while GHS data emphasizes corrosivity, the "stench" potential of thioethers requires strict odor-control protocols to prevent lab-wide contamination.

Risk Assessment & Hazard Profile

Before selecting PPE, we must quantify the enemy. 1,4-Thiazepane is not just an irritant; it is corrosive to tissue.

Table 1: GHS Hazard Classification & Critical Properties

ParameterClassification/ValueOperational Implication
Physical State Liquid (Oil)High mobility; splash risk is the primary vector.
Skin Hazard H314: Skin Corr.[1] 1B Causes severe burns. Immediate tissue damage upon contact.
Toxicity H302/H312/H332 Harmful by all routes.[1] Sub-lethal exposure can still be systemic.
Flammability H227 (Combustible)Flash point >60°C but <93°C. Keep away from hot plates/open flame.
Sensitization Potential SensitizerThioethers can induce hypersensitivity over time.
Personal Protective Equipment (PPE) Matrix

Standard "lab safety" rules are insufficient for H314 Corrosives with high permeation potential. The following matrix is designed to create a redundant barrier system .

Table 2: PPE Selection & Justification

ComponentRecommendationMechanism of Action / Scientist's Note
Hand Protection (Routine) Double Nitrile (High-Grade) Why: Amines degrade nitrile over time. The outer glove acts as a sacrificial layer; the inner glove is the final barrier. Protocol: Change outer glove immediately upon any splash.[2]
Hand Protection (Spill/Bulk) Laminate (Silver Shield) Why: For >10mL spills, nitrile breakthrough is <5 mins. Laminate film provides >4 hours of resistance against sulfur/amine permeation.
Eye Protection Chemical Goggles Why: Safety glasses are inadequate. Corrosive vapors or micro-droplets can bypass side shields. Goggles form a vapor-tight seal.
Face Protection Face Shield (8-inch) Why: Required when pouring or transferring volumes >50mL. Protects the neck and chin from "splash-back" burns.
Respiratory Fume Hood (Primary) Why: Volatile amines/sulfides have low olfactory thresholds. Backup: Full-face respirator with OV (Organic Vapor) cartridges if hood failure occurs.
Body Defense Tyvek® Sleeves + Apron Why: Cotton lab coats absorb liquids, holding the corrosive agent against the skin. Impervious aprons prevent "soak-through" burns.
Operational Workflow Visualization

The following diagram illustrates the logical flow of safety decisions required before uncapping the bottle.

ThiazepaneSafety Start Start: 1,4-Thiazepane Handling Risk Risk Assessment (Check GHS: H314 Corrosive) Start->Risk VolCheck Volume > 50mL? Risk->VolCheck StandardPPE Standard PPE: Double Nitrile + Goggles + Lab Coat VolCheck->StandardPPE No EnhancedPPE Enhanced PPE: Add Face Shield + Chemical Apron VolCheck->EnhancedPPE Yes Engineering Engineering Control: Fume Hood Required (Sash Height < 18") StandardPPE->Engineering EnhancedPPE->Engineering Action Perform Manipulation (Keep Solvent Trap Cold) Engineering->Action Waste Disposal: Segregated Organic Waste (No Oxidizers) Action->Waste

Figure 1: Decision logic for PPE selection based on volume and risk profile.

Detailed Operational Protocol

This protocol uses a "Check-Act-Verify" loop to ensure safety.

Phase 1: Preparation (The "Cold" Phase)
  • Odor Control Setup: Prepare a "quench bath" consisting of 10% Bleach (Sodium Hypochlorite) in the back of the fume hood.

    • Mechanism:[3] Hypochlorite oxidizes the thioether sulfur to a sulfoxide/sulfone and the amine to an N-oxide, drastically reducing volatility and odor.

  • Glassware Check: Ensure all glassware is free of star cracks. Corrosives under heat can cause catastrophic glass failure.

  • Glove Donning: Inspect nitrile gloves for pinholes (inflate them). Don the first pair (inner), tape the cuff to the lab coat, then don the second pair (outer).

Phase 2: Manipulation (The "Hot" Phase)
  • Transfer: Use a glass syringe or cannula for transfer. Avoid pouring. Pouring increases surface area and vapor generation.

  • Reaction Monitoring: If heating, ensure the condenser is running at <5°C. Thiazepane vapors are corrosive to metal; protect hood sashes and equipment.

  • Spill Management (Micro): If a drop falls on the glove:

    • STOP immediately.

    • Remove the outer glove inside the hood.

    • Dispose of it in the solid waste.

    • Don a fresh outer glove.

Phase 3: Decontamination & Disposal
  • Quenching: Rinse all contaminated syringes, needles, and glassware in the Bleach Bath prepared in Phase 1 before washing with water. This prevents the "lab stink" that occurs when sulfur compounds hit the sink drains.

  • Waste Segregation:

    • Liquid Waste: Dispose into "Basic Organic Waste" (High pH). Do NOT mix with strong acids (exothermic neutralization risk) or strong oxidizers (fire risk).

    • Solid Waste: Silica gel or paper towels contaminated with 1,4-Thiazepane must be double-bagged to contain odors.

Emergency Response Plan

Self-validating step: Know the location of the nearest safety shower before starting.

  • Skin Contact:

    • IMMEDIATE: Move to safety shower/sink.

    • FLUSH: Rinse for 15 minutes minimum . Water is the only neutralizer that matters here.

    • REMOVE: Cut off contaminated clothing while under the water. Do not pull shirts over the head (protects eyes).

  • Eye Contact:

    • FLUSH: Use eyewash station for 15 minutes.[4] Hold eyelids open forcibly.

    • MEDICAL: Seek immediate medical attention. Corrosive eye damage is often progressive; what looks "okay" at 5 minutes can result in blindness at 24 hours.

References
  • PubChem. (n.d.).[1][5] 1,4-Thiazepane (Compound).[1][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1,4-thiazepane.[1][5][6][7][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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